molecular formula C7H7BrN4O2 B015645 Bromotheophylline CAS No. 10381-75-6

Bromotheophylline

Katalognummer: B015645
CAS-Nummer: 10381-75-6
Molekulargewicht: 259.06 g/mol
InChI-Schlüssel: SKTFQHRVFFOHTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bromotheophylline is the active moiety of pamabrom, a mixture of 2-amino-2-methyl-propanol and this compound. From this mixture, this compound acts as a weak diuretic that has been used along with some analgesics to relieve the symptoms of premenstrual syndrome. this compound is categorized on the FDA as a drug substance with an inactive state since March, 1980. It is also approved by Health Canada to be used alone or in combination with [DB00316] in OTC products.
See also: Pamabrom (active moiety of);  Pyrabrom (is active moiety of).

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

8-bromo-1,3-dimethyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTFQHRVFFOHTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044768
Record name 8-Bromotheophylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

Decomposes at 300 ºC
Record name Bromotheophylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14018
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

Soluble
Record name Bromotheophylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14018
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

10381-75-6
Record name 8-Bromo-3,9-dihydro-1,3-dimethyl-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10381-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromotheophylline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010381756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromotheophylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14018
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 8-Bromotheophylline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164940
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Bromotheophylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BROMOTHEOPHYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZG87K1MQ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

295-316 ºC
Record name Bromotheophylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14018
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Synthesis of 8-Bromotheophylline from Theophylline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 8-bromotheophylline from theophylline (B1681296), a critical transformation for the development of various therapeutic agents. 8-Bromotheophylline serves as a key intermediate and is itself an active pharmacological agent, notably as a diuretic and an adenosine (B11128) A1 receptor antagonist.[1] This document details established and alternative synthetic protocols, reaction mechanisms, purification techniques, and relevant biological context.

Physicochemical Data

For effective comparison and characterization of the starting material and the final product, the following quantitative data are provided.

Table 1: Physicochemical Properties of Theophylline and 8-Bromotheophylline

PropertyTheophylline8-Bromotheophylline
Molecular Formula C₇H₈N₄O₂C₇H₇BrN₄O₂
Molecular Weight 180.16 g/mol 259.06 g/mol [2][3]
Melting Point 270-274 °C[4][5][6]295-316 °C (decomposes)[7][8]
Appearance White crystalline powderWhite solid[9]

Table 2: Spectroscopic Data for Theophylline

TechniqueKey Signals
¹H NMR (DMSO-d₆) δ 3.23 (s, 3H, N-CH₃), 3.41 (s, 3H, N-CH₃), 8.01 (s, 1H, C8-H), 11.0 (br s, 1H, N-H)
¹³C NMR δ 27.7, 29.9, 106.9, 142.1, 148.4, 151.5, 154.9
IR (KBr, cm⁻¹) 3120 (N-H stretch), 1710 (C=O stretch), 1664 (C=C stretch), 1564 (C=N stretch)[10]

Table 3: Spectroscopic Data for 8-Bromotheophylline

TechniqueKey Signals
¹³C NMR Data available, specific shifts vary with solvent.
IR (KBr, cm⁻¹) Key differences from theophylline include the absence of the C8-H signal and the presence of C-Br stretching vibrations.[8]

Synthesis of 8-Bromotheophylline

The primary method for the synthesis of 8-bromotheophylline is the direct bromination of theophylline, which proceeds via an electrophilic aromatic substitution mechanism. The imidazole (B134444) ring of theophylline is electron-rich, making the C8 position susceptible to electrophilic attack.[11][12][13][14]

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of theophylline follows a classic electrophilic aromatic substitution pathway. The bromine molecule becomes polarized, and the electrophilic bromine atom is attacked by the electron-rich C8 position of the theophylline ring. This results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The aromaticity is then restored by the loss of a proton from the C8 position, yielding 8-bromotheophylline and hydrobromic acid.

Electrophilic Aromatic Substitution Mechanism cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Deprotonation and Aromatization Theophylline Theophylline Intermediate Sigma Complex (Resonance Stabilized) Theophylline->Intermediate Attack at C8 Br2 Br-Br Br2->Intermediate Polarized Brδ+ Bromotheophylline 8-Bromotheophylline Intermediate->this compound Loss of H+ HBr H-Br

Caption: Electrophilic Aromatic Substitution Mechanism for Theophylline Bromination.
Experimental Protocols

Two primary protocols for the synthesis of 8-bromotheophylline are presented below. The first utilizes molecular bromine, while the second employs N-bromosuccinimide (NBS) as a greener alternative.

This is a well-established method that provides good yields.

Materials:

  • Theophylline

  • Glacial Acetic Acid

  • Deionized Water

  • Bromine

Procedure:

  • In a reaction vessel, dissolve theophylline in a mixture of glacial acetic acid and water with stirring, and heat the mixture to 50-55 °C.[9]

  • Once the theophylline is completely dissolved, slowly add bromine dropwise to the solution while maintaining the temperature.[9]

  • Continue stirring the reaction mixture at 50-55 °C for 1 to 4 hours.[9]

  • After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.[9]

  • Collect the precipitate by suction filtration and wash the filter cake with deionized water.[9]

  • Dry the resulting white solid under vacuum to obtain 8-bromotheophylline.[9]

Quantitative Parameters:

  • Molar Ratio (Theophylline:Bromine): 1:1.1 to 1:1.3

  • Yield: 94.5% reported in one instance.[9]

The use of N-bromosuccinimide (NBS) offers a safer and more environmentally friendly alternative to molecular bromine. NBS is a solid and easier to handle, and the reaction can often be carried out under milder conditions.

Materials:

  • Theophylline

  • N-Bromosuccinimide (NBS)

  • Solvent (e.g., Acetonitrile, Acetic Acid, or a mixture)

Procedure:

  • Dissolve theophylline in a suitable solvent in a reaction flask.

  • Add N-bromosuccinimide to the solution portion-wise or as a solution in the same solvent.

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is typically removed under reduced pressure.

  • The crude product is then purified by recrystallization.

Purification of 8-Bromotheophylline

Purification of the crude 8-bromotheophylline is crucial to remove unreacted starting material and by-products.

Recrystallization: A common method for purification is recrystallization.[15][16][17][18]

  • Solvent Selection: A suitable solvent is one in which 8-bromotheophylline is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or acetic acid have been reported as effective recrystallization solvents.[9] A mixture of solvents, such as ethanol/water, can also be employed.[15]

  • Procedure:

    • Dissolve the crude product in a minimum amount of the hot recrystallization solvent.

    • If the solution is colored, activated charcoal can be added to decolorize it, followed by hot filtration.

    • Allow the solution to cool slowly to room temperature, which should induce the formation of crystals.

    • Further cooling in an ice bath can maximize the yield of the purified product.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly.

An alternative purification method involves dissolving the crude product in a dilute aqueous solution of sodium hydroxide, filtering to remove insoluble impurities, and then re-precipitating the 8-bromotheophylline by acidifying the solution to a pH of approximately 3.5-4.[9]

Experimental and Synthesis Workflow

The general workflow for the synthesis and purification of 8-bromotheophylline is depicted below.

Synthesis and Purification Workflow cluster_0 Synthesis cluster_1 Work-up cluster_2 Purification cluster_3 Analysis Reaction_Setup Reaction Setup (Theophylline, Solvent, Brominating Agent) Reaction Reaction (Stirring, Heating) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Precipitation Precipitation/Quenching Monitoring->Precipitation Filtration1 Filtration Precipitation->Filtration1 Recrystallization Recrystallization Filtration1->Recrystallization Filtration2 Filtration Recrystallization->Filtration2 Drying Drying Filtration2->Drying Characterization Characterization (Melting Point, NMR, IR) Drying->Characterization Product Pure 8-Bromotheophylline Characterization->Product

Caption: General workflow for the synthesis, purification, and analysis of 8-bromotheophylline.

Biological Context: Adenosine A1 Receptor Antagonism

8-Bromotheophylline is a known antagonist of the adenosine A1 receptor.[1] Adenosine A1 receptors are G-protein coupled receptors that play a crucial role in various physiological processes, particularly in the cardiovascular and central nervous systems.[19][20]

Activation of the A1 receptor by its endogenous ligand, adenosine, initiates a signaling cascade that typically leads to inhibitory effects. The receptor is coupled to inhibitory G-proteins (Gi/o), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[19] This reduction in cAMP can modulate the activity of protein kinase A (PKA) and other downstream effectors. Additionally, A1 receptor activation can lead to the activation of phospholipase C (PLC) and the modulation of ion channels, such as the activation of potassium channels and the inhibition of calcium channels.[19]

As an antagonist, 8-bromotheophylline blocks the binding of adenosine to the A1 receptor, thereby preventing these downstream signaling events. This antagonism is the basis for some of its pharmacological effects, such as diuresis.

Adenosine_A1_Receptor_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling A1R Adenosine A1 Receptor G_protein Gi/o Protein A1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates K_channel K+ Channel G_protein->K_channel activates Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG K_efflux ↑ K+ Efflux K_channel->K_efflux Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Cellular_Response Inhibitory Cellular Response cAMP->Cellular_Response IP3_DAG->Cellular_Response K_efflux->Cellular_Response Ca_influx->Cellular_Response Adenosine Adenosine Adenosine->A1R This compound 8-Bromotheophylline (Antagonist) This compound->A1R blocks

Caption: Simplified signaling pathway of the Adenosine A1 receptor and the antagonistic action of 8-bromotheophylline.

References

bromotheophylline chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Chemical Properties and Structure of Bromotheophylline

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromotheophylline is a xanthine (B1682287) derivative recognized for its diuretic properties and its role as an active moiety in the combination drug pamabrom (B1678362).[1][2][3] This technical guide provides a comprehensive overview of its core chemical properties, structural details, and standardized experimental protocols relevant to its characterization. Quantitative data are summarized for clarity, and logical and experimental workflows are visualized using the DOT language to aid researchers in their understanding and application of this compound.

Chemical Structure and Identification

8-Bromotheophylline is structurally an analog of theophylline (B1681296), featuring a bromine atom substituted at the 8-position of the purine (B94841) ring.[4] This substitution is crucial for its distinct pharmacological profile.

  • IUPAC Name: 8-bromo-1,3-dimethyl-7H-purine-2,6-dione[1][3]

  • Canonical SMILES: CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Br[3]

  • InChI Key: SKTFQHRVFFOHTQ-UHFFFAOYSA-N[2][5]

  • CAS Number: 10381-75-6[1][3][6]

Caption: Chemical structure of 8-Bromotheophylline.

Physicochemical Properties

The physicochemical properties of 8-Bromotheophylline are essential for understanding its behavior in biological systems and for formulation development. Key quantitative data are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₇BrN₄O₂[1][2][6]
Molecular Weight 259.06 g/mol [1][2][5][6]
Melting Point 295-316 °C[1]
Boiling Point Decomposes at 300 °C[1]
pKa 5.45[1]
Solubility DMSO (Slightly), Methanol (Slightly, Heated)[7]
Appearance White to off-white solid

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. This section outlines standard methodologies for the synthesis and characterization of 8-Bromotheophylline.

Synthesis of 8-Bromotheophylline via Direct Bromination

This protocol describes the synthesis of 8-Bromotheophylline starting from theophylline.

  • Objective: To synthesize 8-bromo-1,3-dimethyl-1H-purine-2,6(3H,9H)-dione by direct bromination of theophylline.[7]

  • Materials:

    • Theophylline (1,3-dimethyl-1H-purine-2,6(3H,9H)-dione)

    • Glacial Acetic Acid

    • Water

    • Bromine

  • Procedure:

    • Dissolve theophylline in a mixed solvent of acetic acid and water (e.g., 90 mL acetic acid, 60 mL water for 10 g of theophylline) in a reaction vessel.[7]

    • Heat the mixture to 50 °C with continuous stirring to ensure complete dissolution.[7][8]

    • Slowly add bromine dropwise to the reaction mixture. The molar ratio of theophylline to bromine should be approximately 1:1.1.[7][8]

    • Maintain the reaction mixture at 50 °C and continue stirring for approximately 4 hours.[7]

    • After the reaction is complete, cool the mixture to room temperature to induce precipitation of the product.[7]

    • Separate the precipitate by filtration.

    • Wash the filter cake with distilled water twice.[7]

    • Dry the resulting white solid under vacuum to yield 8-Bromotheophylline.[7]

Determination of Melting Point

This is a standard procedure for determining the melting point range of a solid crystalline compound, which serves as an indicator of purity.[9]

  • Objective: To accurately measure the temperature range over which 8-Bromotheophylline transitions from a solid to a liquid.

  • Apparatus:

    • Melting point apparatus (e.g., Mel-Temp or similar)[9][10]

    • Capillary tubes (sealed at one end)[9][11]

    • Thermometer

  • Procedure:

    • Finely powder a small amount of dry 8-Bromotheophylline.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[12]

    • Place the capillary tube into the heating block of the melting point apparatus.[10]

    • For an unknown compound, perform a rapid preliminary heating (10-20 °C/min) to determine an approximate melting range.[10][12]

    • Allow the apparatus to cool. Using a fresh sample, begin heating again, but reduce the rate to a slow 1-2 °C/min when the temperature is about 20 °C below the approximate melting point.[9][10]

    • Record the temperature at which the first droplet of liquid appears (T1).[12]

    • Record the temperature at which the entire sample has completely melted into a clear liquid (T2).[12]

    • The melting point is reported as the range T1-T2.

Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol follows the general guidelines for determining the thermodynamic equilibrium solubility of a compound, a critical parameter in drug development.[13][14][15]

  • Objective: To determine the saturation concentration of 8-Bromotheophylline in a specific solvent system at a controlled temperature.

  • Materials:

    • 8-Bromotheophylline

    • Selected solvent/buffer system (e.g., pH 1.2, 4.5, 6.8 buffers for BCS classification)[16]

    • Vials with screw caps

    • Shaking incubator or orbital shaker set to a constant temperature (e.g., 37 ± 1 °C)[16]

    • Centrifuge

    • Syringe filters (e.g., 0.45 µm PTFE)

    • Analytical instrument for quantification (e.g., HPLC-UV)

  • Procedure:

    • Add an excess amount of 8-Bromotheophylline solid to a vial containing a known volume of the solvent or buffer. This ensures that a saturated solution is formed with undissolved solid remaining.

    • Seal the vials and place them in a shaking incubator at a constant temperature for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[15][16] The time required should be established by sampling at various intervals until the concentration remains constant.[16]

    • After equilibration, separate the excess solid from the solution. This is typically done by centrifuging the vials at high speed and then carefully filtering the supernatant through a syringe filter.[13][17]

    • Accurately dilute the clear filtrate with the appropriate mobile phase.

    • Quantify the concentration of dissolved 8-Bromotheophylline in the filtrate using a validated analytical method, such as HPLC-UV, against a standard calibration curve.[13][17]

    • The final concentration is reported as the equilibrium solubility in units such as mg/mL or mol/L.

Solubility_Workflow start Start: Shake-Flask Method add_excess Add excess 8-Bromotheophylline to solvent in a vial start->add_excess equilibrate Equilibrate on shaker (e.g., 48h at 37°C) add_excess->equilibrate check_solid Visually confirm undissolved solid remains equilibrate->check_solid separate Separate solid/liquid phases (Centrifuge & Filter) check_solid->separate quantify Quantify concentration of dissolved compound in filtrate (e.g., HPLC-UV) separate->quantify report Report as Equilibrium Solubility (mg/mL) quantify->report end_process End report->end_process Diuretic_Mechanism cluster_drug 8-Bromotheophylline Administration cluster_renal_effects Renal Actions cluster_outcome Physiological Outcome drug 8-Bromotheophylline gfr ↑ Glomerular Filtration Rate drug->gfr reabsorption ↓ Na+ Reabsorption (Proximal Tubule) drug->reabsorption permeability ↑ Renal Tubule Permeability drug->permeability solute ↑ Na+ and Cl- in Urine gfr->solute reabsorption->solute water ↑ Water Excretion (Osmosis) solute->water diuresis Diuresis (Increased Urination) water->diuresis

References

An In-depth Technical Guide on the Core Diuretic Mechanism of Action of Bromotheophylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromotheophylline, a methylxanthine derivative, is utilized for its mild diuretic properties, primarily in the management of premenstrual syndrome-related water retention.[1] Its mechanism of action, characteristic of the xanthine (B1682287) class, is principally attributed to the antagonism of adenosine (B11128) A1 receptors in the renal tubules and the inhibition of phosphodiesterase enzymes. This guide delineates the core molecular mechanisms, presents available quantitative data, details relevant experimental protocols for the assessment of its diuretic effects, and provides visual representations of the key signaling pathways involved.

Introduction

8-Bromotheophylline is a substituted xanthine that functions as the active diuretic component of pamabrom (B1678362), a combination drug often used to alleviate symptoms of premenstrual syndrome.[1][2][3] Like other methylxanthines such as theophylline (B1681296) and caffeine (B1668208), its effects on renal function are multifaceted, leading to an increase in urine output (diuresis) and the excretion of sodium (natriuresis). The diuretic potency of xanthine derivatives generally follows the order of theophylline > caffeine > theobromine. While comprehensive data specifically for this compound is limited, its mechanism can be largely understood through the well-established pharmacology of related xanthines.

Core Mechanism of Action

The diuretic effect of this compound is primarily driven by two synergistic mechanisms at the cellular level within the kidney:

  • Antagonism of Adenosine A1 Receptors: This is considered the principal pathway for the diuretic and natriuretic effects of methylxanthines.

  • Inhibition of Phosphodiesterase (PDE) Enzymes: This action contributes to the overall renal effects by modulating intracellular second messenger signaling.

Adenosine A1 Receptor Antagonism in the Proximal Tubule

The antagonism of the adenosine A1 receptor is the predominant mechanism underlying the diuretic action of xanthines. In the renal proximal tubule, adenosine acts as a signaling molecule that enhances the reabsorption of sodium and, consequently, water. By binding to A1 receptors on the tubular epithelial cells, adenosine stimulates sodium transporters, promoting the movement of sodium from the tubular fluid back into the bloodstream.

This compound, acting as a competitive antagonist, blocks the binding of endogenous adenosine to these A1 receptors. This inhibition of A1 receptor signaling leads to a reduction in sodium reabsorption in the proximal tubule. As a result, more sodium remains in the tubular fluid, creating an osmotic gradient that draws water with it, leading to diuresis.

Phosphodiesterase (PDE) Inhibition

This compound also functions as a non-selective inhibitor of phosphodiesterase enzymes. PDEs are responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDEs, this compound increases the intracellular levels of cAMP and cGMP in renal tubular cells. Elevated cAMP levels can modulate the activity of various ion transporters, further contributing to the reduction in sodium reabsorption and enhancing the diuretic effect.

Data Presentation

Quantitative data on the binding affinities and inhibitory concentrations of 8-bromotheophylline are crucial for a precise understanding of its pharmacological profile. The following tables summarize the available data.

Table 1: 8-Bromotheophylline Adenosine Receptor and Phosphodiesterase Interactions

TargetParameterValueSpeciesNotes
Adenosine A2A ReceptorKi0.988 µMHumanA 25-fold preference for A2A over A1 receptors has been reported, which is atypical for the primary diuretic mechanism.
Phosphodiesterase 3 (PDE3)IC504.7 µMNot SpecifiedNon-selective PDE inhibition.
Phosphodiesterase 4 (PDE4)IC509.1 µMNot SpecifiedNon-selective PDE inhibition.

Note: There is conflicting information regarding the A1 versus A2A receptor selectivity of 8-bromotheophylline. While A1 antagonism is the established mechanism for xanthine diuresis, some sources indicate a higher affinity of 8-bromotheophylline for the A2A receptor. Further research is needed to definitively clarify its A1 receptor binding affinity.

Table 2: Comparative Adenosine Receptor Binding Affinities of 8-Substituted Xanthines

Compound8-SubstituentA1 Receptor Ki (nM)A2A Receptor Ki (nM)Selectivity (A2A Ki / A1 Ki)
Theophylline-H11,00045,0004.1
8-Butyltheophylline-CH₂(CH₂)₂CH₃1,10011,00010
8-Phenyltheophylline-C₆H₅403,00075
8-Cyclopentyltheophylline (CPT)-C₅H₉1.81,100611

This table provides context on how substitutions at the 8-position of the xanthine scaffold influence adenosine receptor affinity and selectivity. Data is a representative compilation from various structure-activity relationship studies.[4]

Signaling Pathways

The diuretic action of this compound involves the modulation of key signaling pathways within the renal tubular cells.

Adenosine_A1_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1_Receptor Adenosine A1 Receptor Adenosine->A1_Receptor Binds and Activates This compound This compound This compound->A1_Receptor Blocks Gi_protein Gi Protein A1_Receptor->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Na_Transporter_Activation Sodium Transporter Activation cAMP->Na_Transporter_Activation Reduced stimulation of Na_Reabsorption Sodium Reabsorption Na_Transporter_Activation->Na_Reabsorption PDE_Inhibition cluster_intracellular Intracellular Space cAMP cAMP PDE Phosphodiesterase (PDE) cAMP->PDE Substrate Increased_cAMP Increased Intracellular cAMP AMP 5'-AMP PDE->AMP Hydrolyzes This compound This compound This compound->PDE Inhibits Downstream_Effects Modulation of Ion Transporters Increased_cAMP->Downstream_Effects Reduced_Na_Reabsorption Reduced Sodium Reabsorption Downstream_Effects->Reduced_Na_Reabsorption Diuretic_Activity_Workflow Acclimatization Acclimatization of Rats in Metabolic Cages Grouping Grouping of Animals (Vehicle, Positive Control, this compound) Acclimatization->Grouping Dosing Oral/IP Administration of Test Substances Grouping->Dosing Urine_Collection Urine Collection at Timed Intervals Dosing->Urine_Collection Volume_Measurement Measurement of Urine Volume Urine_Collection->Volume_Measurement Electrolyte_Analysis Analysis of Urinary Na+ and K+ Urine_Collection->Electrolyte_Analysis Data_Analysis Calculation of Diuretic and Electrolyte Excretion Parameters Volume_Measurement->Data_Analysis Electrolyte_Analysis->Data_Analysis

References

Solubility Profile of 8-Bromotheophylline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 8-bromotheophylline in dimethyl sulfoxide (B87167) (DMSO) and other common laboratory solvents. This document is intended for researchers, scientists, and professionals in drug development, offering critical data and methodologies to support formulation and experimental design.

Executive Summary

8-Bromotheophylline, a methylxanthine derivative, is utilized in various pharmaceutical formulations. A thorough understanding of its solubility characteristics is paramount for its application in both research and clinical settings. This guide consolidates available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual workflow to ensure accurate and reproducible results.

Quantitative Solubility Data

The solubility of 8-bromotheophylline has been determined in several key solvents. The data gathered from scientific literature and chemical databases is summarized in the table below for ease of comparison. It is important to note that quantitative solubility data for 8-bromotheophylline in a wide range of common organic solvents is not extensively available in published literature.

SolventChemical FormulaSolubilityTemperature (°C)Molar Mass ( g/mol )Molarity (M)Notes
Dimethyl Sulfoxide (DMSO)C₂H₆OS25 mg/mL[1]Not Specified259.06~0.0965Requires sonication for dissolution.[1]
WaterH₂O~0.5 mg/mLNot Specified259.06~0.0019Based on the preparation of a 500 µg/mL stock solution.[2][3]
MethanolCH₃OHSlightly Soluble[4]Not Specified259.06-Heating may be required.[4]
EthanolC₂H₅OHSparingly SolubleNot Specified259.06-Quantitative data not readily available.
AcetoneC₃H₆OSparingly SolubleNot Specified259.06-Quantitative data not readily available.
AcetonitrileC₂H₃NSparingly SolubleNot Specified259.06-Quantitative data not readily available.

General notes on the solubility of xanthine (B1682287) derivatives suggest they typically exhibit poor water solubility and slight solubility in organic solvents[5].

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of 8-bromotheophylline. This method is robust and provides reliable data when meticulously followed.

3.1 Materials and Equipment

  • 8-Bromotheophylline (solid, pure form)

  • Selected solvents (e.g., DMSO, water, ethanol)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • pH meter (for aqueous solutions)

3.2 Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 8-bromotheophylline to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to determine the time to equilibrium in a preliminary experiment by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solids. This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of 8-bromotheophylline in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method. A standard calibration curve must be prepared to ensure accurate quantification.

  • Data Reporting:

    • Calculate the solubility in mg/mL or mol/L.

    • Report the mean solubility and standard deviation from at least three replicate experiments for each solvent.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination method.

G Workflow for Shake-Flask Solubility Determination A 1. Preparation Add excess 8-bromotheophylline to solvent in vials B 2. Equilibration Agitate at constant temperature (24-72h) A->B C 3. Separation Allow solids to settle, withdraw supernatant B->C D 4. Filtration Filter supernatant through a 0.22 µm filter C->D E 5. Dilution Dilute filtrate to a known concentration D->E F 6. Quantification Analyze concentration via 'HPLC or UV-Vis E->F G 7. Calculation Determine solubility (e.g., mg/mL) F->G

Shake-Flask Method Workflow

This structured approach ensures that each step of the solubility determination process is clearly defined, leading to reliable and reproducible data for the characterization of 8-bromotheophylline. For further inquiries, please refer to the cited literature.

References

The Stability and Degradation of Bromotheophylline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of bromotheophylline, a xanthine (B1682287) derivative utilized as a mild diuretic. Understanding the stability of a drug substance is paramount in pharmaceutical development to ensure its quality, safety, and efficacy throughout its shelf life. This document summarizes quantitative data from forced degradation studies, details experimental protocols, and proposes putative degradation pathways based on available scientific literature.

Introduction to this compound

8-Bromotheophylline (chemical formula: C₇H₇BrN₄O₂) is a methylxanthine that is the primary active ingredient in pamabrom (B1678362), a combination drug often used to relieve symptoms associated with premenstrual syndrome. Its diuretic effect is attributed to its action as an adenosine (B11128) A₁ receptor antagonist. The stability of this compound is a critical quality attribute that can be influenced by various environmental factors such as pH, temperature, light, and oxidizing agents.

Quantitative Stability Data

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following table summarizes the degradation of this compound under various stress conditions, as reported in a study on pamabrom.

Stress ConditionParameters% Degradation of this compoundNumber of Degradation Peaks ObservedReference
Acid Hydrolysis 1M HCl, 70°C, 4 hours37.22%2
Alkaline Hydrolysis 1M NaOH, 70°C, 2 hours24.76%1
Oxidative Degradation 3% H₂O₂, 40°C, 30 minutes27.57%Not specified
Thermal Degradation 80°C, 5 days17.21%-
Photolytic Degradation Sunlight, 12 days6.07%-

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for the key forced degradation experiments performed on this compound, adapted from the literature.

General Procedure

A stock solution of this compound is prepared and subjected to various stress conditions. After the specified duration, the stressed samples are neutralized (if necessary), diluted to a suitable concentration, and analyzed by a validated stability-indicating HPLC method.

Acid Hydrolysis
  • Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., methanol).

  • Add an equal volume of 1M hydrochloric acid.

  • Reflux the solution at 70°C for 4 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with 1M sodium hydroxide.

  • Dilute the solution to the desired concentration with the mobile phase for HPLC analysis.

Alkaline Hydrolysis
  • Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., methanol).

  • Add an equal volume of 1M sodium hydroxide.

  • Reflux the solution at 70°C for 2 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with 1M hydrochloric acid.

  • Dilute the solution to the desired concentration with the mobile phase for HPLC analysis.

Oxidative Degradation
  • Dissolve an accurately weighed amount of this compound in a suitable solvent.

  • Add 3% hydrogen peroxide.

  • Heat the solution at 40°C for 30 minutes.

  • Cool the solution to room temperature.

  • Dilute the solution to the desired concentration with the mobile phase for HPLC analysis.

Thermal Degradation
  • Expose the solid this compound powder to a temperature of 80°C in a hot air oven for 5 days.

  • After the exposure period, dissolve an accurately weighed amount of the stressed sample in a suitable solvent.

  • Dilute the solution to the desired concentration with the mobile phase for HPLC analysis.

Photolytic Degradation
  • Expose the solid this compound powder to direct sunlight for 12 days.

  • After the exposure period, dissolve an accurately weighed amount of the stressed sample in a suitable solvent.

  • Dilute the solution to the desired concentration with the mobile phase for HPLC analysis.

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is employed to separate this compound from its degradation products. A typical method utilizes a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water, with the pH adjusted to 4.0 using orthophosphoric acid, at a flow rate of 1 mL/min. Detection is commonly performed using a UV detector at 280 nm.

Experimental Workflow for Forced Degradation cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (1M HCl, 70°C, 4h) HPLC RP-HPLC Analysis (C18 column, UV 280nm) Acid->HPLC Base Alkaline Hydrolysis (1M NaOH, 70°C, 2h) Base->HPLC Oxidation Oxidative Degradation (3% H2O2, 40°C, 30min) Oxidation->HPLC Thermal Thermal Degradation (80°C, 5 days) Thermal->HPLC Photo Photolytic Degradation (Sunlight, 12 days) Photo->HPLC Data Data Analysis (% Degradation, Peak Purity) HPLC->Data This compound This compound (Drug Substance) This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo

Experimental workflow for forced degradation studies of this compound.

Putative Degradation Pathways

While forced degradation studies on pamabrom have indicated the formation of degradation products from this compound under various stress conditions, the exact chemical structures of these degradants have not been definitively identified in the available literature. However, based on the known degradation pathways of the structurally similar compound theophylline, we can propose the following putative degradation pathways for this compound.

Hydrolytic Degradation

Under acidic and alkaline conditions, the imidazole (B134444) ring of the purine (B94841) structure is susceptible to hydrolytic cleavage. For this compound, this could lead to the formation of a diamine derivative.

Hydrolytic Degradation of this compound This compound This compound Intermediate Putative Diaminouracil Derivative This compound->Intermediate Acid or Base Hydrolysis Oxidative Degradation of this compound This compound This compound UricAcid 8-Bromo-1,3-dimethyluric Acid (Putative) This compound->UricAcid Oxidation (e.g., H2O2) Hydroxylation at C8 Demethylated 8-Bromo-1-methylxanthine or 8-Bromo-3-methylxanthine (Putative) This compound->Demethylated Oxidative N-demethylation Photolytic Degradation of this compound This compound This compound Theophylline Theophylline (Putative) This compound->Theophylline Photodegradation (Dehalogenation)

The Diuretic Action of Xanthine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the diuretic effects of xanthine (B1682287) derivatives, intended for researchers, scientists, and professionals in drug development. This document details the molecular mechanisms, physiological impacts, and experimental evaluation of these compounds, presenting quantitative data in a structured format and outlining key experimental protocols.

Introduction

Xanthine derivatives, a class of alkaloids that includes caffeine (B1668208), theophylline (B1681296), and theobromine, have long been recognized for their mild diuretic properties.[1][2] While not as potent as modern thiazide or loop diuretics, their unique mechanisms of action continue to be of interest for specific clinical applications, such as in cases of diuretic resistance and in critically ill pediatric patients.[3][4] This guide synthesizes the current understanding of how these compounds promote diuresis, offering a technical overview for further research and development. The diuretic efficacy of natural xanthine derivatives generally follows the order of theophylline > caffeine > paraxanthine (B195701) > theobromine.[5]

Core Mechanisms of Diuretic Action

The diuretic effect of xanthine derivatives is primarily attributed to two core molecular mechanisms: the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterase enzymes.[3][5] These actions lead to changes in renal blood flow, glomerular filtration rate, and tubular reabsorption of sodium and water.

Adenosine Receptor Antagonism

Adenosine, a nucleoside that plays a crucial role in regulating kidney function, exerts its effects through four receptor subtypes (A1, A2A, A2B, and A3).[6] Xanthine derivatives, particularly theophylline and caffeine, act as non-selective antagonists at these receptors.[6] The diuretic effect is predominantly mediated by the blockade of A1 adenosine receptors in the kidney.[7][8]

Under normal physiological conditions, adenosine constricts the afferent arterioles of the glomeruli, reducing renal blood flow and the glomerular filtration rate (GFR).[3] By blocking the A1 receptors, xanthine derivatives inhibit this adenosine-mediated vasoconstriction, leading to an increase in renal blood flow and GFR.[3] Furthermore, A1 receptor activation in the proximal tubules enhances the reabsorption of sodium.[7][8] Antagonism of these receptors by xanthine derivatives therefore leads to decreased sodium reabsorption, resulting in natriuresis (increased sodium excretion) and subsequent diuresis (increased water excretion).[7][8] Studies in A1 receptor knockout mice have demonstrated that the diuretic and natriuretic effects of caffeine and theophylline are absent, confirming the critical role of this receptor.[8]

Phosphodiesterase Inhibition

Xanthine derivatives are also known to be inhibitors of phosphodiesterase (PDE) enzymes.[1][2] PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in various cellular signaling pathways.[7] By inhibiting PDEs, xanthine derivatives increase the intracellular levels of cAMP and cGMP.[1][2]

In the context of renal function, elevated cAMP levels can indirectly impact proximal tubular reabsorption and increase the urinary excretion of sodium.[3] However, the contribution of PDE inhibition to the diuretic effect of xanthines is generally considered to be secondary to adenosine receptor antagonism, particularly at lower therapeutic doses.[3] Higher doses are typically required to achieve significant PDE inhibition.[3]

Quantitative Effects on Renal Function

The diuretic and natriuretic effects of xanthine derivatives have been quantified in various human and animal studies. The following tables summarize key findings on changes in urine output, electrolyte excretion, and renal hemodynamics following the administration of caffeine and theophylline.

Xanthine DerivativeDoseSubjectChange in Urine OutputChange in Sodium ExcretionReference
Theophylline1.2 mg/kg/min (intravenous)Healthy MenIncreased3-fold increase[1]
Aminophylline~5 mg/kgCritically Ill ChildrenStatistically significant increaseNot specified[4]
Caffeine250 mg (oral)Healthy StudentsIncreased within 1 hourIncreased within 1 hour[9]
Caffeine300 mgHealthy AdultsNo significant diuretic effectNot specified[10]

Table 1: Effects of Xanthine Derivatives on Urine Output and Sodium Excretion

Xanthine DerivativeDoseSubjectChange in Glomerular Filtration Rate (GFR)Change in Renal Blood Flow (RBF)Reference
Theophylline1.2 mg/kg/min (intravenous)Healthy MenIncreasedNo effect on estimated renal plasma flow[1]
Aminophylline3 mg/kgNewborn RabbitsReducedDelayed decrease[11]
Aminophylline6 mg/kgNewborn RabbitsIncreasedDelayed decrease[11]
Caffeine10 mg/kgNewborn RabbitsIncreasedNo significant variation[11]

Table 2: Effects of Xanthine Derivatives on Renal Hemodynamics

Experimental Protocols

The evaluation of the diuretic activity of xanthine derivatives involves a range of in vivo and in vitro methodologies. Below are detailed protocols for key experiments.

In Vivo Diuretic Activity Assessment in Rodents (Lipschitz Test)

This widely used method assesses the diuretic and saluretic activity of a test compound in rats.

  • Animals: Male Wistar rats weighing 150-200g are typically used.

  • Housing: Animals are placed in metabolic cages designed to separate urine and feces.

  • Hydration: Rats are deprived of food and water for approximately 18 hours prior to the experiment. They are then orally administered a saline solution (0.9% NaCl) at a volume of 5 ml per 100g of body weight to ensure a uniform state of hydration.

  • Drug Administration: Immediately after hydration, the test group receives the xanthine derivative, the standard group receives a known diuretic (e.g., furosemide), and the control group receives the vehicle.

  • Urine Collection: Urine is collected at regular intervals (e.g., every hour) for a total of 5 hours.

  • Analysis: The total volume of urine excreted is measured for each group. The concentration of electrolytes (Na+, K+, Cl-) in the urine is determined using a flame photometer or ion-selective electrodes.

  • Data Interpretation: The diuretic activity is calculated as the ratio of the urine volume of the test group to that of the control group. Saluretic and natriuretic activities are assessed by comparing electrolyte excretion between groups.

Renal Clearance Studies in Canines

Canine models are often used to study the effects of compounds on renal hemodynamics.

  • Animals: Trained, unanesthetized female dogs are commonly used to allow for easy catheterization.

  • Preparation: Animals are fasted overnight with free access to water. On the day of the experiment, a Foley catheter is inserted into the bladder for urine collection. Intravenous lines are placed for the infusion of clearance markers and the test substance.

  • Procedure: A continuous intravenous infusion of inulin (B196767) and para-aminohippuric acid (PAH) is started to measure GFR and renal plasma flow, respectively. After a stabilization period, baseline urine and blood samples are collected. The xanthine derivative is then administered, and urine and blood samples are collected at timed intervals.

  • Analysis: Urine flow rate is determined gravimetrically. Inulin and PAH concentrations in plasma and urine are measured to calculate GFR and effective renal plasma flow. Electrolyte concentrations are also determined.

  • Data Interpretation: Changes in GFR, renal blood flow, filtration fraction, and electrolyte excretion rates from baseline are calculated to determine the renal effects of the compound.

In Vitro Phosphodiesterase Inhibition Assay

This biochemical assay determines the ability of a compound to inhibit PDE enzymes.

  • Enzyme Source: Purified phosphodiesterase isoforms are used.

  • Assay Principle: The assay measures the conversion of a cyclic nucleotide (cAMP or cGMP) to its corresponding monophosphate by the PDE enzyme. The amount of monophosphate produced is then quantified.

  • Procedure: The xanthine derivative at various concentrations is incubated with the PDE enzyme and the cyclic nucleotide substrate. The reaction is stopped, and the amount of product formed is measured. A common method involves the use of a malachite green-based colorimetric assay that detects the phosphate (B84403) released from the hydrolysis of the monophosphate product.

  • Data Analysis: The concentration of the xanthine derivative that causes 50% inhibition of the PDE activity (IC50) is calculated.

Adenosine Receptor Binding Assay

This assay measures the affinity of a compound for adenosine receptors.

  • Preparation: Cell membranes expressing the specific adenosine receptor subtype of interest are prepared.

  • Radioligand: A radiolabeled ligand with high affinity and selectivity for the receptor is used (e.g., [3H]CCPA for A1 receptors).

  • Procedure: The cell membranes are incubated with the radioligand in the presence of varying concentrations of the unlabeled xanthine derivative. The mixture is then filtered to separate the bound and free radioligand.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the inhibitory constant (Ki) of the xanthine derivative for the receptor is determined. The Ki value represents the concentration of the compound required to occupy 50% of the receptors.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

Diuretic_Signaling_Pathways cluster_adenosine Adenosine Receptor Antagonism cluster_pde Phosphodiesterase Inhibition Xanthine Derivatives Xanthine Derivatives Adenosine A1 Receptor Adenosine A1 Receptor Xanthine Derivatives->Adenosine A1 Receptor Antagonism Afferent Arteriole Afferent Arteriole Adenosine A1 Receptor->Afferent Arteriole Vasoconstriction (Inhibited) Proximal Tubule Proximal Tubule Adenosine A1 Receptor->Proximal Tubule Na+ Reabsorption (Inhibited) Increased RBF & GFR Increased RBF & GFR Afferent Arteriole->Increased RBF & GFR Decreased Na+ Reabsorption Decreased Na+ Reabsorption Proximal Tubule->Decreased Na+ Reabsorption Diuresis & Natriuresis Diuresis & Natriuresis Increased RBF & GFR->Diuresis & Natriuresis Decreased Na+ Reabsorption->Diuresis & Natriuresis Xanthine_Derivatives_PDE Xanthine Derivatives PDE Phosphodiesterase Xanthine_Derivatives_PDE->PDE Inhibition cAMP cAMP PDE->cAMP Degradation (Inhibited) Proximal_Tubule_PDE Proximal Tubule cAMP->Proximal_Tubule_PDE Increased Levels Decreased Na+ Reabsorption (Indirect) Decreased Na+ Reabsorption (Indirect) Proximal_Tubule_PDE->Decreased Na+ Reabsorption (Indirect) Decreased Na+ Reabsorption (Indirect)->Diuresis & Natriuresis

Caption: Signaling pathways of xanthine derivative-induced diuresis.

Experimental_Workflow_Diuretic_Assay Start Start Animal Preparation Animal Preparation (Fasting, Hydration) Start->Animal Preparation Group Assignment Group Assignment (Control, Standard, Test) Animal Preparation->Group Assignment Drug Administration Drug Administration Group Assignment->Drug Administration Urine Collection Urine Collection (Timed Intervals) Drug Administration->Urine Collection Sample Analysis Sample Analysis (Volume, Electrolytes) Urine Collection->Sample Analysis Data Analysis Data Analysis (Diuretic & Saluretic Activity) Sample Analysis->Data Analysis End End Data Analysis->End

Caption: Workflow for in vivo diuretic activity assessment.

Conclusion

Xanthine derivatives induce a mild diuretic and natriuretic effect primarily through the antagonism of adenosine A1 receptors, leading to increased renal blood flow, glomerular filtration rate, and reduced sodium reabsorption. The inhibition of phosphodiesterases may also contribute to this effect, particularly at higher concentrations. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the renal effects of this important class of compounds. Further research into selective adenosine receptor antagonists based on the xanthine scaffold may lead to the development of novel diuretic agents with targeted mechanisms of action.

References

Methodological & Application

Application Note: Quantification of Bromotheophylline in Plasma using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 8-bromotheophylline in human plasma. The methodology involves a straightforward liquid-liquid extraction procedure for sample preparation, followed by chromatographic separation on a C8 reversed-phase column with UV detection. This method has been validated for selectivity, linearity, accuracy, and precision, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

8-Bromotheophylline, the active diuretic component of pamabrom, is commonly used for the temporary relief of bloating and water-weight gain associated with premenstrual and menstrual periods.[1][2] Accurate quantification of 8-bromotheophylline in plasma is essential for pharmacokinetic and bioequivalence studies.[1] This document provides a detailed protocol for a validated HPLC-UV method for this purpose.

Experimental

Materials and Reagents
Instrumentation and Chromatographic Conditions

A validated HPLC method was employed for the analysis.[1]

ParameterSpecification
HPLC System Agilent Technologies 1100 series or equivalent, equipped with a degasser, autosampler, thermostatted column compartment, and multiple wavelength detector[1]
Column Zorbax® SB–C8, 150 x 4.6-mm, 5-μm particle size, with a Zorbax® SB–C8 pre-column (12.5 x 4.6-mm, 5-μm)[1]
Mobile Phase Component A: 10 mM aqueous ammonium acetate (pH 5.0 ± 0.1)Component B: Acetonitrile:water (95:5 v/v)A:B ratio of 83:17 v/v[1]
Flow Rate 1.0 mL/minute[1]
Column Temperature 15°C[1]
Injection Volume 20 μL[1]
Detection Wavelength 278 nm[1]
Run Time 6.5 minutes[1]

Protocols

Standard and Sample Preparation

1. Stock Solutions:

  • Prepare a stock solution of 8-bromotheophylline at a concentration of 500 µg/mL in water.[2]

  • Prepare a stock solution of the internal standard (caffeine) at a concentration of 200 µg/mL in water.[2]

  • Store stock solutions at 5°C ± 3°C.[1]

2. Calibration Standards and Quality Control (QC) Samples:

  • Prepare calibration standards at concentrations of 20, 40, 100, 200, 400, 500, and 800 ng/mL in blank human plasma.[2]

  • Prepare QC samples at low (60 ng/mL), medium (300 ng/mL), and high (600 ng/mL) concentrations in blank human plasma.[1]

3. Plasma Sample Preparation (Liquid-Liquid Extraction):

  • To 250 µL of plasma sample (or standard/QC), add 10 µL of the internal standard solution (100 µg/mL).[1]

  • Add 1000 µL of a mixture of ethyl acetate and cyclohexane (90:10 v/v) and 100 µL of an aqueous solution of phosphoric acid (3.8%).[2]

  • Vortex the mixture for 1 minute.

  • Centrifuge for 5 minutes at 8000 rpm and 20°C.[2]

  • Transfer the organic phase to a clean test tube and evaporate to dryness under a stream of nitrogen at 50°C.[2]

  • Reconstitute the residue in 100 µL of a methanol and water mixture.

  • Inject 20 µL of the reconstituted solution into the HPLC system.[1]

G cluster_sample_prep Plasma Sample Preparation plasma 250 µL Plasma Sample add_is Add 10 µL Internal Standard (100 µg/mL) plasma->add_is add_extraction_solvent Add 1000 µL Ethyl Acetate:Cyclohexane (90:10) + 100 µL Phosphoric Acid (3.8%) add_is->add_extraction_solvent vortex Vortex (1 min) add_extraction_solvent->vortex centrifuge Centrifuge (5 min, 8000 rpm, 20°C) vortex->centrifuge transfer_supernatant Transfer Organic Phase centrifuge->transfer_supernatant evaporate Evaporate to Dryness (N₂, 50°C) transfer_supernatant->evaporate reconstitute Reconstitute in 100 µL Methanol:Water evaporate->reconstitute inject Inject 20 µL into HPLC reconstitute->inject

Caption: Plasma sample preparation workflow.

Method Validation Summary

The analytical method was validated according to international guidelines.[1]

Validation ParameterResult
Selectivity No significant interference was observed at the retention times of 8-bromotheophylline and the internal standard in blank plasma samples.[1]
Linearity The calibration curve was linear over the concentration range of 20-800 ng/mL with a correlation coefficient (r²) > 0.99.[2]
Limit of Quantification (LLOQ) 20 ng/mL[2]
Accuracy and Precision Intra- and inter-day accuracy and precision were within acceptable limits (details not specified in the provided search results).
Recovery The extraction recovery of 8-bromotheophylline from plasma was consistent and reproducible (specific percentages not provided in the search results).

Results

Representative chromatograms of a blank plasma sample and a plasma sample spiked with 8-bromotheophylline and the internal standard are shown in the source literature, demonstrating good separation and peak shape.[1] The retention times for 8-bromotheophylline and the internal standard (caffeine) were approximately 4.5 and 3.5 minutes, respectively, under the described chromatographic conditions.

G cluster_workflow Analytical Workflow sample_prep Sample Preparation (Liquid-Liquid Extraction) hplc_separation HPLC Separation (C8 Column) sample_prep->hplc_separation uv_detection UV Detection (278 nm) hplc_separation->uv_detection data_analysis Data Analysis (Quantification) uv_detection->data_analysis

Caption: Overall analytical workflow.

Conclusion

The HPLC-UV method described provides a reliable and sensitive approach for the quantification of 8-bromotheophylline in human plasma. The sample preparation is straightforward, and the chromatographic conditions allow for a relatively short run time, making it suitable for the analysis of a large number of samples in a research or clinical setting.

References

Application Notes and Protocols for HPLC Analysis of Bromotheophylline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Bromotheophylline, a xanthine (B1682287) derivative, is a key active ingredient in diuretic medications such as pamabrom (B1678362). High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantification of 8-bromotheophylline in pharmaceutical formulations and biological matrices. The choice of mobile phase is a critical parameter in developing a robust and reliable HPLC method, as it directly influences the retention, resolution, and peak shape of the analyte. This document provides detailed application notes and protocols for three distinct reversed-phase HPLC (RP-HPLC) methods for the analysis of 8-bromotheophylline, offering a comparative overview for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes the key chromatographic parameters for three different mobile phase compositions used in the HPLC analysis of 8-bromotheophylline.

ParameterMethod 1Method 2Method 3
Mobile Phase Methanol (B129727):Water (75:25 v/v), pH 4.0 with Orthophosphoric AcidA: 10 mM Ammonium (B1175870) Acetate (B1210297) (aq), pH 5.0B: Acetonitrile (B52724):Water (95:5 v/v)Ratio (A:B): 83:17 v/vWater:Methanol:Acetonitrile (70:20:10 v/v/v)
Stationary Phase ODS C18 (250 x 4.6 mm, 5 µm)Zorbax SB-C8 (150 x 4.6 mm, 5 µm)C18 (250 x 4.6 mm, 5 µm)
Flow Rate 1.0 mL/minNot Specified (typically 1.0 mL/min)1.0 mL/min
Detection (UV) PDA Detector278 nm279 nm
Retention Time ~3.89 min~4.30 minNot Specified

Experimental Protocols

Method 1: Methanol and Water with pH Adjustment

This method is a straightforward isocratic RP-HPLC procedure suitable for routine quality control analysis of 8-bromotheophylline in pharmaceutical dosage forms.[1]

1. Materials and Reagents:

  • 8-Bromotheophylline reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid (analytical grade)

  • Tablets containing pamabrom

2. Instrumentation:

  • HPLC system with a pump, autosampler, and a photodiode array (PDA) detector.

  • ODS C18 column (250 x 4.6 mm, 5 µm particle size).

3. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing methanol and water in a 75:25 (v/v) ratio.

  • Adjust the pH of the mixture to 4.0 using orthophosphoric acid.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

4. Standard Solution Preparation:

  • Accurately weigh about 10 mg of 8-bromotheophylline reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

  • Prepare working standard solutions by further diluting the stock solution with the mobile phase to the desired concentrations (e.g., 10-60 µg/mL for a calibration curve).

5. Sample Preparation (from Tablets):

  • Weigh and finely powder a number of tablets equivalent to a known amount of pamabrom.

  • Transfer an amount of powder equivalent to 10 mg of 8-bromotheophylline to a 100 mL volumetric flask.

  • Add about 70 mL of the mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

6. Chromatographic Conditions:

  • Column: ODS C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol:Water (75:25 v/v), pH 4.0 with Orthophosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: PDA detector, monitor at the wavelength of maximum absorbance for 8-bromotheophylline.

  • Column Temperature: Ambient

7. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the 8-bromotheophylline peak based on the retention time of the standard.

  • Quantify the amount of 8-bromotheophylline in the sample by comparing the peak area with the calibration curve.

Method 2: Ammonium Acetate Buffer and Acetonitrile

This bioanalytical method is designed for the determination of 8-bromotheophylline in human plasma, making it suitable for pharmacokinetic studies.[2][3][4]

1. Materials and Reagents:

  • 8-Bromotheophylline reference standard

  • Caffeine (B1668208) (Internal Standard, IS)

  • Ammonium acetate (analytical grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Human plasma

2. Instrumentation:

  • HPLC system with a binary pump, degasser, autosampler, thermostatted column compartment, and a multiple wavelength detector.

  • Zorbax SB-C8 column (150 x 4.6 mm, 5 µm particle size) with a compatible guard column.

3. Mobile Phase Preparation:

  • Component A: Prepare a 10 mM aqueous solution of ammonium acetate and adjust the pH to 5.0 ± 0.1.

  • Component B: Prepare a mixture of acetonitrile and water in a 95:5 (v/v) ratio.

  • The mobile phase is a mixture of Component A and Component B in an 83:17 (v/v) ratio.

  • Filter the mobile phase components through a 0.45 µm membrane filter and degas.

4. Standard and Internal Standard Solution Preparation:

  • Prepare a stock solution of 8-bromotheophylline (500 µg/mL) by dissolving the required amount in water.

  • Prepare a stock solution of caffeine (IS) (200 µg/mL) by dissolving the required amount in water.

  • Prepare working solutions for the calibration curve and quality control samples by spiking blank human plasma with appropriate volumes of the 8-bromotheophylline and IS stock solutions.

5. Sample Preparation (from Plasma):

  • To a 250 µL aliquot of plasma sample, add 10 µL of the IS solution (100 µg/mL).

  • Perform a protein precipitation or liquid-liquid extraction to isolate the analyte and IS.

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

6. Chromatographic Conditions:

  • Column: Zorbax SB-C8 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: 83% (10 mM Ammonium Acetate, pH 5.0) : 17% (Acetonitrile:Water, 95:5 v/v)

  • Flow Rate: Not specified, typically 1.0 mL/min for a 4.6 mm ID column.

  • Injection Volume: 20 µL

  • Detection: 278 nm

  • Column Temperature: Not specified, typically ambient or controlled at a specific temperature (e.g., 25 °C).

7. Analysis:

  • Inject the processed plasma samples into the HPLC system.

  • Calculate the peak area ratio of 8-bromotheophylline to the internal standard.

  • Determine the concentration of 8-bromotheophylline in the plasma samples from the calibration curve constructed using the peak area ratios of the standards.

Method 3: Water, Methanol, and Acetonitrile Mixture

This stability-indicating method is suitable for the simultaneous determination of 8-bromotheophylline (as pamabrom) and other active ingredients, such as paracetamol, in commercial tablets.[5]

1. Materials and Reagents:

  • 8-Bromotheophylline (Pamabrom) reference standard

  • Paracetamol reference standard (if applicable)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Commercial tablets containing pamabrom

2. Instrumentation:

  • HPLC system with a pump, autosampler, and a diode array detector (DAD).

  • C18 column (250 x 4.6 mm, 5 µm particle size).

3. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing water, methanol, and acetonitrile in a 70:20:10 (v/v/v) ratio.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

4. Standard Solution Preparation:

  • Prepare a stock solution of pamabrom by accurately weighing and dissolving the reference standard in the mobile phase.

  • Prepare working standard solutions of desired concentrations by diluting the stock solution with the mobile phase.

5. Sample Preparation (from Tablets):

  • Prepare the tablet sample as described in Method 1, using the mobile phase as the diluent.

6. Chromatographic Conditions:

  • Column: C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Water:Methanol:Acetonitrile (70:20:10 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: Not specified, typically 10-20 µL.

  • Detection: 279 nm

  • Column Temperature: Ambient

7. Analysis:

  • Inject the standard and sample solutions.

  • The method should be validated for stability by subjecting the sample solutions to stress conditions (acidic, alkaline, oxidative, thermal, and photolytic degradation) to ensure that the degradation products do not interfere with the quantification of 8-bromotheophylline.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System (Pump, Injector, Column, Detector) MobilePhase->HPLC_System 1. Eluent StandardPrep Standard Solution Preparation Injection Injection StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection Separation Chromatographic Separation Injection->Separation 2. Sample Introduction Detection Detection (UV) Separation->Detection 3. Elution Chromatogram Chromatogram Detection->Chromatogram 4. Signal Output Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Result Final Result Quantification->Result

Caption: General experimental workflow for the HPLC analysis of bromotheophylline.

References

Application Note: Determination of Bromotheophylline Using UV Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromotheophylline is a xanthine (B1682287) derivative that functions as a diuretic and is a key active ingredient in medications for premenstrual syndrome. Accurate and reliable quantification of 8-bromotheophylline is crucial for pharmacokinetic studies, formulation development, and quality control. This application note provides a detailed protocol for the determination of 8-bromotheophylline using UV-Visible spectroscopy, with a specific focus on High-Performance Liquid Chromatography (HPLC) with UV detection.

Principle

UV-Visible spectroscopy is a powerful analytical technique for quantifying substances that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorbance of a solution is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law. For HPLC analysis, a UV-Visible detector is used to monitor the column effluent at a specific wavelength where the analyte of interest exhibits strong absorbance, allowing for its sensitive and selective quantification. The choice of the detection wavelength is critical for achieving optimal sensitivity and minimizing interference from other components in the sample matrix.

Quantitative Data Summary

The selection of an appropriate UV detection wavelength is paramount for the accurate quantification of 8-bromotheophylline. Based on established analytical methods, the following wavelength has been identified for reliable detection.

CompoundRecommended UV Detection Wavelength (λmax)Reference Method
8-Bromotheophylline278 nmHPLC-UV[1]

This wavelength is recommended for the quantitative analysis of 8-bromotheophylline in various matrices, including plasma samples.[1]

Experimental Protocols

Protocol 1: Determination of Bromotheophylline by HPLC-UV

This protocol outlines a validated method for the quantification of 8-bromotheophylline in biological samples using reverse-phase HPLC with UV detection.[1]

1. Materials and Reagents

  • 8-Bromotheophylline reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Phosphoric acid (or other suitable pH modifier)

  • Human plasma (or other relevant biological matrix)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Visible Detector

3. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of methanol and water (e.g., 75:25 v/v) with pH adjusted to 4.0 with orthophosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C (or ambient)

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 278 nm[1]

4. Standard Solution Preparation

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of 8-bromotheophylline reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from, for example, 1 µg/mL to 50 µg/mL.

5. Sample Preparation (from plasma)

  • Protein Precipitation: To 500 µL of plasma sample, add 1 mL of acetonitrile.

  • Vortex: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

  • Injection: Inject 20 µL of the reconstituted sample into the HPLC system.

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the 8-bromotheophylline standards against their corresponding concentrations.

  • Determine the concentration of 8-bromotheophylline in the samples by interpolating their peak areas on the calibration curve.

Logical Workflow for Method Development

The following diagram illustrates the logical workflow for developing a UV-based analytical method for this compound.

Workflow Workflow for UV Detection Method Development cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation A Obtain this compound Reference Standard C Perform UV Scan (200-400 nm) to Determine λmax A->C B Select Appropriate Solvents (e.g., Methanol, Water) D Develop HPLC Method (Column, Mobile Phase, Flow Rate) B->D E Set UV Detector to λmax (e.g., 278 nm) C->E D->E F Prepare Calibration Standards E->F G Analyze Samples and Standards F->G H Assess Method Performance (Linearity, Accuracy, Precision) G->H

Caption: Logical workflow for developing a UV detection method.

Experimental Workflow for Sample Analysis

The diagram below outlines the step-by-step experimental workflow for analyzing a sample for this compound content using HPLC-UV.

experimental_workflow Experimental Workflow for this compound Analysis start Start sample_prep Sample Preparation (e.g., Plasma Protein Precipitation) start->sample_prep reconstitution Reconstitute in Mobile Phase sample_prep->reconstitution hplc_injection Inject into HPLC System reconstitution->hplc_injection chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography uv_detection UV Detection at 278 nm chromatography->uv_detection data_analysis Data Analysis (Peak Integration & Quantification) uv_detection->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for sample analysis.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Bromotheophylline and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromotheophylline, a xanthine (B1682287) derivative, is the active diuretic component in the over-the-counter medication pamabrom, which is used to alleviate symptoms associated with premenstrual syndrome.[1][2] Structurally similar to other well-known xanthines like caffeine (B1668208) and theophylline (B1681296), its analytical determination in biological matrices is crucial for pharmacokinetic and metabolic studies. While the metabolism of this compound has not been definitively determined, understanding the metabolic pathways of related xanthine compounds can provide a predictive framework for identifying its potential metabolites.[3][4]

This document provides detailed application notes and protocols for the quantitative analysis of this compound and the exploration of its putative metabolites using liquid chromatography-mass spectrometry (LC-MS).

Hypothetical Metabolic Pathway of this compound

The metabolism of this compound has not been experimentally elucidated.[3][4] However, based on the well-documented metabolic pathways of structurally similar xanthines like theophylline and caffeine, a hypothetical metabolic pathway for this compound can be proposed.[5][6][7] The primary metabolic routes for xanthines involve N-demethylation and C8-hydroxylation, reactions predominantly catalyzed by the cytochrome P450 enzyme CYP1A2.[8][9][10]

The proposed metabolic transformation of this compound would likely involve the removal of the methyl groups at the N1 and N3 positions and hydroxylation at the C8 position, followed by further oxidation to uric acid derivatives.

Bromotheophylline_Metabolism Hypothetical Metabolic Pathway of this compound This compound This compound Metabolite1 8-Bromo-1-methylxanthine This compound->Metabolite1 N3-demethylation (CYP1A2) Metabolite2 8-Bromo-3-methylxanthine This compound->Metabolite2 N1-demethylation (CYP1A2) Metabolite3 8-Bromoxanthine Metabolite1->Metabolite3 N1-demethylation Metabolite2->Metabolite3 N3-demethylation Metabolite4 8-Bromouric acid Metabolite3->Metabolite4 Xanthine Oxidase

Hypothetical metabolic pathway of this compound.

Experimental Workflow for LC-MS/MS Analysis

The following diagram outlines the general workflow for the quantitative analysis of this compound and the identification of its potential metabolites in biological samples.

LCMS_Workflow LC-MS/MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Biological Sample Collection (e.g., Plasma, Urine) Spiking Spike with Internal Standard (e.g., Caffeine) SampleCollection->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography (Reversed-Phase) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Quantification of this compound MS_Detection->Quantification Metabolite_ID Metabolite Identification MS_Detection->Metabolite_ID

General workflow for LC-MS/MS analysis.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from methodologies used for the analysis of this compound in human plasma.[11][12][13]

Materials:

  • Human plasma samples

  • Internal Standard (IS) solution (e.g., Caffeine, 100 µg/mL in water)

  • Ethyl acetate (B1210297)/cyclohexane mixture (90:10 v/v)

  • 3.8% Phosphoric acid solution

  • Methanol/water mixture (75:25 v/v)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Spike the sample with 10 µL of the internal standard solution.[11][13]

  • Add 1000 µL of the ethyl acetate/cyclohexane mixture and 100 µL of the 3.8% phosphoric acid solution.[11]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 8000 rpm for 5 minutes at 20°C.[11]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 50°C.[11]

  • Reconstitute the dried extract in 100 µL of the methanol/water mixture.[11]

  • Vortex for 15 seconds to ensure complete dissolution.

  • The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography

The following conditions are based on a validated HPLC method for this compound.[12][13]

ParameterCondition
HPLC System Agilent 1200 or equivalent
Column Zorbax® SB–C8, 150 x 4.6-mm, 5-µm particle size
Pre-column Zorbax® SB–C8, 12.5 x 4.6-mm, 5-µm particle size
Mobile Phase A 10 mM Ammonium acetate in water, pH 5.0 ± 0.1
Mobile Phase B Acetonitrile:water (95:5 v/v)
Gradient Isocratic: 83% A, 17% B
Flow Rate 1.0 mL/minute
Column Temperature 15°C
Injection Volume 20 µL
Run Time 6.5 minutes
Detection UV at 278 nm (for HPLC-UV) or MS detector
Mass Spectrometry

The following are suggested starting parameters for tandem mass spectrometry detection. These will require optimization for the specific instrument used.

ParameterSetting
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 4000 V
Nebulizer Pressure 45 psi
Gas Temperature 250 °C
Gas Flow 10 L/min
Sheath Gas Temperature 375 °C
Sheath Gas Flow 11 L/min
Fragmentor Voltage 100 - 190 V (to be optimized)
Collision Energy To be optimized for each transition

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
This compound 259.0 / 261.0To be determinedThe presence of bromine results in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 Da, which is a useful diagnostic tool.
Internal Standard (Caffeine) 195.1138.1A common transition for caffeine.
Putative Metabolites To be determinedTo be determinedBased on the hypothetical pathway, precursor ions for demethylated and hydroxylated species should be monitored.

Quantitative Data Summary

The following tables summarize the quantitative parameters from a validated bioanalytical method for this compound in human plasma.[2][12]

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range 20 - 800 ng/mL
Lower Limit of Quantification (LLOQ) 20 ng/mL
Upper Limit of Quantification (ULOQ) 800 ng/mL
Correlation Coefficient (r) > 0.99

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ 20< 15± 15< 15± 15
Low 60< 15± 15< 15± 15
Medium 300< 15± 15< 15± 15
High 600< 15± 15< 15± 15

Conclusion

The provided protocols and application notes offer a comprehensive guide for the mass spectrometric analysis of this compound. While the metabolism of this compound remains to be formally elucidated, the proposed hypothetical pathway and the analytical methods described herein provide a solid foundation for researchers to quantify the parent drug and investigate its potential metabolites in various biological matrices. The successful application of these methods will contribute to a better understanding of the pharmacokinetics and biotransformation of this widely used diuretic.

References

Synthesis of 8-Bromotheophylline: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a comprehensive protocol for the laboratory synthesis of 8-bromotheophylline, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the electrophilic bromination of theophylline (B1681296) at the C8 position. The protocol details the necessary reagents, equipment, step-by-step procedure, purification methods, and characterization of the final product. Adherence to this protocol is expected to yield 8-bromotheophylline in high purity and with a good yield. This compound serves as a versatile scaffold for further chemical modifications in drug discovery and development. For instance, it is a precursor for the synthesis of adenosine (B11128) receptor antagonists and other bioactive molecules.

Reaction Scheme

Caption: Reaction scheme for the synthesis of 8-bromotheophylline.

Experimental Protocol

Materials and Equipment
  • Theophylline (C₇H₈N₄O₂, M.W. 180.17 g/mol )

  • Bromine (Br₂, M.W. 159.81 g/mol )

  • Glacial Acetic Acid

  • Distilled Water

  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with a magnetic stirrer

  • Thermometer

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Glass stirring rod

  • Drying oven

  • Melting point apparatus

  • FTIR spectrometer (optional)

  • NMR spectrometer (optional)

Synthesis Procedure
  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, combine theophylline (10 g, 55.5 mmol), 90 mL of glacial acetic acid, and 60 mL of distilled water.

  • Dissolution of Theophylline: Heat the mixture to 50°C while stirring to completely dissolve the theophylline.[1]

  • Addition of Bromine: In the dropping funnel, place a solution of bromine (9.76 g, 61 mmol, approximately 3.1 mL) in 10 mL of glacial acetic acid. Add the bromine solution dropwise to the reaction mixture over a period of 30-45 minutes, maintaining the temperature at 50°C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 50°C for 4 hours.[1] During this time, the product, 8-bromotheophylline, will precipitate out of the solution.[1][2]

  • Cooling and Precipitation: After 4 hours, turn off the heat and allow the reaction mixture to cool to room temperature. Further cooling in an ice bath for 30 minutes will maximize the precipitation of the product.

  • Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with two portions of cold distilled water (2 x 50 mL) to remove any remaining acetic acid and unreacted bromine. Continue the vacuum to partially dry the solid.

  • Drying: Transfer the white solid to a watch glass or petri dish and dry in an oven at 80-100°C to a constant weight. The expected yield of 8-bromotheophylline is between 70-95%.[1][2]

Purification (Optional)

The product obtained from this procedure is generally of high purity. However, for applications requiring exceptionally pure material, recrystallization can be performed.

  • Recrystallization: Dissolve the crude 8-bromotheophylline in a minimum amount of hot ethanol (B145695) or acetic acid.[1]

  • Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Filter the hot solution through a pre-heated funnel to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in an oven.

Data Presentation

ParameterValue
Theophylline (starting material)10 g (55.5 mmol)
Bromine (reagent)9.76 g (61 mmol)
Acetic Acid (solvent)90 mL
Water (co-solvent)60 mL
Reaction Temperature50°C
Reaction Time4 hours
Expected Yield70-95%
Theoretical Yield14.38 g
AppearanceWhite to off-white crystalline powder
Melting Point295-316°C[2][3]

Characterization

The identity and purity of the synthesized 8-bromotheophylline can be confirmed by the following methods:

  • Melting Point: The melting point of the dried product should be determined and compared to the literature value (295-316°C).[2][3] A sharp melting range close to the literature value is indicative of high purity.

  • FTIR Spectroscopy: The FTIR spectrum should show characteristic peaks for the functional groups present in 8-bromotheophylline.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum should be consistent with the structure of 8-bromotheophylline.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when performing this synthesis.

  • Ventilation: This experiment should be conducted in a well-ventilated fume hood due to the use of volatile and corrosive reagents.

  • Bromine: Bromine is highly toxic, corrosive, and can cause severe burns. Handle with extreme care in a fume hood. Have a solution of sodium thiosulfate (B1220275) ready to neutralize any spills.

  • Glacial Acetic Acid: Glacial acetic acid is corrosive and can cause burns. Avoid inhalation of vapors and contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis A Combine Theophylline, Acetic Acid, and Water in a 3-neck flask B Heat to 50°C with stirring A->B C Add Bromine solution dropwise B->C D Stir at 50°C for 4 hours C->D E Cool to room temperature, then in an ice bath D->E F Collect precipitate by vacuum filtration E->F G Wash with cold distilled water F->G H Dry the product in an oven G->H I Determine yield and melting point H->I J Characterize by FTIR and NMR (optional) I->J

Caption: Experimental workflow for the synthesis of 8-bromotheophylline.

References

Application Notes and Protocols for the Purification of Synthesized 8-Bromotheophylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of synthesized 8-bromotheophylline, a key intermediate in the synthesis of various bioactive compounds. The following sections outline common purification techniques, including recrystallization and column chromatography, along with methods for assessing purity.

Data Presentation: Comparison of Purification Techniques

The selection of a purification method depends on the initial purity of the synthesized 8-bromotheophylline and the desired final purity. The following table summarizes the expected outcomes for common purification techniques.

Purification TechniqueTypical Solvents/Mobile PhaseExpected PurityExpected YieldNotes
Recrystallization Ethanol (B145695)>98%70-90%Effective for removing less polar and some polar impurities.
Acetic Acid>98%60-80%Useful if impurities are soluble in acetic acid.
Dilute NaOH / Acidification>99%50-70%Highly effective for removing non-acidic impurities, but may result in lower yields.
Ethanol/Water>97%75-95%A good general-purpose solvent system for crude purifications.
Column Chromatography Silica (B1680970) Gel with Hexane (B92381)/Ethyl Acetate (B1210297) Gradient>99%40-60%Recommended for separating impurities with similar polarity to the product.[1]

Experimental Protocols

Recrystallization

Recrystallization is a primary technique for purifying crude 8-bromotheophylline, leveraging the principle that the solubility of a compound increases in a hot solvent and decreases as the solution cools, leading to the formation of pure crystals.[2]

  • Dissolution: In a fume hood, transfer the crude 8-bromotheophylline to an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize crystal yield, place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point (the melting point of 8-bromotheophylline is approximately 295-297°C) to remove any residual solvent.[3]

This protocol is similar to the one using ethanol but employs glacial acetic acid as the solvent. All steps should be performed in a well-ventilated fume hood due to the corrosive nature of acetic acid.

  • Dissolution: Dissolve the crude 8-bromotheophylline in a minimum volume of dilute aqueous sodium hydroxide (B78521) (NaOH) solution. Activated charcoal can be added to the solution to adsorb colored impurities.

  • Filtration: Filter the solution to remove any insoluble impurities and activated charcoal.

  • Precipitation: Slowly add a dilute acid (e.g., hydrochloric acid or acetic acid) to the filtrate with constant stirring until the pH of the solution is approximately 3.5-4. 8-Bromotheophylline will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum at 100°C.[3]

Column Chromatography

Column chromatography is a highly effective method for separating 8-bromotheophylline from impurities with similar polarity.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom.

    • Pour the silica gel slurry into the column, allowing the solvent to drain, ensuring an evenly packed column without air bubbles.

  • Sample Loading:

    • Dissolve the crude 8-bromotheophylline in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent.

    • Carefully add the sample to the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). A typical gradient might be from 100% hexane to 50% ethyl acetate in hexane.

    • The separation of compounds is monitored by Thin-Layer Chromatography (TLC).

  • Fraction Collection:

    • Collect the eluent in fractions.

    • Analyze the fractions by TLC to identify those containing the pure 8-bromotheophylline.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 8-bromotheophylline.

Purity Assessment

The purity of the final product should be confirmed using appropriate analytical techniques.

  • Plate Preparation: Use silica gel-coated TLC plates.

  • Sample Application: Dissolve a small amount of the purified 8-bromotheophylline and the crude material in a suitable solvent (e.g., methanol (B129727) or DMSO) and spot them onto the TLC plate.

  • Development: Place the plate in a developing chamber containing a suitable mobile phase. A suggested mobile phase is a mixture of ethyl acetate and hexane (e.g., 60:40 v/v) with a few drops of glacial acetic acid.

  • Visualization: Visualize the spots under a UV lamp (254 nm). The presence of a single spot for the purified sample indicates a high degree of purity.

A reverse-phase HPLC method can be used for accurate purity determination.

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol). An isocratic elution with a ratio like 83:17 (v/v) of aqueous buffer to an acetonitrile:water (95:5 v/v) mixture can be effective.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 278 nm.[4]

  • Purity Calculation: The purity is determined by the area percentage of the main peak corresponding to 8-bromotheophylline.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment cluster_final Final Product Crude Crude Synthesized 8-Bromotheophylline Recrystallization Recrystallization Crude->Recrystallization Primary Method ColumnChromatography Column Chromatography Crude->ColumnChromatography For Difficult Separations TLC TLC Analysis Recrystallization->TLC ColumnChromatography->TLC HPLC HPLC Analysis TLC->HPLC For Quantification PureProduct Pure 8-Bromotheophylline (>98%) HPLC->PureProduct RecrystallizationProcess A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (Optional) A->B C Cool to Crystallize A->C If no insoluble impurities B->C D Isolate Crystals (Vacuum Filtration) C->D E Wash with Cold Solvent D->E F Dry Crystals Under Vacuum E->F

References

Application Notes and Protocols for Utilizing Bromotheophylline in Cell-Based Adenosine Receptor Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) receptors, comprising four subtypes (A1, A2A, A2B, and A3), are a class of G protein-coupled receptors (GPCRs) that play pivotal roles in a multitude of physiological and pathophysiological processes. Their involvement in cardiovascular function, neurotransmission, inflammation, and immunology makes them attractive targets for drug discovery. 8-Bromotheophylline, a xanthine (B1682287) derivative, is recognized as an antagonist of adenosine receptors, particularly the A1 subtype. Its utility in cell-based assays is critical for characterizing the adenosinergic system and for the screening and development of novel therapeutic agents.

These application notes provide a comprehensive guide for the use of 8-bromotheophylline in cell-based adenosine receptor assays. Detailed protocols for competitive radioligand binding assays and functional cyclic AMP (cAMP) assays are presented, along with data interpretation guidelines and visualizations of key cellular pathways and experimental workflows.

Mechanism of Action

8-Bromotheophylline acts as a competitive antagonist at adenosine receptors. By binding to the receptor, it blocks the binding of the endogenous agonist, adenosine, and other synthetic agonists, thereby inhibiting the downstream signaling cascade. The four adenosine receptor subtypes are coupled to different G proteins, leading to distinct cellular responses:

  • A1 and A3 Receptors: These receptors predominantly couple to inhibitory G proteins (Gi/o). Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

  • A2A and A2B Receptors: These receptors are coupled to stimulatory G proteins (Gs). Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.

By antagonizing these receptors, 8-bromotheophylline can modulate these signaling pathways, making it a valuable tool for investigating the physiological roles of adenosine.

Data Presentation: Comparative Binding Affinities of Xanthine Derivatives

While specific binding affinity data (Ki values) for 8-bromotheophylline across all adenosine receptor subtypes is not extensively available in the public domain, the following table provides data for structurally related xanthine compounds to offer a comparative context for its potential activity. Ki values represent the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay.

Compound8-SubstituentA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2B Receptor Ki (nM)A3 Receptor Ki (nM)Species
8-Bromotheophylline -BrData Not AvailableData Not AvailableData Not AvailableData Not Available
Theophylline-H11,5004,54013,300>100,000Rat/Human
8-Phenyltheophylline-C₆H₅868504,280>100,000Rat/Human

Note: The absence of data for 8-bromotheophylline highlights an opportunity for further research to fully characterize its receptor binding profile.

Signaling Pathways and Experimental Workflows

Adenosine Receptor Signaling Pathways

The diagram below illustrates the canonical signaling pathways for the four adenosine receptor subtypes upon agonist binding. 8-Bromotheophylline acts by blocking these initial binding events.

Adenosine_Signaling cluster_A1A3 A1 & A3 Receptor Signaling cluster_A2A2B A2A & A2B Receptor Signaling cluster_antagonist Antagonist Action A1_A3 A1 / A3 Receptor Gi Gi/o Protein A1_A3->Gi Agonist AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_dec [cAMP] ↓ AC_inhib->cAMP_dec A2A_A2B A2A / A2B Receptor Gs Gs Protein A2A_A2B->Gs Agonist AC_stim Adenylyl Cyclase Gs->AC_stim Stimulates cAMP_inc [cAMP] ↑ AC_stim->cAMP_inc Bromotheophylline 8-Bromotheophylline This compound->A1_A3 Blocks Agonist Binding This compound->A2A_A2B Blocks Agonist Binding

Caption: Adenosine receptor signaling pathways and the inhibitory action of 8-bromotheophylline.

Experimental Workflow: Competitive Radioligand Binding Assay

This workflow outlines the key steps in determining the binding affinity (Ki) of 8-bromotheophylline for a specific adenosine receptor subtype.

Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing the target adenosine receptor start->prep_membranes setup_assay Set up assay plate: - Membranes - Radiolabeled ligand - Varying concentrations of 8-Bromotheophylline prep_membranes->setup_assay incubation Incubate to reach binding equilibrium setup_assay->incubation filtration Rapidly filter to separate bound and unbound radioligand incubation->filtration scintillation Quantify bound radioactivity using scintillation counting filtration->scintillation analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation scintillation->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Functional cAMP Assay

This workflow details the steps to assess the functional antagonism of 8-bromotheophylline by measuring its effect on agonist-induced cAMP production.

cAMP_Assay_Workflow start Start cell_culture Culture cells expressing the target adenosine receptor start->cell_culture pre_incubation Pre-incubate cells with varying concentrations of 8-Bromotheophylline cell_culture->pre_incubation agonist_stimulation Stimulate cells with an adenosine receptor agonist pre_incubation->agonist_stimulation cell_lysis Lyse cells to release intracellular cAMP agonist_stimulation->cell_lysis cAMP_detection Quantify cAMP levels using a detection kit (e.g., HTRF, ELISA) cell_lysis->cAMP_detection analysis Data Analysis: - Generate dose-response curves - Determine IC50 cAMP_detection->analysis end End analysis->end

Caption: Workflow for a functional cAMP assay.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 8-bromotheophylline for a specific adenosine receptor subtype.

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (e.g., from HEK293 or CHO cells).

  • Radiolabeled ligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A).

  • 8-Bromotheophylline.

  • Non-labeled, high-affinity antagonist for defining non-specific binding (e.g., XAC for A1/A2A).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

  • 96-well plates.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in an appropriate buffer and prepare a membrane fraction via centrifugation. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • 50 µL of binding buffer.

    • 50 µL of radioligand at a concentration near its Kd.

    • 50 µL of varying concentrations of 8-bromotheophylline (e.g., 10⁻¹⁰ to 10⁻⁴ M).

    • For total binding wells, add 50 µL of binding buffer instead of 8-bromotheophylline.

    • For non-specific binding wells, add 50 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM XAC).

    • 50 µL of the membrane preparation (20-50 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding at each concentration of 8-bromotheophylline by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of 8-bromotheophylline.

  • Use non-linear regression to fit the data and determine the IC50 value (the concentration of 8-bromotheophylline that inhibits 50% of the specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional cAMP Accumulation Assay

Objective: To determine the functional potency (IC50) of 8-bromotheophylline as an antagonist at a specific adenosine receptor subtype.

Materials:

  • Whole cells stably expressing the human adenosine receptor of interest (e.g., HEK293 or CHO cells).

  • Cell culture medium and supplements.

  • Adenosine receptor agonist (e.g., NECA for non-selective activation, or subtype-selective agonists like CPA for A1 and CGS 21680 for A2A).

  • 8-Bromotheophylline.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • 24- or 96-well cell culture plates.

Procedure:

  • Cell Culture: Plate the cells in a suitable multi-well plate and grow to near confluency.

  • Pre-incubation: On the day of the assay, replace the growth medium with serum-free medium containing a PDE inhibitor (e.g., 100 µM IBMX). Pre-incubate the cells with varying concentrations of 8-bromotheophylline for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • For A2A/A2B receptors (Gs-coupled): Add a fixed concentration of a suitable agonist (e.g., EC80 concentration of CGS 21680 for A2A) to stimulate cAMP production.

    • For A1/A3 receptors (Gi-coupled): First, stimulate adenylyl cyclase with forskolin (B1673556) (e.g., 1-10 µM), then add a fixed concentration of a suitable agonist (e.g., EC80 concentration of CPA for A1) to inhibit this stimulation.

  • Incubation: Incubate the plate for an appropriate time (e.g., 15-30 minutes) at 37°C to allow for changes in intracellular cAMP levels.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

Data Analysis:

  • Generate a standard curve for cAMP concentration if required by the kit.

  • Plot the measured cAMP levels against the log concentration of 8-bromotheophylline.

  • Use non-linear regression to fit the data and determine the IC50 value (the concentration of 8-bromotheophylline that causes a 50% inhibition of the agonist-induced cAMP response).

Conclusion

8-Bromotheophylline serves as a valuable antagonist for the study of adenosine receptor signaling. The protocols and workflows provided herein offer a robust framework for researchers to investigate its effects in cell-based assays. While a more complete quantitative characterization of its binding affinity across all receptor subtypes is needed, the methodologies described will facilitate a deeper understanding of the adenosinergic system and aid in the discovery of new therapeutic agents targeting these important receptors.

Formulation of Bromotheophylline for Experimental Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromotheophylline, a xanthine (B1682287) derivative, is recognized for its diuretic properties and its role as an adenosine (B11128) receptor antagonist. As the active moiety in pamabrom, it is utilized in over-the-counter medications to alleviate symptoms of premenstrual syndrome. In a research context, precise and reproducible formulation of this compound is critical for obtaining reliable data in both in vitro and in vivo experimental settings. These application notes provide detailed protocols for the formulation and experimental use of this compound, aimed at facilitating preclinical research and drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for developing appropriate formulations. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₇H₇BrN₄O₂
Molecular Weight259.06 g/mol
Melting Point295-316 °C
pKa5.45
SolubilitySoluble in water. Slightly soluble in DMSO and Methanol (heating may be required).

Mechanism of Action: Adenosine A1 Receptor Antagonism

This compound primarily exerts its effects as an antagonist of the adenosine A1 receptor. Adenosine A1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by adenosine, inhibit the activity of adenylyl cyclase via an inhibitory G-protein (Gi). This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking the A1 receptor, this compound prevents this signaling cascade, resulting in maintained or elevated levels of cAMP, which in turn modulates various cellular functions, including ion transport in the renal tubules, contributing to its diuretic effect.

Adenosine_A1_Signaling cluster_membrane Cell Membrane A1R Adenosine A1 Receptor Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Adenosine Adenosine Adenosine->A1R Activates This compound This compound This compound->A1R Blocks ATP ATP ATP->AC Cellular_Response Downstream Cellular Response (e.g., Diuresis) cAMP->Cellular_Response Leads to

Adenosine A1 receptor signaling pathway antagonism by this compound.

Experimental Formulations

The poor solubility of this compound can present challenges in preparing solutions for experimental studies. The following tables provide starting formulations for oral and parenteral administration, as well as for in vitro assays.

Table 1: Oral Formulation for Rodent Gavage (Suspension)

ComponentConcentration (% w/v)Purpose
This compound0.1 - 1.0Active Pharmaceutical Ingredient
0.5% Methylcellulose (B11928114)q.s. to 100%Suspending agent
Tween 800.1 - 0.5Wetting agent/Solubilizer

Table 2: Parenteral Formulation for Rodent Injection (Solution)

ComponentConcentration (% w/v)Purpose
This compound0.05 - 0.5Active Pharmaceutical Ingredient
DMSO5 - 10Co-solvent
PEG 40030 - 40Co-solvent
Saline (0.9% NaCl)q.s. to 100%Vehicle

Table 3: In Vitro Stock Solution

ComponentConcentrationPurpose
This compound10 mMActive Pharmaceutical Ingredient
DMSO100%Solvent

Experimental Protocols

Protocol 1: Preparation of Oral Suspension for In Vivo Studies

This protocol describes the preparation of a 10 mg/mL this compound suspension for oral gavage in rodents.

Materials:

  • This compound powder

  • 0.5% (w/v) Methylcellulose solution

  • Tween 80

  • Distilled water

  • Mortar and pestle

  • Graduated cylinder

  • Stir plate and stir bar

  • Volumetric flask

Procedure:

  • Weigh the required amount of this compound powder.

  • In a mortar, add a small amount of Tween 80 to the this compound powder and triturate to form a smooth paste. This process wets the powder and aids in its dispersion.

  • Gradually add the 0.5% methylcellulose solution to the paste while continuously triturating to form a uniform suspension.

  • Transfer the suspension to a volumetric flask.

  • Rinse the mortar and pestle with the remaining methylcellulose solution and add it to the volumetric flask to ensure the complete transfer of the drug.

  • Bring the suspension to the final volume with the 0.5% methylcellulose solution.

  • Stir the suspension on a stir plate for at least 30 minutes before administration to ensure homogeneity.

Protocol 2: In Vivo Diuretic Activity Assay in Rats

This protocol outlines a method to assess the diuretic effect of this compound in rats using metabolic cages.

Materials:

  • Male Wistar rats (180-220 g)

  • Metabolic cages

  • Oral gavage needles

  • This compound oral suspension (prepared as per Protocol 1)

  • Vehicle control (e.g., 0.5% methylcellulose with 0.1% Tween 80)

  • Positive control (e.g., Furosemide, 10 mg/kg)

  • Saline (0.9% NaCl)

  • Urine collection tubes

  • Flame photometer and chloride analyzer

Experimental Workflow:

InVivo_Workflow start Start acclimatize Acclimatize Rats in Metabolic Cages (24 hours) start->acclimatize fast Fast Rats Overnight (Water ad libitum) acclimatize->fast saline_load Oral Saline Loading (25 mL/kg) fast->saline_load administer Administer Treatment (Vehicle, this compound, or Furosemide) saline_load->administer collect_urine Collect Urine at Specified Time Points (e.g., 1, 2, 4, 6, 24 hours) administer->collect_urine analyze Analyze Urine: - Volume - Na+, K+, Cl- concentrations collect_urine->analyze end_point End analyze->end_point

Workflow for the in vivo diuretic activity assay.

Procedure:

  • House rats individually in metabolic cages for 24 hours before the experiment for acclimatization.

  • Fast the animals overnight with free access to water.

  • On the day of the experiment, administer 25 mL/kg of saline orally to all rats to ensure a uniform state of hydration.

  • Thirty minutes after saline loading, divide the rats into groups (n=6 per group) and administer the following via oral gavage:

    • Group 1: Vehicle control

    • Group 2: this compound (e.g., 10, 30, 100 mg/kg)

    • Group 3: Positive control (Furosemide, 10 mg/kg)

  • Collect urine at predetermined intervals (e.g., 1, 2, 4, 6, and 24 hours) after drug administration.

  • Measure the volume of urine for each collection period.

  • Analyze the urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer and chloride analyzer.

  • Calculate the diuretic index, saluretic index, and natriuretic index to evaluate the diuretic efficacy.

Protocol 3: In Vitro cAMP Inhibition Assay

This protocol describes a cell-based assay to measure the functional antagonism of this compound on the adenosine A1 receptor by quantifying changes in intracellular cAMP levels. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method for this purpose.

Materials:

  • HEK293 cells stably expressing the human adenosine A1 receptor (A1AR)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)

  • Forskolin (B1673556) (adenylyl cyclase activator)

  • Rolipram (B1679513) (phosphodiesterase inhibitor)

  • Adenosine A1 receptor agonist (e.g., N⁶-Cyclopentyladenosine, CPA)

  • This compound

  • cAMP HTRF assay kit (e.g., from Cisbio)

  • White, opaque 384-well microplates

  • HTRF-compatible plate reader

Experimental Workflow:

InVitro_Workflow start Start seed_cells Seed A1AR-expressing HEK293 cells in a 384-well plate start->seed_cells incubate_cells Incubate cells (24 hours) seed_cells->incubate_cells add_compounds Add this compound (Antagonist) incubate_cells->add_compounds add_agonist Add A1 Agonist (CPA) + Forskolin + Rolipram add_compounds->add_agonist incubate_reaction Incubate at Room Temp (30-60 minutes) add_agonist->incubate_reaction add_detection Add HTRF Detection Reagents (cAMP-d2 and anti-cAMP Cryptate) incubate_reaction->add_detection read_plate Read Plate on HTRF Reader add_detection->read_plate analyze_data Analyze Data and Determine IC50 read_plate->analyze_data end_point End analyze_data->end_point

Workflow for the in vitro cAMP HTRF assay.

Procedure:

  • Seed HEK293-A1AR cells into a white, opaque 384-well plate at a density of 2,500-5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in assay buffer.

  • Prepare a solution of the A1 receptor agonist (CPA) at a concentration that gives approximately 80% of its maximal effect (EC₈₀), along with forskolin (to stimulate cAMP production) and rolipram (to prevent cAMP degradation) in assay buffer.

  • Add the this compound dilutions to the respective wells of the cell plate.

  • Immediately add the CPA/forskolin/rolipram mixture to the wells.

  • Incubate the plate at room temperature for 30-60 minutes.

  • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

  • Calculate the HTRF ratio and plot the results against the log concentration of this compound to determine the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the agonist-induced response.

Data Presentation

Table 4: Representative In Vivo Diuretic Activity Data

Treatment GroupDose (mg/kg)Urine Volume (mL/6h)Na+ Excretion (mEq/6h)K+ Excretion (mEq/6h)Cl- Excretion (mEq/6h)
Vehicle-1.5 ± 0.30.20 ± 0.050.15 ± 0.040.25 ± 0.06
This compound102.8 ± 0.50.45 ± 0.080.20 ± 0.050.50 ± 0.09
This compound304.2 ± 0.7 0.70 ± 0.120.25 ± 0.060.80 ± 0.14
Furosemide105.5 ± 0.90.95 ± 0.15 0.40 ± 0.081.10 ± 0.18**
Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to vehicle control.

Table 5: Representative In Vitro cAMP Inhibition Data

This compound Conc. (µM)% Inhibition of CPA-induced cAMP reduction
0.015 ± 2
0.125 ± 5
152 ± 7
1085 ± 6
10098 ± 3
IC₅₀ value can be calculated from this data using non-linear regression.

Conclusion

These application notes and protocols provide a comprehensive framework for the formulation and experimental evaluation of this compound. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, thereby advancing the understanding of this compound's pharmacological profile and its potential therapeutic applications.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Bromotheophylline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 8-bromotheophylline, particularly in addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of 8-bromotheophylline?

The most widely used method for synthesizing 8-bromotheophylline is through the electrophilic bromination of theophylline (B1681296) using molecular bromine (Br₂) in a suitable solvent system, typically aqueous acetic acid.[1]

Q2: What is a typical yield for the synthesis of 8-bromotheophylline?

Reported yields for the synthesis of 8-bromotheophylline can vary, but are generally in the range of 70-86%.[1][2]

Q3: What are the likely impurities in my 8-bromotheophylline product?

Common impurities can include unreacted theophylline and related xanthine (B1682287) compounds like caffeine. An isomer of the product may also be present.[3]

Q4: How can I purify my crude 8-bromotheophylline?

Recrystallization is a common and effective method for purifying crude 8-bromotheophylline. The crude product can be dissolved in a minimal amount of a hot solvent, and then allowed to cool slowly to form crystals, leaving impurities in the mother liquor.

Q5: My final product is an oil instead of a solid. What could be the cause?

An oily product after purification can be due to the presence of residual solvent or impurities that lower the melting point of the final product. Ensuring the product is thoroughly dried under vacuum and, if necessary, repeating the purification step can help resolve this issue.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 8-bromotheophylline that can lead to low yields.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Conversion of Theophylline 1. Incomplete dissolution of theophylline: Theophylline must be fully dissolved before the addition of bromine to ensure a homogeneous reaction mixture. 2. Incorrect stoichiometry: An insufficient amount of bromine will lead to an incomplete reaction. 3. Low reaction temperature: The reaction may be too slow at lower temperatures.1. Ensure theophylline is completely dissolved in the aqueous acetic acid solution at the recommended temperature (e.g., 50-55°C) before proceeding.[1][2] 2. Use a slight excess of bromine (e.g., 1.1 to 1.3 molar equivalents) to drive the reaction to completion.[1][2] 3. Maintain the reaction temperature within the optimal range (50-55°C) during the bromine addition and subsequent stirring.[2]
Low Yield of Isolated Product 1. Product loss during work-up: The product may be lost during filtration or washing steps. 2. Sub-optimal reaction time: The reaction may not have proceeded to completion. 3. Precipitation issues: The product may not have fully precipitated from the reaction mixture upon cooling.1. Ensure the filtration setup is efficient and wash the collected product with cold water to minimize dissolution. 2. Allow the reaction to stir for a sufficient time (e.g., 1-1.5 hours) after the addition of bromine.[2] 3. Cool the reaction mixture to room temperature or below to maximize the precipitation of 8-bromotheophylline before filtration.[1]
Product Contamination with Unreacted Theophylline 1. Incomplete reaction: As mentioned above, this can be due to insufficient bromine, low temperature, or short reaction time. 2. Inefficient purification: The purification method may not be effectively removing the unreacted starting material.1. Refer to the solutions for "Low to No Conversion of Theophylline". 2. Recrystallize the crude product. If unreacted theophylline persists, a second recrystallization may be necessary. The choice of recrystallization solvent is crucial for effective separation.
Discolored Product (e.g., yellow or brown) 1. Presence of residual bromine: Excess bromine can impart color to the final product. 2. Formation of side products: Undesired side reactions may be occurring.1. After filtration, wash the product thoroughly with water to remove any unreacted bromine and other water-soluble impurities. 2. Ensure controlled addition of bromine and maintain the recommended reaction temperature to minimize the formation of byproducts.

Experimental Protocols

Synthesis of 8-Bromotheophylline

This protocol is a general guideline for the synthesis of 8-bromotheophylline.

Materials:

  • Theophylline

  • Glacial Acetic Acid

  • Deionized Water

  • Bromine

Procedure:

  • In a suitable reaction vessel, combine theophylline with glacial acetic acid and water. The typical ratios can vary, for instance, 9-11 parts by weight of acetic acid and 5-6 parts by weight of water relative to theophylline.[2]

  • Heat the mixture to 50-55°C with stirring until the theophylline is completely dissolved, resulting in a homogeneous solution.[1][2]

  • Slowly add 1.1 to 1.3 molar equivalents of bromine to the reaction mixture dropwise.[1][2] The product, 8-bromotheophylline, will begin to precipitate.

  • After the addition of bromine is complete, continue to stir the reaction mixture at 50-55°C for 1 to 1.5 hours.[2]

  • Cool the mixture to room temperature (around 20-25°C).[2]

  • Collect the precipitated product by suction filtration.

  • Wash the filter cake with deionized water to remove residual acetic acid and unreacted bromine.

  • Dry the purified 8-bromotheophylline, for instance, at 80°C.[2]

Purification by Recrystallization
  • Transfer the crude 8-bromotheophylline to a clean flask.

  • Add a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture) to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to induce maximum crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Data Presentation

The following table summarizes reaction parameters from a patented production technology for pamabrom (B1678362), which includes the synthesis of 8-bromotheophylline.

Parameter Embodiment 1 [2]Embodiment 2 [2]Embodiment 3 [2]
Theophylline:Bromine (molar ratio) 1 : 11 : 1.21 : 1.3
Reaction Temperature 50°C53°C55°C
Reaction Time 1 hour1.3 hours1.5 hours
Acetic Acid (weight relative to theophylline) 9x10x11x
Water (weight relative to theophylline) 5x5.5x6x
Cooling Temperature 20°C23°C25°C
Drying Temperature 80°C75°C85°C
Reported Yield >86%>86%>86%

Visualizations

Experimental Workflow for 8-Bromotheophylline Synthesis

G A Dissolve Theophylline in Aqueous Acetic Acid at 50-55°C B Slowly Add Bromine (1.1-1.3 eq) A->B C Stir at 50-55°C for 1-1.5 hours B->C D Cool to Room Temperature C->D E Filter and Wash with Water D->E F Dry the Product E->F G 8-Bromotheophylline F->G

Caption: A flowchart of the 8-bromotheophylline synthesis process.

Troubleshooting Logic for Low Yield

G Start Low Yield of 8-Bromotheophylline Check_Conversion Is Theophylline Conversion Low? Start->Check_Conversion Check_Dissolution Was Theophylline Fully Dissolved? Check_Conversion->Check_Dissolution Yes Check_Workup Was Product Lost During Workup/Purification? Check_Conversion->Check_Workup No Check_Stoichiometry Was Bromine Stoichiometry Correct (1.1-1.3 eq)? Check_Dissolution->Check_Stoichiometry Yes Incomplete_Reaction Incomplete Reaction Check_Dissolution->Incomplete_Reaction No Check_Temp Was Reaction Temperature Maintained at 50-55°C? Check_Stoichiometry->Check_Temp Yes Check_Stoichiometry->Incomplete_Reaction No Check_Temp->Incomplete_Reaction No Check_Temp->Check_Workup Yes Check_Precipitation Was the Mixture Adequately Cooled Before Filtration? Check_Workup->Check_Precipitation Yes Improve_Workup Optimize Filtration and Washing Steps Check_Workup->Improve_Workup No Check_Precipitation->Improve_Workup Yes Improve_Precipitation Ensure Thorough Cooling Check_Precipitation->Improve_Precipitation No

Caption: A decision tree for troubleshooting low yield.

References

Technical Support Center: Bromotheophylline HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for troubleshooting issues related to the HPLC analysis of bromotheophylline. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound in HPLC?

A1: Peak tailing for this compound, a weakly basic compound, in reversed-phase HPLC is most often attributed to secondary interactions with the stationary phase, improper mobile phase conditions, or issues with the HPLC system itself. The primary causes include:

  • Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms in the this compound molecule, leading to a secondary retention mechanism that causes peak tailing.[1][2][3]

  • Mobile Phase pH Near pKa: this compound has a pKa of approximately 5.45. If the mobile phase pH is too close to this value, both the ionized and non-ionized forms of the molecule will be present, resulting in peak broadening or tailing.[4]

  • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to distorted peak shapes.

  • Column Degradation: Deterioration of the column, such as the formation of voids or a partially blocked inlet frit, can disrupt the flow path and cause peak tailing.

  • Extra-Column Effects: Excessive dead volume in the HPLC system, for instance, from long or wide-bore tubing, can contribute to band broadening and peak tailing.[2]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical factor in achieving a symmetrical peak for this compound. Since its pKa is around 5.45, operating at a pH close to this value will result in a mixed population of ionized and non-ionized molecules, leading to poor peak shape.[4] To ensure a single ionic form predominates, it is recommended to adjust the mobile phase pH to be at least 2 units away from the pKa. For this compound, a mobile phase pH of ≤ 3.5 is generally recommended to ensure it is fully protonated and to suppress the ionization of residual silanol groups on the stationary phase, thereby minimizing secondary interactions.[5][6]

Q3: What type of HPLC column is best suited for this compound analysis?

A3: For the analysis of basic compounds like this compound, a high-purity, end-capped C18 or C8 column is a good starting point. End-capping is a process that deactivates most of the residual silanol groups on the silica (B1680970) surface, reducing the potential for secondary interactions that cause peak tailing.[1] Columns with a lower silanol activity are often marketed as being "base-deactivated" and are specifically designed for the analysis of basic compounds.

Troubleshooting Guides

Issue: this compound peak is tailing with a high asymmetry factor.

This guide provides a step-by-step approach to diagnose and resolve peak tailing issues.

Step 1: Evaluate the Mobile Phase

Potential Cause Troubleshooting Action Expected Outcome
Incorrect pH Ensure the mobile phase pH is at least 2 units below the pKa of this compound (pKa ≈ 5.45). A pH of 3.0-3.5 is a good starting point. Use a calibrated pH meter to verify the pH of the aqueous portion of the mobile phase before mixing with the organic modifier.[4][5]A more symmetrical peak shape as the analyte is in a single protonated state and silanol interactions are minimized.
Inadequate Buffering Use a buffer with a pKa close to the desired mobile phase pH. A phosphate (B84403) or formate (B1220265) buffer at a concentration of 10-25 mM is typically sufficient to provide adequate buffering capacity and improve peak shape.[7][8]Consistent retention times and improved peak symmetry due to a stable on-column pH environment.
Inappropriate Organic Modifier While both acetonitrile (B52724) and methanol (B129727) can be used, they can offer different selectivities and affect peak shape. If tailing persists with one solvent, try switching to the other.Improved peak shape due to altered interactions between the analyte, mobile phase, and stationary phase.

Step 2: Assess the Column Condition

Potential Cause Troubleshooting Action Expected Outcome
Silanol Interactions If not already using one, switch to a high-purity, end-capped C18 or C8 column, or a column specifically designed for the analysis of basic compounds. Consider adding a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask residual silanol groups.[9]Significant reduction in peak tailing due to the minimization of secondary retention mechanisms.
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove any strongly retained contaminants. If a guard column is in use, replace it.A return to a symmetrical peak shape if the tailing was caused by adsorbed impurities.
Column Void/Damage Reverse the column and flush it with a strong solvent. If the peak shape improves, it may indicate a blocked inlet frit. If the problem persists, the column may have a void and should be replaced.Improved peak shape if the issue was a blockage. Replacement of the column will be necessary for a void.

Step 3: Check the HPLC System and Method Parameters

Potential Cause Troubleshooting Action Expected Outcome
Sample Overload Dilute the sample by a factor of 10 and re-inject. If the peak shape improves, the original sample concentration was too high.A symmetrical peak, indicating that the column is no longer saturated.
Extra-column Volume Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[2]Sharper peaks with reduced tailing due to minimized band broadening outside the column.
Sample Solvent Effects Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used for solubility, inject the smallest possible volume.Improved peak shape by preventing on-column sample precipitation or solvent mismatch effects.

Data Presentation

Table 1: Illustrative Example of the Effect of Mobile Phase pH on the Peak Asymmetry Factor of a Basic Compound (pKa ≈ 7.5)

Mobile Phase pHPeak Asymmetry Factor (Tf)Observation
7.02.5Severe Tailing
6.01.8Moderate Tailing
5.01.4Slight Tailing
4.01.2Acceptable Peak Shape
3.01.1Good Peak Shape

This data is for illustrative purposes only and the exact values will vary depending on the analyte, column, and specific HPLC conditions.

Experimental Protocols

Detailed Methodology for HPLC Analysis of this compound with Optimal Peak Shape

This protocol is a starting point for developing a robust HPLC method for the analysis of this compound, focusing on achieving a symmetrical peak shape.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Potassium phosphate monobasic (or formic acid)

  • Orthophosphoric acid (or sodium hydroxide (B78521) for pH adjustment)

  • Deionized water (18.2 MΩ·cm)

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 25 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • B: Acetonitrile.

    • Isocratic elution with a mixture of A and B (e.g., 70:30 v/v). The exact ratio should be optimized to achieve the desired retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 273 nm.

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Buffer Preparation (A): Dissolve the appropriate amount of potassium phosphate monobasic in deionized water to make a 25 mM solution. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix the buffer (A) and acetonitrile (B) in the desired ratio. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. From the stock solution, prepare working standards by diluting with the mobile phase to the desired concentration range (e.g., 1-100 µg/mL).

4. System Suitability:

  • Before running samples, perform at least five replicate injections of a standard solution.

  • The system is deemed suitable for use if the following criteria are met:

    • Tailing factor (Tf) for the this compound peak: ≤ 1.5.

    • Relative standard deviation (RSD) of the peak area: ≤ 2.0%.

    • Theoretical plates (N): ≥ 2000.

Visualizations

TroubleshootingWorkflow start Peak Tailing Observed for this compound check_ph Is Mobile Phase pH at least 2 units below pKa (5.45)? start->check_ph adjust_ph Adjust Mobile Phase pH to 3.0-3.5 check_ph->adjust_ph No check_buffer Is an appropriate buffer being used (e.g., 10-25 mM phosphate)? check_ph->check_buffer Yes adjust_ph->check_buffer end_good Peak Shape Improved adjust_ph->end_good Resolved add_buffer Incorporate a suitable buffer into the mobile phase check_buffer->add_buffer No check_column Is a high-purity, end-capped column in use? check_buffer->check_column Yes add_buffer->check_column add_buffer->end_good Resolved change_column Switch to a base-deactivated or end-capped column check_column->change_column No check_overload Is sample concentration too high? check_column->check_overload Yes change_column->check_overload change_column->end_good Resolved dilute_sample Dilute the sample and re-inject check_overload->dilute_sample Yes check_system Check for system issues (dead volume, column contamination) check_overload->check_system No dilute_sample->check_system dilute_sample->end_good Resolved system_maintenance Perform system maintenance (flush column, check fittings) check_system->system_maintenance Yes end_bad Issue Persists - Consult Further check_system->end_bad No system_maintenance->end_good system_maintenance->end_bad Not Resolved SilanolInteractions cluster_stationary_phase Silica Stationary Phase cluster_analyte This compound silanol Si-OH (Acidic Silanol Group) c18 Si-O-Si-(CH2)17-CH3 (C18 Chain) This compound This compound (Basic Nitrogen Sites) This compound->silanol Secondary Interaction (Causes Peak Tailing) This compound->c18 Primary Hydrophobic Interaction (Desired Retention)

References

Technical Support Center: Improving Aqueous Solubility of Bromotheophylline for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively solubilize bromotheophylline for in vitro assays. Properly dissolving this compound is crucial for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound and why is it a concern for in vitro assays?

While some databases describe this compound as "soluble," its practical solubility in neutral aqueous buffers (like PBS at pH 7.4) is limited, which can be a significant challenge for researchers.[1][2] For in vitro experiments, a compound must be fully dissolved in the culture medium to ensure that cells are exposed to a known and uniform concentration. Undissolved particles can lead to inaccurate results and potential cytotoxicity.

This compound is a weakly acidic compound with a pKa of approximately 5.45.[1][3] This means its solubility is highly dependent on pH.[4] Evidence of this is seen with Pamabrom, a 1:1 mixture of 8-bromotheophylline and the base 2-amino-2-methyl-1-propanol, which is highly soluble in water (>30 g/100 mL) and forms a basic solution (pH 8.0-8.5).[1][5]

Q2: What are the most effective methods for solubilizing this compound for in vitro experiments?

For typical in vitro applications, three primary methods are recommended: the use of co-solvents, pH adjustment, and complexation with cyclodextrins. The choice of method depends on the experimental requirements, such as the desired final concentration and the sensitivity of the cell line to additives.

Table 1: Comparison of Recommended Solubilization Methods for this compound

Method Principle of Action Advantages Disadvantages & Considerations for In Vitro Use
Co-solvency The drug is first dissolved in a small amount of a water-miscible organic solvent in which it has high solubility.[][7] Simple, rapid, and effective for preparing high-concentration stock solutions.[8] DMSO is a powerful and common solvent.[9] The final concentration of the co-solvent in the cell culture medium must be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[10][11][12]
pH Adjustment As a weak acid, increasing the pH of the aqueous solution above its pKa (~5.45) converts this compound to its more soluble ionized (salt) form.[4][13] Highly effective, uses simple reagents (e.g., NaOH), and avoids organic solvents.[14] The required alkaline pH may not be compatible with all cell culture conditions or experimental assays. A buffer is needed to maintain the pH.

| Cyclodextrin (B1172386) Complexation | The hydrophobic this compound molecule is encapsulated within the lipophilic cavity of a cyclodextrin, forming a water-soluble inclusion complex.[15][16][17] | Creates a true aqueous solution, can enhance stability, and is generally associated with low toxicity.[18] | Requires more preparation time (e.g., stirring, lyophilization) and may alter the effective free concentration of the drug available to cells.[18] |

Q3: My this compound is precipitating after I add it to the cell culture medium. What's causing this and how can I fix it?

Precipitation in the final culture medium is a common issue that typically occurs for one of the following reasons:

  • Exceeding Solubility Limit: The final concentration of this compound in the medium is higher than its solubility limit under those specific conditions (pH, temperature, presence of media components).

  • Co-solvent "Crashing Out": When a concentrated stock in an organic solvent (like DMSO) is diluted too quickly into an aqueous medium, the drug can fail to dissolve and precipitate out.

  • pH Shift: If you used pH adjustment to create an alkaline stock solution, the buffering capacity of your cell culture medium (typically pH 7.2-7.4) may lower the pH of the final solution, causing the less soluble, non-ionized form of the drug to precipitate.

Troubleshooting Steps:

  • Lower the Final Concentration: Test a lower final concentration of this compound in your assay.

  • Improve Dilution Technique: Warm the cell culture medium to 37°C. While gently vortexing or swirling the medium, add the stock solution drop-by-drop. This gradual addition helps prevent the drug from precipitating.

  • Check Co-solvent Percentage: Ensure the final concentration of your co-solvent (e.g., DMSO) is within a safe and effective range for your cell line (see Table 2).[19]

  • Use a Higher Initial Stock Concentration: Preparing a more concentrated initial stock allows you to add a smaller volume to your media, thereby reducing the final percentage of the co-solvent.

  • Consider an Alternative Method: If precipitation persists, the required concentration may be too high for the chosen method. Consider switching to cyclodextrin complexation, which can achieve higher aqueous concentrations.[20]

Table 2: Common Co-solvents and Recommended Limits for In Vitro Assays

Co-solvent Typical Stock Concentration Maximum Recommended Final Concentration in Media Notes
DMSO (Dimethyl Sulfoxide) 10 - 50 mM ≤ 0.5% (v/v). Many researchers prefer ≤ 0.1% to be safe.[10][11] Most common and effective solvent.[9] Cell line sensitivity varies; always run a vehicle control with the same final DMSO concentration as your treated samples.[19]
Ethanol (B145695) 10 - 50 mM ≤ 0.5% (v/v) Can be effective but may be more volatile and have different effects on cells compared to DMSO.

| Methanol | 10 - 50 mM | ≤ 0.1% (v/v) | Generally more toxic to cells than DMSO or ethanol and should be used with caution. |

Experimental Protocols & Workflows

Workflow for Selecting a Solubilization Method

This diagram outlines a decision-making process for choosing the most appropriate method to dissolve this compound based on your experimental constraints.

start Dissolve this compound for In Vitro Assay q_solvent Is an organic co-solvent (e.g., DMSO) acceptable for your assay? start->q_solvent m_solvent Use Co-Solvency Method (Protocol 1) q_solvent->m_solvent  Yes q_ph Is an alkaline pH (>8.0) compatible with your experiment? q_solvent->q_ph  No note This is the most common and straightforward method. m_solvent->note m_ph Use pH Adjustment (Protocol 2) q_ph->m_ph  Yes m_cd Use Cyclodextrin Complexation (Protocol 3) q_ph->m_cd  No note_cd Best for high aqueous concentrations or when solvents must be avoided. m_cd->note_cd

Caption: Decision tree for selecting a this compound solubilization method.

Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)

This is the most common method for preparing stock solutions for in vitro screening.

cluster_prep Stock Solution Preparation (e.g., 25 mM in DMSO) cluster_working Working Solution Preparation (e.g., 25 µM final) s1 1. Weigh this compound (MW: 259.06 g/mol) s2 2. Add appropriate volume of 100% DMSO s1->s2 s3 3. Vortex / Sonicate until fully dissolved s2->s3 s4 4. (Optional) Sterile filter (0.22 µm PTFE filter) s3->s4 s5 5. Aliquot and store at -20°C or -80°C s4->s5 w1 6. Warm cell culture medium to 37°C s5->w1 Use one aliquot to avoid freeze-thaw w2 7. Add 1 µL of 25 mM stock to 1 mL of medium (1:1000) w1->w2 w3 8. Mix immediately by vortexing or inverting w2->w3 w4 9. Add to cells. (Final DMSO: 0.1%) w3->w4

Caption: Workflow for preparing and diluting a this compound stock solution.

Methodology:

  • Calculate Mass: Determine the mass of this compound needed for your desired stock concentration and volume. For example, for 1 mL of a 25 mM stock solution: 0.001 L * 0.025 mol/L * 259.06 g/mol = 0.00648 g = 6.48 mg.

  • Dissolve: Accurately weigh the calculated mass and place it in a sterile microcentrifuge tube or glass vial. Add the calculated volume of high-purity, sterile DMSO.[9][21]

  • Mix: Vortex vigorously. If needed, use a sonicator bath for a few minutes to ensure the compound is completely dissolved.[22][23] The solution should be clear and free of any particulates.

  • Sterilize (Optional): For long-term storage or sensitive applications, you can sterile-filter the stock solution using a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).

  • Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in the dark.

  • Prepare Working Solution: To use, thaw an aliquot and dilute it into pre-warmed cell culture medium to achieve your final desired concentration. Always add the stock solution to the medium (not the other way around) while mixing to prevent precipitation.[10]

Protocol 2: Solubility Enhancement using pH Adjustment

This method leverages the acidic nature of this compound to increase its solubility in aqueous solutions by converting it to its salt form.[13]

Methodology:

  • Prepare Alkaline Solvent: Prepare a dilute solution of Sodium Hydroxide (NaOH), such as 0.1 N NaOH, in sterile, purified water.

  • Initial Dissolution: Add the weighed this compound powder to a sterile container. Add a small amount of the 0.1 N NaOH solution dropwise while stirring or vortexing until the powder dissolves completely.[24] Use the minimum amount of NaOH solution necessary.

  • Adjust to Final Volume: Once dissolved, add sterile water or a suitable buffer (e.g., a phosphate (B84403) or borate (B1201080) buffer with a pH > 8.0) to reach the desired final volume and concentration.

  • Verify pH: Use a calibrated pH meter to check the final pH of the stock solution. It should be significantly above the pKa of 5.45, ideally in the range of pH 8.0-9.0, to ensure the compound remains in its soluble, ionized form.[5]

  • Storage and Use: Store the stock solution at 4°C for short-term use or aliquot and freeze for long-term storage.

    • Important: When diluting this stock into your cell culture medium, be mindful of the medium's buffering capacity. A large dilution factor is recommended to prevent the final solution's pH from dropping and causing precipitation. Always run a vehicle control with your pH-adjusted buffer.

Protocol 3: Preparation of a this compound-Cyclodextrin Complex

This protocol creates a host-guest inclusion complex to enhance aqueous solubility, which is ideal for applications requiring low solvent concentrations.[17][18]

Methodology:

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in sterile, purified water to create a concentrated solution (e.g., 10-40% w/v). Warming the water can aid dissolution.

  • Add this compound: Add this compound powder to the HP-β-CD solution. A 1:1 or 1:2 molar ratio of this compound to HP-β-CD is a good starting point.

  • Complexation: Seal the container and stir the mixture vigorously at room temperature for 24-48 hours. This extended time is necessary for the inclusion complex to form.

  • Clarify and Sterilize: After stirring, centrifuge the solution at high speed to pellet any undissolved material. Carefully collect the supernatant, which contains the soluble complex. Sterile-filter the final solution through a 0.22 µm filter (e.g., PES or PVDF).

  • Optional - Lyophilization: For a stable powder form, the filtered solution can be freeze-dried (lyophilized). The resulting powder can be easily reconstituted in water or buffer.[18]

  • Storage and Use: Store the solution or lyophilized powder protected from light. The solution can be stored at 4°C, while the powder is stable at room temperature.

Biological Context: Mechanism of Action

This compound is an antagonist of the adenosine (B11128) A1 receptor.[25] Understanding its mechanism can be crucial for interpreting experimental results. The diagram below illustrates this antagonism.

cluster_membrane Cell Membrane cluster_cell Intracellular Signaling A1R Adenosine A1 Receptor Gi Gi Protein A1R->Gi Activates Adenosine Adenosine (Agonist) Adenosine->A1R Activates BT This compound (Antagonist) BT->A1R Blocks AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP (Decreased) AC->cAMP Conversion ATP ATP ATP->AC Response Cellular Response cAMP->Response

Caption: Simplified signaling pathway of Adenosine A1 receptor antagonism.

References

Technical Support Center: Optimizing Bromotheophylline Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective use of bromotheophylline in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in a cellular context?

A1: this compound is a methylxanthine derivative that primarily acts as a competitive antagonist of adenosine (B11128) receptors.[1][2] It shows a preference for the A2A subtype over the A1 subtype.[3] By blocking adenosine receptors, this compound can modulate downstream signaling pathways, such as those involving cyclic adenosine monophosphate (cAMP).[4][5][6] Like other methylxanthines, it may also act as a non-selective phosphodiesterase (PDE) inhibitor, which would lead to an increase in intracellular cAMP and cGMP.[2][7]

Q2: What is a recommended starting concentration range for this compound in cell culture experiments?

A2: The optimal concentration of this compound is highly dependent on the cell line and the biological question being investigated. Based on its binding affinity and data from similar compounds, a good starting point for a dose-response experiment is a range from 0.1 µM to 100 µM .

  • For studying effects related to adenosine A2A receptor antagonism, concentrations around its Ki value of approximately 1 µM are particularly relevant.[3]

  • For assessing general cytotoxic or anti-proliferative effects, a broader range is recommended. Studies on theophylline (B1681296) derivatives in cancer cell lines like A549 and MCF-7 have shown IC50 values ranging from approximately 6 µM to over 100 µM.[8]

A preliminary dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental conditions.[9][10]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).

  • Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-quality DMSO.

  • To avoid precipitation when adding to your aqueous cell culture medium, it is advisable to make intermediate dilutions of the stock solution in your complete medium before the final dilution.

  • Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that would cause solvent-induced cytotoxicity, typically recommended to be below 0.1%.

  • For long-term storage, aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11]

Q4: In which types of cell lines can I expect to see an effect with this compound?

A4: this compound is most likely to have an effect in cell lines that:

  • Express adenosine receptors (A1, A2A, A2B, A3), as this is its primary target.

  • Are sensitive to changes in intracellular cAMP levels.

  • Have been shown to be responsive to other methylxanthines like theophylline or caffeine. For instance, theophylline has demonstrated anti-cancer activity in cervical (HeLa) and breast cancer (MCF-7) cell lines.[12] Derivatives of theophylline have also shown effects on non-small cell lung cancer cell lines (A549, H460) and others.[8]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: High levels of cell death are observed, even at low concentrations.

Potential CauseSolution
High Cell Line Sensitivity The cell line you are using may be particularly sensitive to this compound. It is essential to perform a dose-response cytotoxicity assay (kill curve) to determine the non-toxic concentration range for your specific cells.[13]
Solvent (DMSO) Toxicity The concentration of DMSO used to dissolve the this compound may be too high. Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically <0.1%). Run a vehicle control with the highest concentration of DMSO used in your experiment to assess its effect on cell viability.
Compound Impurity The this compound sample may contain impurities that are causing cytotoxicity. If possible, verify the purity of your compound.
Suboptimal Cell Culture Conditions Poor cell health due to factors like contamination, high passage number, or inappropriate cell density can increase sensitivity to drug treatment.[14]

Issue 2: No observable biological effect at the tested concentrations.

Potential CauseSolution
Insufficient Concentration The concentration of this compound may be too low to effectively antagonize adenosine receptors or inhibit phosphodiesterases in your specific cell line. Systematically increase the concentration, guided by the cytotoxicity profile determined from your dose-response experiment.
Low Target Expression Your cell line may have low or no expression of the target adenosine receptors. Verify the expression of adenosine receptor subtypes in your cell line of interest through methods like qPCR or western blotting.
Insensitive Assay The assay you are using may not be sensitive enough to detect the biological change. Use appropriate positive and negative controls to ensure your assay is working correctly. For example, when studying cAMP pathways, a direct activator of adenylyl cyclase like Forskolin can be used as a positive control.[15]
Rapid Compound Degradation This compound may be unstable in your cell culture medium over the course of the experiment. Consider shorter incubation times or replenishing the medium with fresh compound.

Issue 3: Inconsistent or not reproducible results between experiments.

Potential CauseSolution
Variable Cell Health and Passage Number The physiological state of your cells can significantly impact their response to treatment. Use cells from a consistent, low passage number range and ensure they are in the logarithmic growth phase at the time of treatment.[13]
Inconsistent Cell Seeding Density The density at which you seed your cells can affect their growth rate and drug sensitivity.[16] Standardize your cell seeding protocol to ensure consistent cell numbers across experiments.
Inaccurate Drug Dilutions Errors in preparing serial dilutions can lead to significant variability. Prepare fresh dilutions for each experiment and ensure thorough mixing at each step.
Edge Effects in Microplates Wells on the outer edges of a microplate are more susceptible to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.

Data Presentation

Table 1: Reported IC50 Values for Theophylline Derivatives in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
Theophylline acetic acidA549Non-Small Cell Lung Cancer>100
Theophylline acetic acidMCF-7Breast Cancer>100
Derivative d17H460Non-Small Cell Lung Cancer5.93 ± 0.97
Derivative d17A549Non-Small Cell Lung Cancer6.76 ± 0.25
Derivative d17MCF-7Breast Cancer12.61 ± 1.76
Derivative d17MB-231Breast Cancer18.78 ± 3.84
Derivative d17OVCAR3Ovarian Cancer29.33 ± 6.20
Derivative d17SW480Colon Cancer15.66 ± 2.37

Data extracted from a study on theophylline-1,2,3-triazole derivatives.[8] These values can serve as a reference for designing concentration ranges for this compound experiments in similar cell lines.

Table 2: Binding Affinity of 8-Bromotheophylline for Adenosine Receptors

Receptor SubtypeBinding Affinity (Ki)
Human Adenosine A2A0.988 µM
Human Adenosine A1~25-fold lower than A2A
Human Adenosine A38.2 µM (inhibitory activity)
Human Adenosine A2B>50 µM (low efficacy)

Data suggests that concentrations around 1 µM are relevant for targeting the A2A receptor.[3]

Experimental Protocols

Protocol 1: Determining the Cytotoxic Profile of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, which is the concentration that reduces cell viability by 50%.

  • Cell Seeding:

    • Culture your chosen cell line to approximately 80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.[9]

  • Incubation:

    • Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours), depending on the cell line's doubling time and the experimental goals.[9]

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[17]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[17]

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[18]

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[18]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to determine the IC50 value.[19][20]

Mandatory Visualizations

Adenosine_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A1R A1 Receptor This compound->A1R Antagonism A2AR A2A Receptor This compound->A2AR Antagonism A2BR A2B Receptor This compound->A2BR Antagonism A3R A3 Receptor This compound->A3R Antagonism Adenosine Adenosine Adenosine->A1R Adenosine->A2AR Adenosine->A2BR Adenosine->A3R Gi Gi A1R->Gi Gs Gs A2AR->Gs A2BR->Gs A3R->Gi AC Adenylyl Cyclase Gi->AC Inhibition Gs->AC Activation cAMP ↓ cAMP AC->cAMP cAMP2 ↑ cAMP AC->cAMP2 PKA PKA cAMP->PKA Inhibits Activation cAMP2->PKA Promotes Activation

Caption: Adenosine Receptor Signaling Pathway and this compound Action.

Experimental_Workflow_IC50 start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h (Cell Attachment) seed_cells->incubate_24h add_drug Add Drug to Cells incubate_24h->add_drug prep_drug Prepare Serial Dilutions of this compound prep_drug->add_drug incubate_drug Incubate for 24, 48, or 72h add_drug->incubate_drug add_mtt Add MTT Reagent incubate_drug->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt dissolve Dissolve Formazan with DMSO incubate_mtt->dissolve read_absorbance Read Absorbance (570 nm) dissolve->read_absorbance analyze Calculate % Viability & Plot Dose-Response Curve read_absorbance->analyze end Determine IC50 analyze->end

Caption: Experimental Workflow for Determining IC50 Value.

Troubleshooting_Logic start Experiment Start: Treat cells with this compound outcome Observe Outcome start->outcome no_effect No Observable Effect outcome->no_effect No Change high_toxicity High Cytotoxicity outcome->high_toxicity High Cell Death inconsistent Inconsistent Results outcome->inconsistent Variable solution_no_effect Increase Concentration Verify Target Expression Check Assay Sensitivity no_effect->solution_no_effect solution_toxicity Perform Kill Curve Check Solvent Toxicity Lower Seeding Density high_toxicity->solution_toxicity solution_inconsistent Standardize Cell Passage Ensure Consistent Seeding Prepare Fresh Dilutions inconsistent->solution_inconsistent

Caption: Troubleshooting Logic for this compound Experiments.

References

stability of bromotheophylline in cell culture media over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of bromotheophylline in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in cell culture media?

A1: While specific stability data for this compound in various cell culture media is not extensively published, studies on related xanthine (B1682287) derivatives suggest that stability can be influenced by the aqueous nature of the media. For instance, aqueous solutions of caffeine, a similar molecule, are recommended for use within a day, whereas stock solutions in organic solvents like methanol (B129727) show much greater long-term stability[1]. This compound itself has demonstrated good stability in plasma for extended periods, including at room temperature for up to 74 hours. Forced degradation studies show it is sensitive to acidic and alkaline conditions. Therefore, while it is expected to be reasonably stable for the duration of typical cell culture experiments (e.g., 24-72 hours), its stability should be verified for longer-term studies or if the cell culture conditions significantly alter the pH of the medium.

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to prepare a concentrated stock solution in an appropriate solvent and store it under conditions that maximize stability. Based on the available data for xanthines, dissolving this compound in a solvent like DMSO or a methanol:water mixture may offer better long-term stability than aqueous solutions[1]. Stock solutions of other xanthines have been shown to be stable for weeks to months when stored at -20°C or -80°C. One study indicated that a stock solution of this compound in water was stored at 5°C ± 3°C. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q3: What factors can affect the stability of this compound in my cell culture experiments?

A3: Several factors can influence the stability of this compound in cell culture media:

  • pH: this compound has shown degradation under both acidic and alkaline conditions. Cellular metabolism can alter the pH of the culture medium over time, which could potentially affect the stability of the compound.

  • Temperature: Standard cell culture incubation temperatures (e.g., 37°C) can accelerate the degradation of less stable compounds compared to storage at lower temperatures.

  • Media Components: While not specifically documented for this compound, components in cell culture media, such as serum proteins or other additives, could potentially interact with and affect its stability.

  • Light Exposure: Although not highlighted as a primary concern in the available literature, photostability should be considered, and prolonged exposure to direct light should be avoided as a general good practice.

Q4: Are there any known degradation products of this compound that could affect my cells?

A4: Forced degradation studies have shown that this compound can degrade into other products under stress conditions like strong acid or base. The identity and potential biological activity of these degradation products in a cell culture setting are not well-characterized in the available literature. If you suspect degradation is occurring in your experiments, it is crucial to assess the stability of this compound under your specific conditions to ensure that the observed cellular effects are attributable to the parent compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or unexpected experimental results over time. Degradation of this compound in the cell culture medium.Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (see Experimental Protocol below). Consider refreshing the medium with freshly prepared this compound for long-term experiments.
Precipitate forms in the cell culture medium after adding this compound. Poor solubility of this compound at the working concentration or interaction with media components.Ensure the final concentration of the solvent from your stock solution is not toxic to the cells (typically <0.5% for DMSO). Prepare a fresh stock solution and filter-sterilize it before adding to the medium. Test the solubility of this compound in your specific medium at the desired concentration before starting the experiment.
Loss of compound effect in long-term cultures. Depletion or degradation of this compound over the incubation period.Measure the concentration of this compound in the medium at different time points. Based on the stability data, determine if the medium needs to be replaced with fresh compound at regular intervals.

Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.

1. Materials:

  • This compound powder

  • Appropriate solvent for stock solution (e.g., DMSO, methanol)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • Sterile, cell-free culture plates or tubes

  • Incubator set to your experimental conditions (e.g., 37°C, 5% CO₂)

  • Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)

  • Sterile filters (0.22 µm)

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh this compound powder and dissolve it in the chosen solvent to a known concentration (e.g., 10 mM).

  • Prepare Test Samples: Spike the cell culture medium with the this compound stock solution to the final working concentration you intend to use in your experiments. Prepare enough volume for all time points.

  • Initial Time Point (T=0): Immediately after preparation, take an aliquot of the this compound-containing medium. This will serve as your baseline (100% concentration) sample.

  • Incubation: Place the remaining medium in a sterile, cell-free container (e.g., a culture flask or plate) and incubate it under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO₂).

  • Time Points: At predetermined time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours), withdraw aliquots of the incubated medium.

  • Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.

  • Analysis: Analyze the concentration of this compound in all collected samples using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to visualize the degradation kinetics.

3. Data Presentation:

Summarize the quantitative data in a table for easy comparison.

Time (hours)Concentration (µg/mL)% Remaining
0[Initial Concentration]100%
4[Concentration at 4h][% Remaining]
8[Concentration at 8h][% Remaining]
12[Concentration at 12h][% Remaining]
24[Concentration at 24h][% Remaining]
48[Concentration at 48h][% Remaining]
72[Concentration at 72h][% Remaining]

Visualizations

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_media Spike Cell Culture Medium prep_stock->prep_media t0 T=0 Sample (Baseline) prep_media->t0 incubate Incubate at 37°C, 5% CO₂ (Cell-Free) prep_media->incubate store Store Samples at -80°C t0->store sampling Collect Aliquots at Time Points (4, 8, 12, 24, 48, 72h) incubate->sampling sampling->store analyze Quantify this compound (e.g., HPLC-UV) store->analyze data Calculate % Remaining vs. Time analyze->data

Caption: Experimental workflow for assessing this compound stability.

Bromotheophylline_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular adenosine Adenosine a1_receptor Adenosine A1 Receptor adenosine->a1_receptor Binds ac Adenylyl Cyclase a1_receptor->ac Inhibits camp cAMP ac->camp atp ATP atp->ac pde Phosphodiesterase (PDE) camp->pde pka Protein Kinase A (PKA) camp->pka Activates amp AMP pde->amp cellular_response Cellular Response (e.g., altered gene expression, physiological effects) pka->cellular_response This compound This compound This compound->a1_receptor Antagonizes This compound->pde Inhibits

Caption: Putative signaling pathway of this compound.

References

potential interference of bromotheophylline in MTT or other viability assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the potential for bromotheophylline to interfere with common cell viability and cytotoxicity assays, such as those based on tetrazolium salts (MTT, XTT) or resazurin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it interfere with viability assays?

This compound is a diuretic drug belonging to the xanthine (B1682287) class.[1] Like other xanthine derivatives such as theophylline (B1681296) and caffeine, it acts as an adenosine (B11128) receptor antagonist.[1][2] While there is no widespread, direct evidence of this compound interfering with viability assays, interference can be hypothesized through three primary mechanisms:

  • Chemical Interference: The compound could directly react with the assay reagent (e.g., MTT tetrazolium salt), reducing it to its colored formazan (B1609692) product in the absence of viable cells. This would lead to a false positive signal, suggesting higher viability than is actually present.[3][4][5]

  • Optical Interference: If this compound absorbs light in the same range as the final assay product (e.g., ~570 nm for MTT formazan), it can artificially inflate or decrease the absorbance reading.[6]

  • Metabolic Interference: As a xanthine, this compound can alter cellular metabolism.[2][7] Since assays like MTT measure metabolic activity (specifically, the activity of mitochondrial dehydrogenases) as a proxy for viability, any compound-induced change in metabolism could lead to an inaccurate estimation of cell number.[3][8] For instance, an increase in metabolic rate could be misinterpreted as an increase in cell proliferation.[3]

Q2: My viability results are inconsistent when using this compound. What could be the cause?

Inconsistent results are a common challenge when introducing a new compound into a viability assay. Potential causes related to this compound include:

  • Direct MTT Reduction: The compound may be chemically reducing the MTT reagent, leading to high background absorbance. This can be tested with a cell-free control.[3][9]

  • Altered Cell Metabolism: this compound may be causing fluctuations in the metabolic rate of the cells, which would directly impact the formazan production in MTT-based assays.[3]

  • Incomplete Solubilization: The compound might interfere with the complete dissolution of formazan crystals, a common issue that leads to variable readings.[9] Ensure vigorous mixing or shaking after adding the solubilization solvent.

Q3: How can I definitively test if this compound is interfering with my MTT assay?

The most critical control is a cell-free assay .[3][9] This involves running the entire assay protocol in wells that contain only culture medium, the MTT reagent, and the same concentrations of this compound used in your experiment, but without any cells.[9][10] If you observe a color change in these wells, it confirms that this compound is directly reducing the MTT or otherwise interfering with the assay chemistry.[9]

Q4: Are there alternative assays I can use if I suspect interference?

Yes. If you confirm interference, it is best to use an assay that relies on a different biological principle. Good alternatives include:

  • Sulforhodamine B (SRB) Assay: This colorimetric assay measures total protein content and is less likely to be affected by compounds with reducing potential.[5]

  • LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity based on membrane integrity.[11]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These highly sensitive assays measure the amount of ATP present, which is a direct indicator of metabolically active, viable cells.

  • Dye Exclusion Assays (e.g., Trypan Blue or fluorescent dyes like DRAQ7®): These methods directly count viable cells based on membrane integrity, where dead cells take up the dye.[12][13]

Troubleshooting Guide

This guide addresses specific issues you may encounter when performing viability assays with this compound.

Observed Issue Potential Cause Recommended Solution & Controls
High background absorbance in cell-free control wells. Direct Chemical Reduction: this compound is directly reducing the tetrazolium salt (e.g., MTT) to formazan.[4][9]Action: Switch to a non-metabolic assay like SRB (protein content) or an LDH assay (membrane integrity).[5][9] Control: Run a cell-free assay with this compound and the alternative assay reagent to confirm lack of interference.
Absorbance increases with higher doses of this compound, suggesting increased "viability". Metabolic Stimulation: As a xanthine, this compound may be increasing the metabolic rate of the cells, leading to more formazan production without an actual increase in cell number.[3]Action: Corroborate results with a direct cell counting method (e.g., Trypan Blue) or an assay based on a different principle (e.g., SRB or ATP-based assay). Control: Perform a cell cycle analysis or use a proliferation marker (e.g., Ki-67 staining) to determine if cell number is truly increasing.
Incomplete dissolution of formazan crystals. Compound Interaction: this compound or its metabolites may be interacting with the formazan crystals, hindering their solubilization.[9]Action: Increase the volume of the solubilization solvent (e.g., DMSO, acidified isopropanol). Ensure thorough mixing by placing the plate on an orbital shaker for at least 15 minutes in the dark.[9] Control: Visually inspect wells under a microscope to confirm complete dissolution before reading the plate.
General inconsistency and high variability between replicates. Medium Interference: Components in the culture medium, such as phenol (B47542) red or serum, can interfere with the assay.[9]Action: Use a phenol red-free medium for the assay.[9] Perform the MTT incubation step in serum-free medium to prevent interactions between serum components and the compound or reagent.[9] Control: Include a "medium background" control (media + MTT reagent, no cells) to subtract from all other readings.
Quantitative Data Summary (Hypothetical Example)

The following table illustrates how you could present data from a cell-free control experiment to test for this compound interference.

This compound Conc. (µM)Absorbance at 570 nm (No Cells)Absorbance at 570 nm (With Cells)Corrected Absorbance (With Cells - No Cells)
0 (Vehicle Control)0.0521.2541.202
100.0611.2891.228
500.1531.3581.205
1000.3451.5501.205
2000.6801.8751.195

In this hypothetical example, the significant increase in absorbance in the cell-free wells at concentrations ≥ 50 µM indicates direct chemical interference.

Experimental Protocols & Visualizations

Protocol 1: Standard MTT Assay for Adherent Cells
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and incubate for 24 hours.

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound or vehicle control. Incubate for the desired treatment period (e.g., 24-72 hours).

  • MTT Incubation: Carefully aspirate the treatment medium. Add 100 µL of serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.

  • Solubilization: Aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of a solubilization solvent (e.g., DMSO) to each well.

  • Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Control Assay for Chemical Interference (Cell-Free)
  • Plate Setup: Prepare a 96-well plate with culture medium but no cells.

  • Compound Addition: Add the same concentrations of this compound used in the main experiment to the wells.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for the same duration as the cell-based assay (2-4 hours).[9]

  • Solubilization & Reading: Add 150 µL of DMSO, agitate, and measure the absorbance at 570 nm.[9] A significant absorbance reading above the vehicle control indicates interference.

Visualizations

MTT_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_result Result Seed 1. Seed Cells in 96-well Plate Treat 2. Treat with this compound Seed->Treat Add_MTT 3. Add MTT Reagent (Incubate 2-4h) Treat->Add_MTT Solubilize 4. Solubilize Formazan (Add DMSO) Add_MTT->Solubilize Read 5. Read Absorbance (~570 nm) Solubilize->Read Result Calculate Cell Viability Read->Result Interference_Points cluster_mechanisms Potential Interference Mechanisms cluster_assay Assay Components Compound This compound Chem Chemical Interference (Direct MTT Reduction) Compound->Chem Opt Optical Interference (Absorbance Overlap) Compound->Opt Meta Metabolic Interference (Altered Mitochondrial Activity) Compound->Meta MTT_Reagent MTT Reagent Chem->MTT_Reagent affects Reader Plate Reader Opt->Reader affects Cells Live Cells Meta->Cells affects Adenosine_Signaling This compound This compound (Xanthine Derivative) Adenosine_R Adenosine A1 Receptor This compound->Adenosine_R antagonizes AC Adenylyl Cyclase Adenosine_R->AC inhibits cAMP ↓ Intracellular cAMP AC->cAMP produces Metabolism Altered Cellular Metabolism cAMP->Metabolism modulates MTT_Result Potentially Confounded MTT Assay Result Metabolism->MTT_Result impacts

References

minimizing degradation of bromotheophylline during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of bromotheophylline to minimize its degradation. The information is presented in a question-and-answer format, addressing common issues and troubleshooting scenarios encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: 8-Bromotheophylline is a xanthine (B1682287) derivative used as a mild diuretic.[1] The stability of this compound is crucial as its degradation can lead to a loss of potency and the formation of potentially harmful impurities, compromising the quality, safety, and efficacy of the final drug product.[2]

Q2: What are the ideal long-term storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place.[3] It is recommended to store it in well-closed, light-resistant containers at a controlled room temperature, avoiding exposure to high humidity and excessive heat.[4]

Q3: What are the main factors that can cause the degradation of this compound?

A3: this compound is susceptible to degradation under several conditions, including:

  • Hydrolysis: It degrades in both acidic and alkaline environments.[5]

  • Oxidation: Exposure to oxidizing agents can cause degradation.[5]

  • Photolysis: Exposure to light, particularly UV radiation, can lead to degradation.[5][6]

  • High Temperatures (Thermolysis): Elevated temperatures can accelerate the degradation process.[5]

Q4: What is a forced degradation study and why is it relevant for this compound?

A4: A forced degradation or stress study intentionally exposes a drug substance to harsh conditions like acid, base, oxidation, heat, and light to accelerate its degradation.[7] This is essential to understand the degradation pathways, identify potential degradation products, and develop stability-indicating analytical methods for this compound.[5][8]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the storage, handling, and analysis of this compound.

Problem 1: Unexpected peaks appear in the HPLC chromatogram of a this compound sample.

  • Possible Cause: The new peaks are likely degradation products resulting from improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the sample was stored under the recommended conditions (cool, dark, and dry).

    • Analyze a Control Sample: Compare the chromatogram with that of a freshly prepared standard solution of this compound.

    • Perform a Forced Degradation Study: Subject a pure sample of this compound to stress conditions (acid, base, oxidation, heat, and light) and compare the resulting chromatograms with your sample's chromatogram. An increase in the intensity of the unexpected peaks under a specific stress condition will help identify the cause of degradation.[3]

    • Use a Photodiode Array (PDA) Detector: If your HPLC system has a PDA detector, you can check if the unexpected peaks have a similar UV spectrum to this compound, which would suggest they are related degradation products.[3]

Problem 2: The concentration of the this compound active pharmaceutical ingredient (API) is lower than expected.

  • Possible Cause: The API may have degraded during storage or sample preparation.

  • Troubleshooting Steps:

    • Review Storage and Handling Procedures: Ensure that the compound has not been exposed to high temperatures, humidity, or light.

    • Check for Precipitation: Visually inspect your sample solutions for any precipitate. If precipitation is observed, consider using a different solvent for dissolution.

    • Evaluate Sample Preparation: Ensure that the sample preparation process does not involve conditions that could induce degradation (e.g., prolonged exposure to harsh pH or high temperatures).

Logical Workflow for Troubleshooting Unexpected Degradation

G Troubleshooting Workflow for Unexpected this compound Degradation start Unexpected Results in this compound Analysis check_storage Review Storage and Handling History start->check_storage improper_storage Improper Storage/Handling Identified check_storage->improper_storage correct_storage Implement Correct Storage/Handling Procedures improper_storage->correct_storage Yes analyze_control Analyze a Freshly Prepared Control Sample improper_storage->analyze_control No correct_storage->analyze_control compare_results Compare Sample and Control Results analyze_control->compare_results degradation_confirmed Degradation Confirmed compare_results->degradation_confirmed Discrepancy Found no_degradation No Degradation in Control compare_results->no_degradation No Discrepancy forced_degradation Perform Forced Degradation Study degradation_confirmed->forced_degradation end Problem Resolved no_degradation->end identify_cause Identify Specific Cause of Degradation (e.g., pH, Light) forced_degradation->identify_cause remediate Remediate and Re-analyze identify_cause->remediate remediate->end

Caption: A logical workflow for troubleshooting unexpected degradation of this compound.

Data on this compound Degradation

The following table summarizes the quantitative data from forced degradation studies on pamabrom (B1678362) (a salt of this compound).

Stress ConditionParameters% Degradation of this compoundReference
Acidic Hydrolysis 1M HCl at 70°C for 4 hours37.22%[5]
Alkaline Hydrolysis 1M NaOH at 70°C for 2 hoursSignificant Degradation (exact % not specified)[5]
Oxidative Degradation 30% H₂O₂ at 40°C for 30 minutesSignificant Degradation (exact % not specified)[5]
Thermal Degradation 80°C for 5 days17.21%[5]
Photolytic Degradation Sunlight for 12 days6.07%[5]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Enable G 120 A⁰ (250×4.6 mm, 5 μ) or a similar C18 column.[5]

  • Mobile Phase: Methanol: Water (75:25 v/v), with the pH adjusted to 4.0 using orthophosphoric acid.[5]

  • Flow Rate: 1.0 ml/min.[5]

  • Detection Wavelength: 280 nm.[5]

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare the mobile phase and degas it.

    • Prepare a standard solution of this compound in the mobile phase.

    • Prepare the sample solution by dissolving the this compound sample in the mobile phase to a known concentration.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and determine the retention time and peak area for this compound and any degradation products. The retention time for this compound is approximately 3.9 min under these conditions.[5]

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for conducting a forced degradation study.

  • Acid Hydrolysis: Dissolve this compound in 1M HCl and heat at 70°C for 4 hours. Neutralize the solution before injection into the HPLC.[5]

  • Alkaline Hydrolysis: Dissolve this compound in 1M NaOH and heat at 70°C for 2 hours. Neutralize the solution before injection.[5]

  • Oxidative Degradation: Dissolve this compound in a solution of 30% hydrogen peroxide and keep it at 40°C for 30 minutes.[5]

  • Thermal Degradation: Expose solid this compound to a temperature of 80°C in an oven for 5 days.[5]

  • Photolytic Degradation: Expose a solution of this compound to direct sunlight for 12 days.[5]

Probable Degradation Pathways

The degradation of this compound likely involves hydrolysis of the amide bonds in the pyrimidine (B1678525) ring and oxidative attack on the imidazole (B134444) ring, similar to other xanthine derivatives.

Hydrolytic Degradation Pathway (Hypothesized)

Under acidic or alkaline conditions, the imidazole ring of the purine (B94841) structure can open, followed by further degradation.

G This compound 8-Bromotheophylline Intermediate1 Ring-Opened Intermediate This compound->Intermediate1 Acid/Base Hydrolysis Degradation_Products Further Degradation Products Intermediate1->Degradation_Products

Caption: Hypothesized hydrolytic degradation pathway of this compound.

Oxidative Degradation Pathway (Hypothesized)

Oxidation is likely to occur at the C8 position, potentially leading to the formation of uric acid derivatives. This is based on the known oxidative degradation pathways of theophylline.[8]

G This compound 8-Bromotheophylline Oxidized_Intermediate 8-Bromo-1,3-dimethyluric acid This compound->Oxidized_Intermediate Oxidation Further_Oxidation_Products Further Oxidized Products Oxidized_Intermediate->Further_Oxidation_Products

Caption: Hypothesized oxidative degradation pathway of this compound.

References

addressing matrix effects in LC-MS/MS quantification of bromotheophylline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: LC-MS/MS Quantification of Bromotheophylline

Welcome to the technical support center for the LC-MS/MS quantification of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, undetected components in the sample matrix. In LC-MS/MS analysis, particularly with electrospray ionization (ESI), these components can suppress or enhance the ionization of the target analyte, in this case, this compound. This interference can lead to inaccurate and imprecise quantification, compromising the reliability of pharmacokinetic and other bioanalytical studies. Biological matrices like plasma, serum, or urine are complex mixtures containing endogenous substances such as phospholipids (B1166683), salts, and metabolites that are known to cause matrix effects.

Q2: How can I detect the presence of matrix effects in my this compound assay?

A2: There are two primary methods for assessing matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of a standard this compound solution into the MS detector, post-analytical column. A blank, extracted sample matrix is then injected. Any dip or rise in the constant analyte signal indicates the retention times at which ion suppression or enhancement occurs. This technique is valuable during method development to identify regions in the chromatogram prone to matrix interference.

  • Quantitative Assessment (Post-Extraction Spike): This is considered the "gold standard" method. It involves comparing the peak area of this compound in a solution prepared in a clean solvent (neat solution) with the peak area of this compound spiked into a blank matrix extract after the extraction procedure. The ratio of the peak areas provides a quantitative measure known as the Matrix Factor (MF). An MF value of less than 1 indicates ion suppression, while a value greater than 1 signifies ion enhancement.

Q3: What are the most common sources of matrix effects when analyzing this compound in biological samples?

A3: The most common sources of matrix effects in biological samples are endogenous components that can co-extract with this compound. For plasma and serum, phospholipids are a major concern as they are abundant and often co-elute with analytes of interest, leading to significant ion suppression. Other sources include salts, proteins, and other small molecule metabolites present in the biological fluid. The choice of sample preparation technique greatly influences which of these components are carried through to the final extract.

Q4: What sample preparation techniques are most effective at reducing matrix effects for this compound?

A4: The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte. The effectiveness of different techniques can vary, but generally, the cleaner the extract, the lower the matrix effect.

  • Protein Precipitation (PPT): This is a simple and fast method but is the least selective, often resulting in significant matrix effects because many endogenous components, including phospholipids, remain in the supernatant.

  • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning this compound into an immiscible organic solvent, leaving many polar interferences behind. Optimizing the pH and solvent choice is crucial for good recovery.

  • Solid-Phase Extraction (SPE): SPE is often the most effective technique for minimizing matrix effects. It provides superior cleanup by using specific sorbents to retain the analyte while washing away interfering compounds. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can produce exceptionally clean extracts.

Q5: Can chromatographic conditions be optimized to mitigate matrix effects?

A5: Yes, optimizing chromatographic conditions is a critical step. Poor retention of an analyte on the LC column can lead to co-elution with highly polar and early-eluting matrix components, causing significant ion suppression. Strategies to improve separation include:

  • Modifying the Mobile Phase: Adjusting the pH or organic solvent composition can alter the retention of this compound relative to interfering components.

  • Changing the Gradient: A longer, shallower gradient can improve the resolution between the analyte and matrix components.

  • Using a Different Column: Employing a column with a different stationary phase chemistry (e.g., HILIC) can provide alternative selectivity.

Q6: What is the best internal standard to use for this compound analysis to compensate for matrix effects?

A6: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C- or ¹⁵N-labeled this compound. A SIL-IS is considered the gold standard because it co-elutes with the analyte and experiences nearly identical matrix effects and extraction recovery variations. This allows it to effectively compensate for signal fluctuations, leading to higher accuracy and precision. If a SIL-IS is not available, a structural analog can be used, but it may not track the analyte's behavior as closely.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape / Shifting Retention Time 1. Co-elution with matrix components. 2. Column degradation due to matrix buildup (e.g., phospholipids).1. Optimize Chromatography: Adjust the mobile phase gradient or pH to improve separation from interferences. 2. Improve Sample Cleanup: Switch to a more rigorous sample preparation method like SPE to remove matrix components. 3. Use a Guard Column: Protect the analytical column from strongly retained matrix components.
Inconsistent Results / Poor Reproducibility 1. Variable matrix effects between different samples or lots. 2. Inconsistent analyte recovery during sample preparation.1. Use a Stable Isotope-Labeled IS: A SIL-IS is the most effective way to correct for variability in both matrix effects and recovery. 2. Refine Sample Preparation: Ensure the chosen method (LLE or SPE) is robust and optimized for consistent performance. Automate steps where possible to reduce manual error.
Significant Ion Suppression or Enhancement 1. Insufficient removal of matrix components (especially phospholipids). 2. This compound eluting in a region of high matrix interference.1. Assess Matrix Effect: Use the post-column infusion technique to identify the retention time windows with the most significant interference. 2. Improve Chromatographic Separation: Modify the LC method to shift the this compound peak away from the suppression/enhancement zones. 3. Enhance Sample Cleanup: Implement a more selective sample preparation method. Phospholipid removal plates or cartridges can be particularly effective.

Quantitative Data Summary

The following table summarizes typical performance data when comparing different sample preparation techniques for the analysis of small molecules in plasma.

Table 1: Comparison of Matrix Effect and Recovery for Different Sample Preparation Methods

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)1Key AdvantageKey Disadvantage
Protein Precipitation (PPT) 90 - 105%40 - 75% (Suppression)Fast and simpleHigh matrix effects
Liquid-Liquid Extraction (LLE) 75 - 95%80 - 105%Good cleanup, low costCan have lower recovery for polar analytes
Solid-Phase Extraction (SPE) 85 - 100%95 - 110%Excellent cleanup, high recoveryMore time-consuming and costly
HybridSPE®-Phospholipid > 90%> 98%Targeted removal of phospholipidsSpecific for phospholipid interference

¹Matrix Effect (%) is calculated as (Peak Area in Matrix / Peak Area in Neat Solution) * 100. A value of 100% indicates no matrix effect. Values <100% indicate ion suppression, and >100% indicate ion enhancement.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

Objective: To quantitatively determine the degree of ion suppression or enhancement for this compound in a specific biological matrix.

Procedure:

  • Prepare Sample Sets:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition at a known concentration (e.g., mid-QC level).

    • Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix using your established sample preparation method (e.g., SPE or LLE). After the final evaporation step, reconstitute the extracts with the this compound standard from Set A.

  • LC-MS/MS Analysis: Inject and analyze all samples from Set A and Set B using the developed LC-MS/MS method.

  • Data Analysis:

    • Calculate the average peak area for this compound from the Set A injections (AreaNeat).

    • Calculate the average peak area for this compound from the Set B injections (AreaMatrix).

    • Calculate the Matrix Factor (MF) and Matrix Effect (%):

      • Matrix Factor (MF) = Area_Matrix / Area_Neat

      • Matrix Effect (%) = MF * 100

  • Interpretation:

    • 85% - 115%: No significant matrix effect.

    • < 85%: Significant ion suppression.

    • > 115%: Significant ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Human Plasma

Objective: To extract this compound from human plasma while minimizing matrix components.

Materials:

  • Mixed-mode cation exchange SPE cartridges.

  • Human plasma (with anticoagulant).

  • This compound stock solution and internal standard (e.g., ¹³C₃-Bromotheophylline).

  • Reagents: Formic acid, methanol (B129727), acetonitrile, water (LC-MS grade), ammonium (B1175870) hydroxide (B78521).

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add 20 µL of the internal standard solution and 200 µL of 4% formic acid in water. Vortex to mix.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in water.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

MatrixEffectWorkflow cluster_assessment 1. Assessment Phase cluster_evaluation 2. Evaluation cluster_mitigation 3. Mitigation Phase cluster_final 4. Finalization start Start Method Development assess Assess Matrix Effect (Post-Extraction Spike) start->assess check Matrix Effect Acceptable? (85-115%) assess->check optimize_lc Optimize LC Separation check->optimize_lc No validate Validate Method check->validate Yes improve_sp Improve Sample Prep (e.g., SPE) optimize_lc->improve_sp use_sil_is Use SIL Internal Standard improve_sp->use_sil_is use_sil_is->assess Re-assess

Caption: Workflow for identifying, mitigating, and managing matrix effects.

ESIMatrixEffect cluster_source Electrospray Ionization (ESI) Source cluster_droplet Charged Droplet ESI_Tip ESI Nebulizer Tip Analyte Analyte ESI_Tip->Analyte Analyte + Matrix Enter ESI Source Matrix Matrix MS_Inlet Mass Spec Inlet Analyte->MS_Inlet Analyte Ions (Suppressed Signal) Matrix->MS_Inlet Matrix Competes for Charge/Surface Access

Caption: How matrix components cause ion suppression in the ESI source.

Technical Support Center: Optimizing Bromotheophylline Extraction from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of bromotheophylline from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological samples?

A1: The three most prevalent techniques for extracting this compound and other xanthine (B1682287) derivatives from biological matrices such as plasma, serum, and urine are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).[1][2][3] The choice of method depends on factors like the sample matrix, required purity of the extract, sample throughput, and the analytical technique to be used (e.g., HPLC-UV, LC-MS).[4]

Q2: What are the expected recovery rates for each extraction method?

A2: Recovery can vary based on the specific protocol and matrix. However, based on studies of theophylline (B1681296), a closely related compound, SPE generally offers the highest and most consistent recoveries, often exceeding 90%.[5][6] LLE can also provide high recoveries, in the range of 80-95%, but can be more susceptible to emulsion formation.[7][8] Protein precipitation is a simpler and faster method, but may yield lower recoveries, typically between 80% and 90%, and can result in less clean extracts.[6]

Q3: How does the sample matrix (e.g., plasma, urine) affect the choice of extraction method?

A3: The complexity of the biological matrix is a critical consideration. For complex matrices like plasma and serum, which have high protein content, SPE or LLE are often preferred for cleaner extracts and to minimize matrix effects in sensitive analytical instruments like mass spectrometers.[1][4] For simpler matrices like urine, a straightforward protein precipitation or a simple "dilute-and-shoot" approach might be sufficient.[7]

Q4: What is the mechanism of action of this compound?

A4: this compound is a xanthine derivative that primarily acts as a nonselective adenosine (B11128) receptor antagonist.[9] By blocking adenosine receptors (A1, A2A, A2B, and A3), it interferes with the normal signaling pathways of adenosine. This leads to various physiological effects, including diuresis, which is why it is used as a diuretic. The antagonism of adenosine receptors can modulate downstream signaling cascades involving G-proteins, adenylyl cyclase, and cyclic AMP (cAMP).

Troubleshooting Guides

Liquid-Liquid Extraction (LLE)
Issue Potential Cause Troubleshooting Steps
Low Recovery Incomplete extraction from the aqueous phase.- Ensure the pH of the aqueous phase is optimized for this compound's charge state to favor partitioning into the organic solvent. - Increase the volume of the extraction solvent or perform multiple extractions with smaller volumes. - Ensure vigorous mixing to maximize the surface area between the two phases.
Analyte loss during solvent evaporation.- Use a gentle stream of nitrogen for evaporation and avoid excessive heat. - Do not evaporate to complete dryness, as this can make reconstitution difficult.
Emulsion Formation High lipid or protein content in the sample.- Centrifuge the sample at high speed to break the emulsion. - Add a small amount of a different organic solvent to change the polarity of the organic phase. - Use a salting-out effect by adding a saturated salt solution (e.g., NaCl) to the aqueous phase.
Poor Reproducibility Inconsistent manual extraction technique.- Standardize the shaking/vortexing time and intensity. - Ensure complete phase separation before aspirating the organic layer. - Use a consistent volume of all reagents.
Solid-Phase Extraction (SPE)
Issue Potential Cause Troubleshooting Steps
Low Recovery Inappropriate sorbent selection.- For this compound, a C18 or similar reversed-phase sorbent is typically effective.[10] - Ensure the sorbent chemistry is appropriate for the analyte's polarity.
Incomplete elution of the analyte.- Use a stronger elution solvent or increase the elution volume. - Ensure the pH of the elution solvent is optimized to disrupt the interaction between this compound and the sorbent.[11]
Analyte breakthrough during sample loading.- Ensure the sample is loaded at a slow and consistent flow rate. - Do not let the sorbent bed dry out between conditioning, loading, and washing steps.[11]
Poor Reproducibility Inconsistent flow rates.- Use a vacuum manifold with a consistent vacuum pressure or a positive pressure manifold for better flow control.
Variability in cartridge packing.- Use high-quality, reputable SPE cartridges to ensure consistent sorbent bed density.
Protein Precipitation (PPT)
Issue Potential Cause Troubleshooting Steps
Low Recovery Co-precipitation of this compound with proteins.- Optimize the ratio of precipitating solvent to sample. A 3:1 or 4:1 ratio of acetonitrile (B52724) to plasma is common.[12][13] - Ensure thorough vortexing to break up protein-analyte interactions.
Incomplete precipitation of proteins.- Use a chilled precipitating solvent and perform the precipitation on ice to enhance protein removal.
Clogged LC Column or MS Source Inefficient removal of proteins and phospholipids.- Centrifuge the sample at a higher speed and for a longer duration to ensure a compact protein pellet. - Carefully aspirate the supernatant without disturbing the pellet. - Consider a secondary clean-up step, such as SPE, if the extract is still too "dirty".[14]

Data Presentation

Table 1: Comparison of Extraction Methods for Theophylline (a this compound Analog)

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Protein Precipitation (PPT)
Typical Recovery 80-95%[7][8]>90%[5][6]80-90%[6]
Selectivity ModerateHighLow
Sample Throughput Low to ModerateHigh (with automation)High
Solvent Consumption HighLow to ModerateLow
Cost per Sample LowHighLow
Ease of Automation DifficultEasyEasy

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol for this compound in Plasma

This protocol is adapted from a validated method for the determination of 8-bromotheophylline in human plasma.

  • Sample Preparation: To 250 µL of human plasma in a centrifuge tube, add 10 µL of an internal standard solution (e.g., caffeine (B1668208), 100 µg/mL).

  • Extraction:

    • Add 1000 µL of a mixture of ethyl acetate (B1210297) and cyclohexane (B81311) (90:10 v/v).

    • Add 100 µL of an aqueous solution of phosphoric acid (3.8%).

    • Vortex the mixture for 1 minute.

    • Centrifuge for 5 minutes at 8000 rpm at 20°C.

  • Solvent Evaporation:

    • Transfer the upper organic phase to a clean test tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 50°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of a methanol (B129727):water mixture (75:25 v/v).

    • Vortex the reconstituted solution for 15 seconds.

  • Analysis: Inject 20 µL of the reconstituted solution into the HPLC or LC-MS system.

Solid-Phase Extraction (SPE) Protocol for Theophylline in Urine

This protocol is a general procedure for the extraction of xanthines from urine and can be adapted for this compound.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 2 mL of methanol.

    • Equilibrate the cartridge with 2 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load 1 mL of the urine sample onto the conditioned SPE cartridge.

    • Pass the sample through the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the this compound with 2 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase for analysis.

Protein Precipitation (PPT) Protocol for Theophylline in Plasma

This protocol is a common method for preparing plasma samples for the analysis of small molecules.[12][15]

  • Sample Preparation:

    • Pipette 200 µL of plasma into a microcentrifuge tube.

  • Precipitation:

    • Add 600 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio).

    • Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.

  • Evaporation and Reconstitution (Optional):

    • The supernatant can be directly injected for analysis.

    • Alternatively, for increased sensitivity, the supernatant can be evaporated to dryness under nitrogen and reconstituted in a smaller volume of mobile phase.

Visualizations

Bromotheophylline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A1_R A1 Receptor This compound->A1_R Antagonist A2A_R A2A Receptor This compound->A2A_R Antagonist Adenosine Adenosine Adenosine->A1_R Agonist Adenosine->A2A_R Agonist Gi Gi-protein A1_R->Gi Activates Gs Gs-protein A2A_R->Gs Activates AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Diuresis) PKA->Response Phosphorylates Targets

Caption: Adenosine Receptor Signaling Pathway and the Antagonistic Action of this compound.

LLE_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is add_solvent Add Extraction Solvent & Acid add_is->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Phase centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze (HPLC/LC-MS) reconstitute->analyze

Caption: Experimental Workflow for Liquid-Liquid Extraction (LLE).

SPE_Workflow start Start: Urine Sample condition Condition SPE Cartridge load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze (HPLC/LC-MS) reconstitute->analyze PPT_Workflow start Start: Plasma Sample add_solvent Add Precipitating Solvent start->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect Collect Supernatant centrifuge->collect analyze Analyze (HPLC/LC-MS) collect->analyze

References

Resolving Co-elution Issues in Chromatographic Analysis of Bromotheophylline: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the chromatographic analysis of bromotheophylline.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and how can I identify it in my this compound chromatogram?

A1: Co-elution occurs when two or more compounds elute from the chromatographic column at the same time, resulting in overlapping peaks.[1] Signs of co-elution in your this compound analysis include:

  • Peak Asymmetry: Look for peaks that are not symmetrical. This can manifest as fronting (a leading edge) or tailing (a trailing edge).

  • Shoulders on Peaks: A small, unresolved peak appearing on the side of the main this compound peak is a strong indicator of co-elution.

  • Broader Than Expected Peaks: If the this compound peak is wider than usual for your system under the given conditions, it may be due to a hidden co-eluting impurity.

  • Inconsistent Peak Area: If you observe variability in the peak area of your this compound standard, it could be due to an intermittently co-eluting compound.

For confirmation, especially when a peak appears symmetrical, using a Diode Array Detector (DAD) or Mass Spectrometer (MS) is highly recommended. A DAD can perform peak purity analysis by comparing UV spectra across the peak; non-identical spectra indicate an impure peak.[2] An MS detector can identify different mass-to-charge ratios within a single chromatographic peak.

Q2: What are the common sources of co-eluting peaks in this compound analysis?

A2: Co-eluting peaks in the analysis of this compound can originate from several sources:

  • Degradation Products: this compound can degrade under stress conditions such as acidic or alkaline hydrolysis, oxidation, and heat.[3] Forced degradation studies on pamabrom (B1678362) (a salt of this compound) have shown that it degrades significantly in acidic and alkaline conditions, generating additional peaks in the chromatogram.[3]

  • Synthesis-Related Impurities: Impurities from the manufacturing process of this compound or its starting materials may have similar chemical structures and chromatographic behavior. For the closely related compound 8-chlorotheophylline, impurities such as theophylline (B1681296) and caffeine (B1668208) have been identified. It is plausible that similar impurities could be present in this compound samples.

  • Excipients from Formulation: In the analysis of finished drug products, excipients or their degradation products can sometimes interfere with the this compound peak.

  • Structurally Similar Compounds: Other xanthine (B1682287) derivatives that might be present in the sample matrix could potentially co-elute with this compound.

Q3: What is a stability-indicating method and why is it important for this compound analysis?

A3: A stability-indicating method is a validated analytical procedure that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.[4] Such a method is crucial for this compound analysis because it ensures that the measured peak corresponds only to the intact drug, and any decrease in its concentration due to degradation is accurately measured. This is a regulatory requirement and is essential for determining the shelf-life and storage conditions of the drug product.[5]

Troubleshooting Guides for Co-elution

Guide 1: Initial Assessment and Mobile Phase Optimization

This guide provides a step-by-step approach to resolving co-elution by modifying the mobile phase.

Issue: A suspected co-elution with the this compound peak is observed.

Workflow:

start Co-elution Suspected check_retention Is the retention factor (k') of this compound between 2 and 10? start->check_retention adjust_strength Adjust Mobile Phase Strength (e.g., decrease organic solvent percentage) check_retention->adjust_strength No change_organic Change Organic Solvent (e.g., Acetonitrile to Methanol or vice versa) check_retention->change_organic Yes adjust_strength->change_organic adjust_ph Adjust Mobile Phase pH (e.g., ± 1 pH unit) change_organic->adjust_ph change_column Consider a Different Stationary Phase adjust_ph->change_column Still No Resolution resolved Resolution Achieved adjust_ph->resolved Resolution Improved change_column->resolved start Prepare this compound Stock Solution stress_conditions Expose to Stress Conditions: - Acid Hydrolysis (e.g., 0.1M HCl) - Base Hydrolysis (e.g., 0.1M NaOH) - Oxidation (e.g., 3% H2O2) - Thermal (e.g., 80°C) - Photolytic (e.g., UV light) start->stress_conditions analysis Analyze Stressed Samples by HPLC-DAD/MS stress_conditions->analysis evaluation Evaluate Chromatograms for: - New Peaks - Peak Purity of this compound - Mass Balance analysis->evaluation method_dev Develop/Optimize HPLC Method to Separate Degradants evaluation->method_dev start Initial Isocratic Method (e.g., Methanol:Buffer 60:40) check_resolution Analyze Stressed Samples. Is Resolution > 1.5 for all peaks? start->check_resolution gradient Introduce a Gradient (e.g., 30-80% Methanol over 20 min) check_resolution->gradient No validate Validate Method (ICH Guidelines) check_resolution->validate Yes optimize_gradient Optimize Gradient Slope and Time gradient->optimize_gradient optimize_gradient->check_resolution

References

Validation & Comparative

Validating the Adenosine Receptor Antagonism of Bromotheophylline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 8-bromotheophylline's performance as an adenosine (B11128) receptor antagonist against other common alternatives. The information is supported by experimental data and detailed protocols to assist researchers in their validation studies.

Unveiling the Adenosinergic System

Adenosine is a ubiquitous nucleoside that plays a crucial role in regulating a wide array of physiological processes by activating four distinct G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors are expressed throughout the body and are implicated in various signaling pathways, making them attractive targets for therapeutic intervention in a range of conditions, including cardiovascular, neurological, and inflammatory diseases. The antagonism of these receptors by compounds like 8-bromotheophylline can modulate these pathways, offering potential therapeutic benefits.

Comparative Analysis of Adenosine Receptor Antagonists

The following table summarizes the binding affinities (Ki values) of 8-bromotheophylline and other well-characterized adenosine receptor antagonists across the four receptor subtypes. This quantitative data is essential for comparing the potency and selectivity of these compounds.

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)
8-Bromotheophylline Data not readily availableData not readily availableData not readily availableData not readily available
Theophylline11,00045,000--
Caffeine12,000 (human)2,400 (human)13,000 (human)80,000 (human)
DPCPX3.9 (human)130 (human)50 (human)4000 (human)
ZM241385255 (human)0.8 (human)50 (human)>10,000 (human)
MRS1220305 (rat)52 (rat)-0.65 (human)
Istradefylline-High affinityLow affinityLow affinity

Note: Ki values can vary depending on the experimental conditions and species.

Experimental Protocols for Validation

Accurate validation of adenosine receptor antagonism requires robust and reproducible experimental protocols. The two primary methods for characterizing the interaction of a compound with adenosine receptors are radioligand binding assays and functional cAMP assays.

Radioligand Binding Assay (Displacement)

This assay directly measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand with known high affinity.

Objective: To determine the inhibitory constant (Ki) of 8-bromotheophylline for each adenosine receptor subtype.

Materials:

  • Membrane preparations from cells expressing the specific human adenosine receptor subtype (A1, A2A, A2B, or A3).

  • Radioligand specific for each receptor subtype (e.g., [3H]-DPCPX for A1, [3H]-ZM241385 for A2A).

  • 8-bromotheophylline and other competing ligands.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (e.g., 8-bromotheophylline).

  • Equilibration: Incubate the plate at room temperature for a sufficient time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation

This assay measures the functional consequence of receptor activation or inhibition by quantifying the intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in adenosine receptor signaling.

Objective: To determine the functional antagonism of 8-bromotheophylline at adenosine receptors.

Materials:

  • Intact cells expressing the specific human adenosine receptor subtype.

  • Adenosine receptor agonist (e.g., NECA).

  • 8-bromotheophylline.

  • Forskolin (B1673556) (for Gi-coupled receptors).

  • Cell lysis buffer.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure for Gs-Coupled Receptors (A2A and A2B):

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of 8-bromotheophylline for a defined period.

  • Agonist Stimulation: Add a fixed concentration of an appropriate adenosine receptor agonist to stimulate cAMP production.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Quantification: Measure the cAMP levels using a suitable assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the agonist-induced cAMP production against the concentration of 8-bromotheophylline to determine the IC50 value for the antagonist.

Procedure for Gi-Coupled Receptors (A1 and A3):

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of 8-bromotheophylline.

  • Forskolin and Agonist Co-stimulation: Add a fixed concentration of forskolin (to elevate basal cAMP levels) and a fixed concentration of the adenosine receptor agonist.

  • Cell Lysis and cAMP Quantification: Follow the same steps as for Gs-coupled receptors.

  • Data Analysis: The antagonist will reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation. Determine the IC50 value from the concentration-response curve.

Visualizing the Mechanisms

To better understand the underlying biological processes, the following diagrams illustrate the adenosine signaling pathway and a typical experimental workflow for validating an adenosine receptor antagonist.

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine AR Adenosine Receptor (A1, A2A, A2B, A3) Adenosine->AR Binds and Activates Bromotheophylline This compound (Antagonist) This compound->AR Blocks Binding G_Protein G Protein (Gi/Gs) AR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits (Gi) or Stimulates (Gs) cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Cellular Response cAMP->Cellular_Response Initiates

Figure 1. Adenosine signaling pathway and the antagonistic action of this compound.

Experimental_Workflow start Start: Characterize This compound receptor_selection Select Adenosine Receptor Subtype (A1, A2A, A2B, A3) start->receptor_selection binding_assay Radioligand Binding Assay (Displacement) receptor_selection->binding_assay functional_assay Functional cAMP Assay receptor_selection->functional_assay determine_ki Determine Ki Value binding_assay->determine_ki determine_ic50 Determine IC50 Value functional_assay->determine_ic50 data_analysis Data Analysis and Comparison determine_ki->data_analysis determine_ic50->data_analysis conclusion Conclusion on Antagonist Profile data_analysis->conclusion

Figure 2. Experimental workflow for validating adenosine receptor antagonism.

A Comparative Guide to Bromotheophylline and Caffeine Affinity for Adenosine A1 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinities of bromotheophylline and caffeine (B1668208) for the adenosine (B11128) A1 receptor, supported by experimental data. The information presented is intended to assist researchers in understanding the nuanced differences between these two common xanthine (B1682287) derivatives in the context of adenosinergic signaling.

Quantitative Comparison of Binding Affinities

The binding affinity of a compound for a receptor is a critical parameter in pharmacology, indicating the concentration of the compound required to occupy 50% of the receptors. This is typically expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity.

The following table summarizes the reported Ki values for this compound, caffeine, and the related compound theophylline (B1681296) at the adenosine A1 receptor. It is important to note that experimental conditions, such as the tissue source and radioligand used, can influence these values.

CompoundKi (µM)Species & Tissue/Cell LineRadioligandReference
8-Bromotheophylline 14Bovine Brain Membranes[3H]N6-phenylisopropyladenosine[1]
Caffeine 12 - 50Rat Cerebral CortexNot Specified
Caffeine ~50Rat Brain Membranes[3H]cyclohexyladenosine
Theophylline 14Bovine Brain Membranes[3H]N6-phenylisopropyladenosine[1]

Based on the available data, 8-bromotheophylline and theophylline exhibit similar affinities for the adenosine A1 receptor in bovine brain membranes.[1] Caffeine's affinity for the A1 receptor appears to be in a similar micromolar range, though reported values vary across different studies.

Adenosine A1 Receptor Signaling Pathway

The adenosine A1 receptor is a G protein-coupled receptor (GPCR). Its activation by an agonist, such as adenosine, initiates a signaling cascade that is primarily inhibitory in nature. Antagonists like this compound and caffeine block this activation.

Adenosine_A1_Signaling cluster_membrane Cell Membrane A1R Adenosine A1 Receptor G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Adenosine Adenosine (Agonist) Adenosine->A1R Activates Antagonist This compound / Caffeine (Antagonist) Antagonist->A1R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Inhibition of Cellular Response PKA->Cellular_Response Leads to

Adenosine A1 receptor signaling pathway.

Experimental Protocols

The determination of binding affinities (Ki values) for this compound and caffeine at the adenosine A1 receptor is typically performed using a competitive radioligand binding assay.

Competitive Radioligand Binding Assay

Objective: To determine the Ki of a test compound (e.g., this compound or caffeine) for the adenosine A1 receptor by measuring its ability to displace a known radiolabeled A1 receptor ligand.

Materials:

  • Biological Sample: Cell membranes prepared from a tissue or cell line expressing adenosine A1 receptors (e.g., rat cerebral cortex, bovine brain membranes).

  • Radioligand: A high-affinity radiolabeled ligand for the A1 receptor, such as [3H]DPCPX (8-cyclopentyl-1,3-dipropylxanthine) or [3H]N6-phenylisopropyladenosine.

  • Test Compounds: this compound and caffeine, dissolved and serially diluted to a range of concentrations.

  • Assay Buffer: Typically a Tris-HCl buffer at a physiological pH (e.g., 7.4).

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail: For detecting radioactivity.

  • Instrumentation: Filtration apparatus, scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue or cells in ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a series of tubes or a microplate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound or caffeine).

    • Include control tubes for:

      • Total binding: Contains membranes and radioligand only.

      • Non-specific binding: Contains membranes, radioligand, and a high concentration of a known A1 receptor antagonist to saturate the receptors.

    • Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters. The cell membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Experimental_Workflow cluster_prep Preparation cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, Test Compounds) Reagent_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Workflow for competitive radioligand binding assay.

References

A Comparative Analysis of Diuretic Potency: Bromotheophylline vs. Theophylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the diuretic potency of two xanthine (B1682287) derivatives: bromotheophylline and theophylline (B1681296). While both compounds are recognized for their diuretic effects, this document aims to delineate their relative efficacy, mechanisms of action, and the experimental frameworks used to evaluate them.

Executive Summary

Both this compound and theophylline exert diuretic effects primarily through the antagonism of adenosine (B11128) A1 receptors in the renal tubules. This action inhibits sodium reabsorption, leading to increased water and salt excretion. Theophylline, a well-established methylxanthine, has been studied more extensively for its diuretic properties. This compound, the active diuretic component of the over-the-counter drug pamabrom (B1678362), is also a known diuretic. Although direct comparative clinical studies quantifying the diuretic potency of this compound against theophylline are limited, this guide synthesizes available data to facilitate a scientific comparison.

Data Presentation: Diuretic Effects

The following table summarizes available quantitative data on the diuretic effects of theophylline and this compound from various studies. It is important to note that these data are not from direct head-to-head comparative trials and experimental conditions may vary.

CompoundSubjectDoseRoute of AdministrationKey Findings
Theophylline Diuretic-dependent critically ill childrenMean serum level: 5.0 µg/mLIntravenousUrine output increased from 1.58 ± 0.46 to 3.75 ± 0.77 mL/kg/h.
Theophylline (with Dopamine) Diuretic-dependent critically ill childrenMean serum level: 5.0 µg/mLIntravenousUrine output increased from 1.30 ± 0.30 to 5.07 ± 0.77 mL/kg/h.
This compound (as Pamabrom) Healthy Mexican female subjects25 mgOralThis was a pharmacokinetic study; specific urine output data was not a primary endpoint.

Mechanism of Action: Signaling Pathways

The primary diuretic mechanism for both this compound and theophylline is the blockade of adenosine A1 receptors in the kidneys. This antagonism inhibits the reabsorption of sodium in the proximal tubule, leading to diuresis. Additionally, as xanthine derivatives, they can also act as non-selective phosphodiesterase (PDE) inhibitors, which can contribute to their diuretic and other pharmacological effects.

Xanthine Diuretic Signaling Pathway cluster_0 Renal Tubule Cell Adenosine Adenosine A1R Adenosine A1 Receptor Adenosine->A1R Activates Xanthine This compound / Theophylline Xanthine->Inhibition Antagonizes SodiumReabsorption Decreased Sodium Reabsorption A1R->SodiumReabsorption Promotes Inhibition->A1R Effect Increased Sodium and Water Excretion (Diuresis) SodiumReabsorption->Effect

Mechanism of diuretic action via Adenosine A1 receptor antagonism.

Experimental Protocols

The following is a representative experimental protocol for assessing the diuretic activity of a test compound in a preclinical setting, based on established methodologies.

Objective: To evaluate and compare the diuretic potency of a test compound (e.g., this compound) against a standard diuretic (e.g., theophylline) in a rat model.

Materials:

  • Male Wistar rats (150-200g)

  • Metabolic cages for urine collection

  • Oral gavage needles

  • Test compounds: this compound, Theophylline

  • Vehicle (e.g., 0.9% saline)

  • Standard diuretic for positive control (e.g., Furosemide)

  • Graduated cylinders for urine volume measurement

  • Flame photometer or ion-selective electrodes for electrolyte analysis

Procedure:

  • Animal Acclimatization: House rats in metabolic cages for 24-48 hours prior to the experiment to allow for adaptation.

  • Fasting: Fast the animals for 18 hours before the experiment with free access to water.

  • Grouping: Divide the rats into the following groups (n=6 per group):

    • Group 1: Vehicle control (e.g., 0.9% saline)

    • Group 2: Theophylline (e.g., 10 mg/kg, p.o.)

    • Group 3: this compound (e.g., 10 mg/kg, p.o.)

    • Group 4: Positive control (e.g., Furosemide, 10 mg/kg, p.o.)

  • Hydration: Administer 25 mL/kg of 0.9% saline orally to all animals to ensure a uniform state of hydration and promote urine flow.

  • Drug Administration: Immediately after hydration, administer the respective test compounds or vehicle orally.

  • Urine Collection: Place the animals back into their metabolic cages and collect urine at specified time intervals (e.g., 1, 2, 4, 6, and 24 hours).

  • Data Analysis:

    • Measure the total urine volume for each animal at each time point.

    • Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations.

    • Calculate the diuretic index and saluretic index for each group.

    • Statistically analyze the data to determine significant differences between the groups.

Diuretic Potency Experimental Workflow start Start: Animal Acclimatization (24-48h) fasting Fasting (18h) with water ad libitum start->fasting grouping Grouping of Animals (Control, Theophylline, this compound, Positive Control) fasting->grouping hydration Oral Hydration (25 mL/kg Saline) grouping->hydration administration Drug/Vehicle Administration (Oral) hydration->administration collection Urine Collection in Metabolic Cages (0-24h) administration->collection analysis Data Analysis: - Urine Volume - Electrolyte Concentration - Statistical Analysis collection->analysis end End: Comparative Potency Determination analysis->end

A typical experimental workflow for assessing diuretic potency.

Discussion and Conclusion

Future research should focus on direct, head-to-head comparative studies to quantitatively assess the diuretic potency of this compound relative to theophylline. Such studies, following rigorous experimental protocols as outlined above, would provide invaluable data for drug development and clinical application. Understanding the dose-response relationship and the relative receptor binding affinities would further elucidate the therapeutic potential of these xanthine derivatives as diuretics.

A Comparative Analysis of Phosphodiesterase Inhibition by 8-Bromotheophylline and IBMX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phosphodiesterase (PDE) inhibitory activities of 8-Bromotheophylline and 3-Isobutyl-1-methylxanthine (IBMX). The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool for their studies of cyclic nucleotide signaling.

Introduction to Phosphodiesterase Inhibition

Phosphodiesterases are a superfamily of enzymes that play a crucial role in intracellular signal transduction by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By regulating the levels of these cyclic nucleotides, PDEs influence a vast array of physiological processes. Inhibitors of these enzymes are valuable pharmacological tools for investigating cellular signaling and are the basis for therapies targeting a range of conditions, from respiratory diseases to cardiovascular disorders.

Both 8-Bromotheophylline and IBMX belong to the xanthine (B1682287) class of compounds, which are known for their non-selective inhibition of PDEs. Understanding their respective potencies against different PDE families is critical for the precise modulation of cellular signaling pathways in experimental settings.

Quantitative Comparison of PDE Inhibition

The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

The following table summarizes the available IC50 values for 8-Bromotheophylline and IBMX against various PDE isoforms.

Phosphodiesterase Isoform8-Bromotheophylline IC50 (µM)IBMX IC50 (µM)
PDE1No data available19
PDE2No data available50
PDE34.7[1]18
PDE49.1[1]13
PDE5No data available32

Note: IC50 values can vary depending on the specific experimental conditions, such as substrate concentration and the source of the enzyme.

Based on the available data, 8-bromotheophylline demonstrates preferential inhibition of PDE3 and PDE4.[1] IBMX is a broader spectrum inhibitor, with activity against PDE1, PDE2, PDE3, PDE4, and PDE5.

Signaling Pathway Modulation

The inhibition of PDEs by compounds like 8-Bromotheophylline and IBMX leads to an accumulation of intracellular cAMP and/or cGMP. This, in turn, activates downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG), leading to the phosphorylation of various substrate proteins and subsequent cellular responses.

Phosphodiesterase Inhibition Signaling Pathway Signal Signal Receptor Receptor Signal->Receptor AC_GC Adenylyl/Guanylyl Cyclase Receptor->AC_GC cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP    ATP_GTP ATP/GTP PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG AMP_GMP 5'-AMP / 5'-GMP PDE->AMP_GMP Cellular_Response Cellular Response PKA_PKG->Cellular_Response Inhibitors 8-Bromotheophylline IBMX Inhibitors->PDE

Figure 1. Simplified signaling pathway of phosphodiesterase inhibition.

Experimental Protocols

The determination of IC50 values for PDE inhibitors is typically performed using in vitro enzymatic assays. A variety of methods are available, with luminescence and fluorescence-based assays being common for high-throughput screening. Below is a generalized protocol for a luminescence-based PDE inhibition assay.

General Protocol: Luminescence-Based Phosphodiesterase (PDE) Inhibition Assay

This protocol provides a framework for determining the IC50 values of PDE inhibitors. Specific details may vary depending on the PDE isoform and the commercial assay kit used.

1. Materials and Reagents:

  • Recombinant human PDE enzyme (specific isoform of interest)

  • PDE Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • Cyclic nucleotide substrate (cAMP or cGMP)

  • Test compounds (8-Bromotheophylline, IBMX) dissolved in DMSO

  • Luminescence-based PDE assay kit (containing ATP, protein kinase, and a kinase substrate)

  • White, opaque 96- or 384-well microplates

  • Luminometer

2. Experimental Workflow:

PDE Inhibition Assay Workflow start Start compound_prep Prepare serial dilutions of test compounds start->compound_prep plate_setup Add assay buffer, PDE enzyme, and test compounds to plate compound_prep->plate_setup pre_incubation Pre-incubate to allow inhibitor binding plate_setup->pre_incubation reaction_init Initiate reaction by adding cAMP or cGMP substrate pre_incubation->reaction_init incubation Incubate at 37°C reaction_init->incubation detection Stop reaction and add detection reagents incubation->detection read_plate Measure luminescence detection->read_plate analysis Calculate % inhibition and determine IC50 read_plate->analysis end End analysis->end

Figure 2. General experimental workflow for a PDE inhibition assay.

3. Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds (8-Bromotheophylline and IBMX) in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

  • Assay Plate Setup: To the wells of a microplate, add the assay buffer, the diluted PDE enzyme, and the test compound dilutions. Include control wells containing enzyme without inhibitor (100% activity) and wells without enzyme (background).

  • Pre-incubation: Pre-incubate the plate at room temperature or 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitors to bind to the enzyme.

  • Enzymatic Reaction: Initiate the reaction by adding the cAMP or cGMP substrate to all wells. The final substrate concentration should be at or below the Michaelis-Menten constant (Km) for the specific PDE isoform to ensure accurate IC50 determination for competitive inhibitors.

  • Incubation: Incubate the plate at 37°C for a predetermined time, ensuring that the reaction proceeds linearly and substrate consumption does not exceed 20-30%.

  • Signal Detection: Stop the enzymatic reaction and generate the luminescent signal according to the instructions of the commercial assay kit. This typically involves the addition of a termination buffer followed by a detection reagent containing ATP and a protein kinase. The remaining cyclic nucleotide from the PDE reaction will be used by the kinase to consume ATP, and the amount of remaining ATP is then quantified by a luciferase-luciferin reaction.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% enzyme activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.

Conclusion

Both 8-Bromotheophylline and IBMX are valuable tools for the study of phosphodiesterase activity and cyclic nucleotide signaling. The choice between these two inhibitors will depend on the specific research question and the desired selectivity profile.

  • IBMX is a broad-spectrum, non-selective PDE inhibitor suitable for initial investigations where the goal is to elevate overall intracellular cAMP and cGMP levels or to determine the general involvement of PDEs in a biological process.

  • 8-Bromotheophylline , based on the available data, shows a degree of selectivity for PDE3 and PDE4.[1] This makes it a more suitable candidate for studies aiming to dissect the specific roles of these PDE families. The bromine substitution is also reported to enhance its membrane permeability compared to theophylline.[1]

Researchers should carefully consider the PDE isoform expression in their model system and the desired outcome of their experiments when selecting between these two xanthine derivatives. Further characterization of the inhibitory profile of 8-bromotheophylline against a wider range of PDE isoforms would be beneficial for the scientific community.

References

Bromotheophylline's Diuretic Efficacy in Rats: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Vivo Validation and Comparison of Bromotheophylline's Diuretic Effect Against Furosemide (B1674285) and Hydrochlorothiazide (B1673439) in Rat Models.

Comparative Diuretic Performance

The diuretic efficacy of a compound is primarily assessed by its ability to increase urine output and promote the excretion of electrolytes, particularly sodium (natriuresis) and potassium (kaliuresis). The following tables summarize the quantitative data on these parameters for a theophylline (B1681296) derivative (as a proxy for this compound), furosemide, and hydrochlorothiazide in rats. It is important to note that these data are compiled from different studies and direct, head-to-head comparative studies under identical experimental conditions were not found. Therefore, variations in experimental protocols may influence the results.

Table 1: Effect on Urine Volume

Diuretic AgentDosageRoute of AdministrationObservation Period% Increase in Urine Volume (Compared to Control)
Benzoyltheophylline 15 mg/kgIntragastric10 days470% (cumulative)
Theophylline 20 mg/kgInjection8 hours42.1%
Furosemide 10 mg/kgOral24 hoursVaries significantly across studies
Hydrochlorothiazide Not specifiedIn food6-7 daysMarked fall in urine volume (in diabetes insipidus model)

Table 2: Effect on Urinary Electrolyte Excretion (Compared to Baseline/Control)

Diuretic AgentDosageRoute of AdministrationObservation PeriodFold Increase in Sodium (Na+) ExcretionFold Increase in Potassium (K+) Excretion
Benzoyltheophylline 15 mg/kgIntragastric10 days5.88.8
Furosemide 10 mg/kgOral24 hoursVaries significantly across studiesVaries significantly across studies
Hydrochlorothiazide Not specifiedIn food1st dayInitial increaseGradual deficit

Mechanism of Action: Adenosine (B11128) A1 Receptor Antagonism

This compound, like other xanthine (B1682287) derivatives, exerts its diuretic effect primarily through the antagonism of adenosine A1 receptors in the kidneys. Adenosine, a nucleoside, plays a crucial role in regulating renal function. By blocking the A1 receptors, this compound interferes with the normal physiological actions of adenosine, leading to increased urine and electrolyte excretion.

Adenosine A1 Receptor Antagonism Pathway cluster_renal_tubule Renal Tubule Adenosine Adenosine A1_Receptor Adenosine A1 Receptor Adenosine->A1_Receptor Binds to Sodium_Transport Increased Sodium Reabsorption A1_Receptor->Sodium_Transport Stimulates Diuresis Diuresis and Natriuresis Sodium_Transport->Diuresis Inhibition leads to This compound This compound This compound->A1_Receptor Blocks

Figure 1. Signaling pathway of this compound's diuretic effect.

Experimental Protocols

The following provides a generalized experimental workflow for assessing the diuretic effect of a compound in a rat model, based on common practices cited in the literature.

Experimental Workflow for Diuretic Assay in Rats cluster_measurements Measurements Animal_Acclimatization Animal Acclimatization (e.g., 7 days) Fasting Fasting (e.g., 18 hours, water ad libitum) Animal_Acclimatization->Fasting Grouping Grouping of Rats (Control, Standard, Test Groups) Fasting->Grouping Hydration Oral Hydration (e.g., 25 mL/kg normal saline) Grouping->Hydration Drug_Administration Drug Administration (Vehicle, Standard Drug, Test Compound) Hydration->Drug_Administration Metabolic_Cages Placement in Metabolic Cages Drug_Administration->Metabolic_Cages Urine_Collection Urine Collection (e.g., at 1, 2, 4, 6, 24 hours) Metabolic_Cages->Urine_Collection Urine_Volume Urine Volume (mL) Urine_Collection->Urine_Volume Electrolytes Electrolyte Concentration (Na+, K+, Cl-) Urine_Collection->Electrolytes pH Urine pH Urine_Collection->pH Data_Analysis Data Analysis Urine_Volume->Data_Analysis Electrolytes->Data_Analysis pH->Data_Analysis

Figure 2. Generalized experimental workflow for diuretic studies in rats.

Detailed Methodologies:

A typical in-vivo study to evaluate the diuretic effect of a substance in rats involves the following steps:

  • Animal Model: Male or female Wistar or Sprague-Dawley rats are commonly used. The animals are acclimatized to the laboratory conditions for a week before the experiment.

  • Housing: During the experiment, rats are housed individually in metabolic cages which are designed to separate urine and feces for accurate collection.

  • Fasting and Hydration: Animals are typically fasted overnight (around 18 hours) with free access to water. Prior to the administration of the test substance, the rats are hydrated with a saline solution (e.g., 0.9% NaCl) administered orally to ensure a baseline level of urine production.

  • Grouping and Dosing: The rats are divided into several groups:

    • Control Group: Receives the vehicle (e.g., distilled water or saline).

    • Standard Group: Receives a known diuretic, such as furosemide or hydrochlorothiazide, at a standard dose.

    • Test Groups: Receive the test substance (e.g., this compound) at various doses.

  • Urine Collection and Analysis: Urine is collected at specific time intervals (e.g., 1, 2, 4, 6, and 24 hours) after the administration of the substances. The following parameters are then measured:

    • Urine Volume: To determine the rate of urine excretion.

    • Electrolyte Concentration: Sodium (Na+), potassium (K+), and chloride (Cl-) concentrations are measured using a flame photometer or ion-selective electrodes.

    • pH: The pH of the urine samples is also often recorded.

  • Data Analysis: The diuretic activity is calculated and compared between the groups. Parameters such as diuretic index (ratio of urine volume of the test group to the control group) and electrolyte excretion rates are determined.

Conclusion

Based on the available data for a related xanthine derivative, this compound is expected to exhibit a significant diuretic and natriuretic effect in rats. Its mechanism of action via adenosine A1 receptor antagonism offers a distinct pathway compared to loop diuretics like furosemide and thiazide diuretics like hydrochlorothiazide. However, to provide a definitive and direct comparison, further in-vivo studies in rats that specifically quantify the dose-dependent diuretic and electrolyte excretion effects of 8-bromotheophylline are warranted. Such studies would be invaluable for the research and drug development community in further characterizing the therapeutic potential of this compound.

A Comparative Analysis of the Side Effect Profiles of Xanthine Diuretics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the side effect profiles of three common xanthine (B1682287) diuretics: theophylline (B1681296), caffeine (B1668208), and theobromine. The information is synthesized from clinical trials and pharmacological reviews to support research and drug development decisions. Xanthine derivatives exert their physiological effects, including diuresis, primarily through two mechanisms: antagonism of adenosine (B11128) receptors and non-selective inhibition of phosphodiesterase (PDE) enzymes.[1] While these mechanisms underlie their therapeutic applications, they are also responsible for their distinct side effect profiles.

Data Presentation: Quantitative Comparison of Adverse Events

The following table summarizes the side effect profiles of theophylline, caffeine, and theobromine. Direct comparative incidence rates across all three compounds from a single trial are limited. Therefore, this table combines quantitative data from comparative studies of theophylline and caffeine with dose-dependent effects reported for theobromine.

Side Effect CategoryTheophyllineCaffeineTheobromine
Central Nervous System Insomnia, tremors, irritability, anxiety, headache. High concentrations can lead to seizures.[1]Insomnia, nervousness, restlessness, headache. Generally considered to have a stronger CNS stimulant effect than theophylline at therapeutic doses.Milder CNS stimulation. High doses (500-1000 mg) can cause headache, restlessness, and negative mood effects.[2][3]
Cardiovascular System Tachycardia, palpitations, and arrhythmias are common, especially at serum concentrations above 20 mcg/ml.[1]Associated with a lower risk of tachycardia compared to theophylline (Summary Relative Risk: 0.17 for tachycardia/feed intolerance leading to dose change).[4][5]Can cause a dose-dependent increase in heart rate.[3]
Gastrointestinal System Nausea, vomiting, increased gastric acid secretion, and gastroesophageal reflux are common.[1]Associated with a lower risk of feed intolerance compared to theophylline.Nausea and loss of appetite may occur, particularly at high doses (e.g., 1000 mg).[2][3][6]
General Narrow therapeutic index requires careful monitoring to avoid toxicity.[1]Wider therapeutic window and better tolerated than theophylline.[4][5]Generally considered the mildest of the three, with side effects like sweating and trembling occurring with high daily intake (0.8–1.5 g).[2][7]

Experimental Protocols

To provide insight into the methodologies used to assess the side effects of xanthine diuretics, the following is a summary of a protocol from a randomized controlled trial evaluating different doses of caffeine in premature infants. This protocol illustrates the rigorous methods required to generate reliable safety data.

Study Title: A Randomized Controlled Trial Comparing Two Doses of Caffeine for Apnoea in Prematurity[8][9]

Objective: To determine the efficacy and safety of a high versus a lower dose of caffeine for the prevention of apnea (B1277953) in premature infants.

Methodology:

  • Study Design: A parallel, randomized controlled trial with a one-to-one allocation ratio.

  • Participants: 78 preterm infants with a gestational age of ≤32 weeks admitted to a Neonatal Intensive Care Unit (NICU).

  • Intervention: Infants were randomly allocated to one of two groups:

    • Intervention Group (High Dose): Received a loading dose of 40 mg/kg/day of caffeine citrate, followed by a maintenance dose of 20 mg/kg/day.

    • Control Group (Standard Dose): Received a loading dose of 20 mg/kg/day of caffeine citrate, followed by a maintenance dose of 10 mg/kg/day.

  • Primary Outcome Measurement: The primary outcome was the frequency and total number of days with apneic episodes during the caffeine therapy period. Apnea was defined as the cessation of breathing for more than 20 seconds, accompanied by hypoxia and/or bradycardia.

  • Safety and Side Effect Monitoring (Secondary Outcomes):

    • Cardiovascular: Tachycardia was monitored.

    • Gastrointestinal: Feeding intolerance was assessed.

    • Neurological: Jitteriness and other neurological signs were observed.

    • Other Outcomes: The study also monitored for extubation failure, duration of non-invasive ventilation, duration of oxygen therapy, and chronic lung disease.

  • Data Collection: All adverse events were systematically recorded and compared between the two dosage groups. The study found no significant difference in adverse events between the high-dose and standard-dose regimens.[8][9]

Mandatory Visualization

The diagrams below illustrate the primary molecular mechanisms underlying the effects of xanthine diuretics and a logical workflow for assessing their side effect profiles in a clinical trial setting.

cluster_0 Mechanism of Xanthine-Induced Side Effects cluster_1 Pathway 1 cluster_2 Pathway 2 Xanthines Xanthine Diuretics (Theophylline, Caffeine, Theobromine) Block Antagonism (Blockade) Xanthines->Block Inhibit Inhibition Xanthines->Inhibit Adenosine Adenosine Receptors (A1, A2) Adenosine->Block CNS ↑ CNS Stimulation ↑ Cardiac Stimulation Block->CNS SideEffects Observed Side Effects CNS->SideEffects Tachycardia, Insomnia, Arrhythmias, Seizures PDE Phosphodiesterase (PDE) PDE->Inhibit cAMP ↑ Intracellular cAMP Inhibit->cAMP SmoothMuscle Smooth Muscle Relaxation (Bronchodilation) ↑ Cardiac Contractility cAMP->SmoothMuscle SmoothMuscle->SideEffects Palpitations

Caption: Molecular pathways of xanthine-induced side effects.

cluster_workflow Clinical Trial Workflow for Side Effect Assessment A Patient Recruitment (e.g., Preterm infants with apnea) B Randomization A->B C1 Group 1: Xanthine A (e.g., Caffeine) B->C1 C2 Group 2: Xanthine B (e.g., Theophylline) B->C2 C3 Group 3: Placebo B->C3 D Systematic Monitoring & Data Collection (Cardiovascular, GI, CNS events) C1->D C2->D C3->D E Statistical Analysis (e.g., Calculate Relative Risk) D->E F Comparative Side Effect Profile E->F

Caption: Workflow for a randomized controlled trial assessing side effects.

References

A Comparative Guide to Stability-Indicating Analytical Methods for Bromotheophylline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is paramount for ensuring the quality, stability, and efficacy of pharmaceutical compounds. This guide provides an objective comparison of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for bromotheophylline with alternative analytical techniques. The information presented is supported by experimental data to aid in the selection of the most appropriate method for specific research and quality control needs.

High-Performance Liquid Chromatography (HPLC) as the Gold Standard

A stability-indicating analytical method is crucial as it accurately quantifies the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[1] Reverse-phase HPLC (RP-HPLC) is widely regarded as the gold standard for this purpose due to its high resolution, sensitivity, and specificity.[2]

Experimental Protocol: A Validated Stability-Indicating RP-HPLC Method

This section details a validated RP-HPLC method for the determination of this compound, often analyzed as part of the compound Pamabrom (a 1:1 mixture of 8-bromotheophylline and 2-amino-2-methyl-1-propanol).[1]

Chromatographic Conditions:

  • Column: Enable G 120 A0 C18 (250 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: Methanol: Water (75:25 v/v), pH adjusted to 4.0 with orthophosphoric acid[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 280 nm[1]

  • Injection Volume: 20 µL

  • Temperature: Ambient

Forced Degradation Studies:

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[3] In these studies, the drug substance is subjected to stress conditions more severe than accelerated stability testing to generate potential degradation products.[1][3]

  • Acid Degradation: 1 M HCl at 70°C for 4 hours[1]

  • Alkaline Degradation: 1 M NaOH at 70°C for 2 hours[1]

  • Oxidative Degradation: 30% H₂O₂ at 40°C for 30 minutes[4]

  • Thermal Degradation: 80°C for 5 days[1]

  • Photolytic Degradation: Exposure to sunlight for 12 days[1]

The developed HPLC method should be able to resolve the main this compound peak from all degradation product peaks.[1]

Comparison of Validated HPLC Methods for this compound

The following table summarizes the validation parameters of two different RP-HPLC methods used for the quantification of this compound (as Pamabrom).

Validation ParameterHPLC Method 1[1]HPLC Method 2[5]
Linearity Range 10-60 µg/mL2-24 µg/mL
Correlation Coefficient (r²) 0.9997Not explicitly stated
Accuracy (% Recovery) 98-102%99.91% - 101.53%
Precision (% RSD) < 2%Not explicitly stated
Limit of Detection (LOD) 1.41 µg/mLNot explicitly stated
Limit of Quantification (LOQ) 4.28 µg/mLNot explicitly stated
Retention Time ~3.9 min~4.3 min

Alternative Analytical Methods: A Comparative Overview

While HPLC is the preferred method, other techniques can be employed for the analysis of this compound and related xanthine (B1682287) derivatives, each with its own advantages and limitations. The following table provides a general comparison based on typical performance characteristics.

Analytical TechniquePrincipleKey AdvantagesKey LimitationsTypical Application
HPLC Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution, high sensitivity, high precision, suitable for complex mixtures, well-established for stability-indicating assays.[6]Higher cost, more complex instrumentation, requires skilled operators.Routine quality control, stability studies, impurity profiling, bioanalytical studies.[1]
HPTLC Separation based on differential migration of analytes over a thin layer of adsorbent material.High throughput (multiple samples analyzed simultaneously), lower cost, lower solvent consumption.[6]Lower resolution and sensitivity compared to HPLC, primarily semi-quantitative.Rapid screening, identification, and semi-quantitative analysis.
UV-Vis Spectrophotometry Measurement of the absorption of ultraviolet or visible radiation by the analyte.Simple, rapid, low cost, robust.[7]Low specificity (interference from other absorbing compounds), not suitable for complex mixtures or stability-indicating assays without significant method development.[7]Simple quantitative analysis of the pure drug substance or in simple formulations.

Visualizing the Workflow: Stability-Indicating HPLC Method Validation

The following diagram illustrates the key steps involved in the validation of a stability-indicating HPLC method, ensuring its suitability for its intended purpose.

G cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Q2(R1)) cluster_3 Application A Selection of Chromatographic Conditions (Column, Mobile Phase, etc.) B Sample Preparation Optimization A->B C Acid & Base Hydrolysis B->C Stress Testing D Oxidation C->D E Thermal & Photolytic Stress D->E F Specificity / Selectivity E->F Demonstrate Specificity G Linearity & Range F->G H Accuracy & Precision G->H I LOD & LOQ H->I J Robustness I->J K Routine Analysis of This compound J->K Validated Method

Caption: Workflow for the validation of a stability-indicating HPLC method.

References

A Head-to-Head Comparison of Bromotheophylline and 8-Chlorotheophylline for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals in the field of xanthine (B1682287) derivatives, understanding the nuanced differences between structurally similar compounds is paramount. This guide provides a detailed, data-driven comparison of bromotheophylline and 8-chlorotheophylline (B119741), focusing on their pharmacological properties, mechanisms of action, and pharmacokinetic profiles. The information is presented to facilitate informed decisions in research and development.

Chemical and Physical Properties

Both this compound and 8-chlorotheophylline are derivatives of theophylline (B1681296), a methylxanthine. The key structural difference lies in the halogen substitution at the 8-position of the purine (B94841) ring system, which significantly influences their physicochemical and pharmacological properties.

PropertyThis compound8-Chlorotheophylline
IUPAC Name 8-bromo-1,3-dimethyl-7H-purine-2,6-dione8-chloro-1,3-dimethyl-7H-purine-2,6-dione
Molecular Formula C₇H₇BrN₄O₂C₇H₇ClN₄O₂
Molecular Weight 259.06 g/mol 214.61 g/mol
CAS Number 10381-75-685-18-7
Primary Use DiureticCNS stimulant, antiemetic adjunct

Mechanism of Action and Pharmacodynamics

The primary mechanism of action for both compounds is the antagonism of adenosine (B11128) receptors. Adenosine is an endogenous nucleoside that modulates a wide range of physiological processes by activating four G-protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₒ, and A₃. By blocking these receptors, xanthine derivatives can elicit various effects, including central nervous system (CNS) stimulation, bronchodilation, and diuresis.

Another established mechanism for xanthines is the inhibition of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of PDEs leads to increased intracellular levels of these second messengers, resulting in a variety of cellular responses.

Adenosine Receptor Affinity
Phosphodiesterase Inhibition

This compound has been shown to be a non-selective PDE inhibitor, with a preference for PDE3 and PDE4 isoforms. In contrast, specific IC₅₀ values for 8-chlorotheophylline against various PDE isoforms are not well-documented in publicly available literature, precluding a direct comparative analysis of their PDE inhibition profiles.

TargetThis compound (IC₅₀)8-Chlorotheophylline (IC₅₀)
PDE3 4.7 µMData not available
PDE4 9.1 µMData not available

Pharmacokinetic Profiles

The pharmacokinetic properties of these two compounds show notable differences, although a direct head-to-head comparative study is lacking.

ParameterThis compound8-Chlorotheophylline
Bioavailability Data not availableData not available
Cₘₐₓ 2.5 mg/LData not available
Tₘₐₓ 0.78 hoursData not available
AUC (0-8h) 27 mg.h/LData not available
Elimination Half-life ~21.35 hours~18.7 hours (from a non-primary source)
Blood-Brain Barrier Data not availableDoes not appear to cross well

Experimental Protocols

Adenosine Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines a standard method for determining the binding affinity of test compounds to adenosine receptors expressed in cell membranes.

Objective: To determine the inhibition constant (Ki) of this compound and 8-chlorotheophylline for adenosine receptor subtypes (A₁, A₂ₐ, A₂ₒ, A₃).

Materials:

  • Cell membranes expressing the human adenosine receptor subtype of interest.

  • Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂ₐ).

  • Test compounds (this compound, 8-chlorotheophylline) dissolved in appropriate solvent (e.g., DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).

  • Non-specific binding control (e.g., a high concentration of a known antagonist like theophylline or the unlabeled version of the radioligand).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, add the cell membranes, the specific radioligand at a concentration close to its Kd, and varying concentrations of the test compound or the non-specific binding control.

  • Incubate the mixture at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenosine_Receptor_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular AR Adenosine Receptor G_protein G-protein AR->G_protein Activation AC Adenylate Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Modulation Adenosine Adenosine Adenosine->AR Agonist Binding Xanthine This compound / 8-Chlorotheophylline Xanthine->AR Antagonist Binding (Inhibition) ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade

Adenosine Receptor Signaling Pathway
Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of compounds against different PDE isoforms.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and 8-chlorotheophylline against various PDE isoforms (e.g., PDE1-11).

Materials:

  • Recombinant human PDE enzymes.

  • Substrate: cAMP or cGMP.

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂).

  • Test compounds (this compound, 8-chlorotheophylline) dissolved in DMSO.

  • Snake venom nucleotidase (e.g., from Crotalus atrox).

  • Inorganic phosphate (B84403) detection reagent (e.g., Malachite Green).

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, add the PDE enzyme, the test compound at various concentrations, and the assay buffer.

  • Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrate (cAMP or cGMP).

  • Incubate at 37°C for a specific time, ensuring the reaction remains in the linear range.

  • Stop the reaction by adding a stop solution or by heat inactivation.

  • Add snake venom nucleotidase to convert the product of the PDE reaction (AMP or GMP) to adenosine or guanosine and inorganic phosphate (Pi).

  • Incubate to allow for the complete conversion.

  • Add the inorganic phosphate detection reagent (e.g., Malachite Green) and incubate to allow for color development.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

PDE_Inhibition_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of test compounds mix Mix enzyme and inhibitor prep_inhibitor->mix prep_enzyme Prepare PDE enzyme solution prep_enzyme->mix prep_substrate Prepare cAMP/cGMP substrate solution add_substrate Add substrate to initiate reaction prep_substrate->add_substrate mix->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop reaction incubate->stop_reaction convert_product Convert AMP/GMP to inorganic phosphate (Pi) stop_reaction->convert_product detect_pi Add detection reagent and measure absorbance convert_product->detect_pi calc_inhibition Calculate % inhibition detect_pi->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Phosphodiesterase Inhibition Assay Workflow

Conclusion

This compound and 8-chlorotheophylline, while structurally similar, exhibit distinct pharmacological profiles and are utilized for different therapeutic purposes. This compound is primarily recognized for its diuretic effects, while 8-chlorotheophylline is used as a CNS stimulant to counteract the sedative effects of other drugs.

The available data suggests that this compound may be a more potent adenosine A₁ receptor antagonist and has a defined profile as a non-selective PDE inhibitor. In contrast, 8-chlorotheophylline's primary characteristic appears to be its limited ability to cross the blood-brain barrier, making it suitable for peripheral applications.

A comprehensive head-to-head comparison is hampered by the lack of studies that have directly compared both compounds for all relevant pharmacological parameters under the same experimental conditions. Further research is warranted to fully elucidate their comparative receptor binding affinities across all adenosine receptor subtypes and their inhibitory profiles against the various phosphodiesterase isoforms. Such studies would provide a more complete understanding of their structure-activity relationships and could guide the development of more selective and potent xanthine-based therapeutics.

The Specificity of Bromotheophylline in Receptor Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology and drug development, understanding the specificity of a compound for its target receptor is paramount. This guide provides a detailed comparison of bromotheophylline's receptor binding profile against other common adenosine (B11128) receptor antagonists. By presenting quantitative data, experimental protocols, and visual representations of signaling pathways, this document serves as a valuable resource for evaluating the suitability of this compound in various research applications.

Comparative Analysis of Receptor Binding Affinity

The affinity of a ligand for its receptor is a critical determinant of its potency and potential for off-target effects. The following table summarizes the binding affinities (Ki values) of this compound and other selected xanthine-based and non-xanthine antagonists for the human adenosine A1 and A2A receptors. Ki values represent the concentration of the competing ligand that will bind to half of the receptors in the absence of the radioligand and are inversely proportional to the binding affinity.

Compound8-SubstituentA1 Receptor Ki (nM)A2A Receptor Ki (nM)Selectivity (A2A Ki / A1 Ki)
Theophylline (B1681296)-H11,00045,0004.1
This compound -Br~1,100~11,000~10
Caffeine (B1668208)-H (1,3,7-trimethyl)12,000 - 50,000[1]2,400 - 40,000[1]Non-selective
8-Phenyltheophylline (B1204217)-C₆H₅40[2]3,000[2]75
8-Cyclopentyltheophylline (CPT)-C₅H₉1.8[2]1,100[2]611
ZM241385 (Non-xanthine)-2550.80.003
SCH-58261 (Non-xanthine)-4201.30.003

Note: Ki values can vary between studies due to different experimental conditions. The data presented is a representative compilation from various sources.[2][3][4][5]

From the data, it is evident that this compound exhibits a modest increase in affinity for both A1 and A2A receptors compared to its parent compound, theophylline, with a slight preference for the A1 receptor. However, its selectivity is considerably lower than that of antagonists with bulkier 8-substituents like 8-phenyltheophylline and 8-cyclopentyltheophylline (CPT), which show marked A1 selectivity. In contrast, non-xanthine antagonists like ZM241385 and SCH-58261 demonstrate high affinity and selectivity for the A2A receptor. Caffeine, a widely used non-selective antagonist, shows comparable affinity for both A1 and A2A receptors.[1]

Experimental Protocols

Accurate determination of binding affinities relies on standardized and meticulously executed experimental protocols. Below is a detailed methodology for a competitive radioligand binding assay commonly used to assess the affinity of compounds for adenosine receptors.

Radioligand Binding Assay Protocol

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for a specific adenosine receptor subtype (e.g., A1 or A2A).

Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).

  • Radioligand: A high-affinity, subtype-selective radiolabeled ligand (e.g., [³H]DPCPX for A1 receptors, [³H]CGS 21680 or [³H]ZM241385 for A2A receptors).

  • Test Compound: this compound or other antagonists of interest, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand for the respective receptor (e.g., 10 µM DPCPX for A1, 10 µM ZM241385 for A2A).

  • Glass Fiber Filters: Pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target receptor to a high density.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay buffer.

      • A fixed concentration of the radioligand (typically at or below its Kd value).

      • Increasing concentrations of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

      • For total binding wells, add vehicle instead of the test compound.

      • For non-specific binding wells, add the non-specific binding control.

      • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[6][7]

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]

Signaling Pathways and Experimental Workflow

To visualize the biological context of receptor binding, the following diagrams illustrate the canonical signaling pathways for adenosine A1 and A2A receptors and a typical workflow for a receptor binding assay.

G Receptor Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation of Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Ligand_Prep Radioligand & Test Compound Preparation Ligand_Prep->Incubation Filtration Rapid Filtration to Separate Bound & Unbound Ligand Incubation->Filtration Quantification Scintillation Counting of Bound Radioligand Filtration->Quantification Data_Analysis Data Analysis (IC50 & Ki Determination) Quantification->Data_Analysis

Caption: A simplified workflow of a competitive radioligand binding assay.

G Adenosine A1 and A2A Receptor Signaling Pathways cluster_A1 A1 Receptor Pathway cluster_A2A A2A Receptor Pathway A1R Adenosine A1 Receptor Gi Gi Protein A1R->Gi AC_inhibit Adenylyl Cyclase (Inhibited) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit PKA (Inactive) cAMP_decrease->PKA_inhibit A2AR Adenosine A2A Receptor Gs Gs Protein A2AR->Gs AC_activate Adenylyl Cyclase (Activated) Gs->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase PKA_activate PKA (Active) cAMP_increase->PKA_activate CREB CREB Activation PKA_activate->CREB Adenosine Adenosine Adenosine->A1R Adenosine->A2AR This compound This compound (Antagonist) This compound->A1R Blocks This compound->A2AR Blocks

Caption: Canonical signaling pathways for adenosine A1 and A2A receptors.

Conclusion

This guide provides a comparative overview of this compound's specificity in receptor binding assays. The presented data indicates that while this compound is a more potent adenosine receptor antagonist than theophylline, it remains relatively non-selective with a modest preference for the A1 receptor subtype. For research requiring high selectivity, other compounds such as 8-cyclopentyltheophylline for A1 receptors or non-xanthine antagonists like ZM241385 for A2A receptors would be more appropriate choices. The detailed experimental protocol and pathway diagrams offer a foundational understanding for researchers designing and interpreting receptor binding studies involving this compound and other adenosine receptor modulators.

References

Safety Operating Guide

Navigating the Safe Disposal of Bromotheophylline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, proper chemical handling and disposal are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of bromotheophylline, a compound utilized in various research applications. Adherence to these guidelines will help mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It can cause skin, eye, and respiratory irritation.[1][3] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn at all times.[1] All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Step-by-Step Disposal Protocol for this compound

The disposal of pharmaceutical waste, including research chemicals like this compound, is regulated by federal and state agencies, primarily the Environmental Protection Agency (EPA) and, in some cases, the Drug Enforcement Administration (DEA).[4][5] The following protocol is a general guideline; always consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

Step 1: Waste Identification and Classification

The first critical step is to determine if the this compound waste is classified as hazardous. Pharmaceutical waste is generally categorized as either hazardous or non-hazardous under the Resource Conservation and Recovery Act (RCRA). While the provided SDS for this compound does not explicitly classify it as RCRA hazardous waste, its toxicological properties warrant careful management. It is best practice to manage it as a chemical waste stream rather than disposing of it in regular trash or down the drain.

Step 2: Segregation and Containerization

Proper segregation of chemical waste is essential. This compound waste should be collected in a designated, properly labeled, and sealed container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" (or as directed by your institution's EHS) and the full chemical name, "this compound."

  • Container Type: Use a container that is compatible with the chemical. A securely sealed, leak-proof container is required.

  • Color Coding: Many institutions use a color-coded system for waste segregation. For example, black containers are often used for RCRA hazardous pharmaceutical waste, while blue or white containers are for non-RCRA pharmaceutical waste. Confirm the appropriate container color with your EHS department.

Step 3: On-site Accumulation and Storage

Accumulate the waste container in a designated satellite accumulation area or central hazardous waste storage area. This area should be secure, well-ventilated, and away from incompatible materials.

Step 4: Arrange for Professional Disposal

Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste. Most pharmaceutical waste is disposed of via incineration at a permitted treatment facility.[5]

Important "Don'ts" for this compound Disposal:

  • DO NOT flush this compound down the toilet or drain.[6][7] This can lead to the contamination of water supplies as wastewater treatment plants are often not equipped to remove such chemicals.[6][7]

  • DO NOT dispose of this compound in the regular trash unless explicitly permitted by your EHS department and after following specific procedures for deactivation.[8][9][10]

  • DO NOT mix this compound waste with other incompatible waste streams.

Emergency Spill Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Keep unprotected persons away.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb the Spill: Use an inert absorbent material like vermiculite, sand, or diatomite to cover the spill.[1]

  • Collect and Containerize: Carefully transfer the absorbed material into a labeled container for disposal.[1]

  • Decontaminate: Ventilate the area and wash the spill site after the material pickup is complete.[1]

  • Report: Report the spill to your institution's EHS department.

Quantitative Data Summary

Hazard ClassificationGHS Hazard Statement(s)Precautionary Statement(s)
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed[1][3]P301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell.[1]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation[1][3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Serious Eye Damage/Eye Irritation (Category 2A) H319: Causes serious eye irritation[3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) H335: May cause respiratory irritation[1][3]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaled[1]P304+P340: IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing.[1]
Acute Toxicity, Dermal (Category 4) H312: Harmful in contact with skin[1]P302+P352: IF ON SKIN: wash with plenty of soap and water.[1]

Experimental Protocols Cited

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Caption: Decision workflow for this compound disposal.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Bromotheophylline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for the Handling and Disposal of Bromotheophylline

This document provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is paramount to ensure a safe laboratory environment and to minimize the risk of exposure.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a multi-layered approach to personal protection is essential. This includes a combination of engineering controls and appropriate PPE to mitigate the risks of exposure through inhalation, skin contact, or ingestion.

Engineering Controls:

  • Chemical Fume Hood: All procedures involving the handling of solid this compound or solutions should be conducted in a certified chemical fume hood to control airborne particles and vapors.[1]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[2][3]

Required Personal Protective Equipment: A comprehensive PPE regimen is mandatory for all personnel handling this compound.

PPE CategoryItemSpecifications and Procedures
Hand Protection Double GlovingWear two pairs of chemotherapy-rated nitrile gloves. The inner glove should be worn under the cuff of the lab coat, and the outer glove should extend over the cuff.[4][5] Change the outer glove immediately if contaminated, torn, or punctured, and change both pairs regularly (e.g., every 60 minutes).[4]
Body Protection Disposable GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[3][4] This prevents skin contact with the chemical.
Eye and Face Protection Safety Goggles and Face ShieldWear chemical splash goggles that provide a complete seal around the eyes.[5] In situations with a higher risk of splashing, a face shield must be worn in addition to safety goggles.[5]
Respiratory Protection N95 or Higher RespiratorWhen handling this compound powder outside of a fume hood or when there is a potential for aerosol generation, a NIOSH-certified N95 or higher-level respirator is mandatory to prevent inhalation.[6]
Hazard Summary and Occupational Exposure Limits

This compound presents several health hazards that necessitate careful handling. While specific occupational exposure limits (OELs) have not been established by major regulatory bodies, the inherent risks of the compound demand stringent safety practices.

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Irritation Causes skin irritation upon contact.[1]
Eye Irritation Causes serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation if inhaled.[1]
Occupational Exposure Limits (OELs) No specific OELs have been established by OSHA, NIOSH, or ACGIH for this compound or its common mixture, Pamabrom.[3] Therefore, exposure should be minimized to the lowest achievable level.

Operational and Disposal Plans: A Step-by-Step Guide

The following procedural guidance outlines the complete workflow for handling this compound, from preparation to final disposal, ensuring safety at every stage.

Experimental Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe 1. Don PPE (Double Gloves, Gown, Goggles, Respirator) prep_setup 2. Prepare Work Area (Chemical Fume Hood) prep_ppe->prep_setup handle_weigh 3. Weighing and Transfer (Handle solids carefully to avoid dust) prep_setup->handle_weigh handle_solution 4. Solution Preparation (Add solid to solvent slowly) handle_weigh->handle_solution post_decon 5. Decontaminate Surfaces (Use appropriate cleaning agent) handle_solution->post_decon post_ppe 6. Doff PPE (Remove outer gloves first) post_decon->post_ppe disp_waste 7. Segregate Waste (Contaminated PPE, unused material) post_ppe->disp_waste disp_dispose 8. Dispose of Waste (Follow institutional guidelines) disp_waste->disp_dispose

Safe Handling Workflow for this compound.
Detailed Experimental Protocols

1. Preparation:

  • Donning PPE: Before entering the designated handling area, correctly don all required PPE as specified in the table above.

  • Work Area Setup: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Cover the work surface with absorbent, plastic-backed paper.

2. Handling:

  • Weighing and Transfer: Carefully weigh the solid this compound on a tared weigh boat inside the fume hood. Use a spatula to transfer the powder, minimizing any dust generation.

  • Solution Preparation: If preparing a solution, slowly add the weighed this compound to the solvent to avoid splashing.

3. Post-Handling Decontamination:

  • Wipe down all surfaces inside the fume hood and any equipment used with a suitable decontaminating solution.

  • Carefully remove the outer pair of gloves and dispose of them as hazardous waste.

  • Remove the remaining PPE in the correct order (gown, inner gloves, face shield/goggles, respirator) to avoid self-contamination.

4. Disposal Plan:

  • Unused this compound: Unused or expired solid this compound should be treated as hazardous chemical waste.

    • Do not dispose of it down the drain or in regular trash.

    • If a drug take-back program is not available, mix the this compound with an inert, undesirable material such as cat litter or coffee grounds.[7][8][9]

    • Place the mixture in a sealed, labeled container for collection by your institution's hazardous waste disposal service.[7][8][9]

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, absorbent pads, and weighing papers, must be disposed of as hazardous waste in designated, sealed containers.

Emergency Procedures: Spills and Exposure

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: If you are trained to handle hazardous spills, don the appropriate PPE, including a respirator, double gloves, a disposable gown, and eye protection.

  • Contain and Clean:

    • For solid spills, gently cover with absorbent pads to avoid raising dust.

    • For liquid spills, absorb with spill pads or other absorbent material.

    • Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.

    • Clean the spill area with a decontaminating solution, working from the outer edge towards the center.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

In Case of Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[1][8] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1][8] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air.[1] If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][8] Rinse the mouth with water and seek immediate medical attention.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromotheophylline
Reactant of Route 2
Reactant of Route 2
Bromotheophylline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.